Camaric acid
Description
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Properties
Molecular Formula |
C35H52O6 |
|---|---|
Molecular Weight |
568.8 g/mol |
IUPAC Name |
(1S,2S,6S,10R,11S,14S,15R,18R,20S)-20-hydroxy-8,8,14,15,19,19-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-21-oxahexacyclo[18.2.2.01,18.02,15.05,14.06,11]tetracos-4-ene-11-carboxylic acid |
InChI |
InChI=1S/C35H52O6/c1-9-21(2)27(36)41-26-19-29(3,4)18-23-22-10-11-25-32(8,31(22,7)14-16-34(23,26)28(37)38)13-12-24-30(5,6)35(39)17-15-33(24,25)20-40-35/h9-10,23-26,39H,11-20H2,1-8H3,(H,37,38)/b21-9+/t23-,24-,25-,26+,31+,32+,33+,34-,35-/m0/s1 |
InChI Key |
RSKOPEQHBSFOLQ-JQYZOZFMSA-N |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure of Camaric acid?
An In-depth Technical Guide to the Chemical Structure and Properties of Camaric Acid
Introduction
This compound is a naturally occurring pentacyclic triterpenoid (B12794562) that has been isolated from plants of the Lantana genus, particularly Lantana camara and Lantana montevidensis.[1] As a member of the oleanane (B1240867) class of triterpenoids, this compound has attracted interest within the scientific community for its diverse range of biological activities.[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, biological functions, and relevant experimental protocols. It is intended to be a foundational resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.
It is crucial to distinguish this compound from Carminic acid, a structurally unrelated anthraquinone (B42736) glycoside.[1] The similarity in their names can be a source of confusion, but the two compounds possess fundamentally different chemical structures and biological activities.[1] This guide will focus exclusively on the triterpenoid, this compound.
Chemical Structure
The definitive chemical structure of this compound was elucidated through extensive 1D and 2D NMR spectroscopic studies.[1] Its systematic IUPAC name is 3,25-epoxy-3α-hydroxy-22β-(2-methyl-2Z-butenoyloxy)-12-oleanen-28-oic acid.[1] The molecule is characterized by a pentacyclic oleanane core, which features several key functional groups that are believed to contribute to its biological activity.[1]
Physicochemical Properties
The chemical and physical properties of this compound are summarized in the table below, providing a quantitative overview for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 146450-83-1 | [2] |
| Molecular Formula | C₃₅H₅₂O₆ | [2] |
| Molecular Weight | 568.78 g/mol | |
| IUPAC Name | 3,25-epoxy-3α-hydroxy-22β-(2-methyl-2Z-butenoyloxy)-12-oleanen-28-oic acid | [1] |
| Appearance | Solid | |
| Melting Point | 188-189 °C | |
| Boiling Point | 654.7 ± 55.0 °C at 760 mmHg | |
| Solubility | Soluble in organic solvents such as methanol (B129727) and chloroform (B151607). | [1] |
| Storage Conditions | 2-8°C, sealed, dry, and protected from light. |
Biological Activities and Signaling Pathways
This compound has demonstrated a variety of biological activities, making it a compound of interest for therapeutic development.
Antimicrobial and Nematicidal Activity
This compound exhibits notable antibacterial properties.[1] It has shown activity against Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) with an IC50 value of approximately 8.7 µM. The general proposed mechanism for the antibacterial action of triterpenoids involves the disruption of the bacterial cell membrane.[1] Additionally, studies have reported significant nematicidal activity against the root-knot nematode Meloidogyne incognita, suggesting potential applications in the development of natural pesticides.[1]
Enzyme Inhibition: Casein Kinase II (CK2)
This compound has been identified as an inhibitor of casein kinase II (CK2), a serine/threonine kinase that is frequently overexpressed in cancer cells.[1] CK2 plays a crucial role in cell proliferation and survival, and its inhibition is considered a promising strategy in cancer therapy.[1] The inhibitory action of this compound on CK2 adds to the therapeutic potential of this natural compound.[1]
Other Activities
This compound has also been reported to possess anti-leishmanial, anti-trypanosomiasis, and anti-inflammatory effects. Furthermore, it is investigated for its potential antiviral activities, which may involve interference with the entry of viruses into host cells, and for its role in modulating immune responses.
Experimental Protocols
Isolation and Purification of this compound
The following is a generalized protocol for the isolation and purification of this compound from plant material, such as the roots of Lantana montevidensis.[1]
Methodology Details:
-
Extraction: The air-dried and powdered plant material is subjected to extraction with methanol at room temperature.[1]
-
Concentration: The resulting methanolic extract is concentrated using a rotary evaporator under reduced pressure to yield a crude extract.[1]
-
Fractionation: The crude extract is then suspended in water and partitioned successively with a series of organic solvents of increasing polarity, typically n-hexane, chloroform, and ethyl acetate. The triterpenoid-rich chloroform and ethyl acetate fractions are collected and concentrated.[1]
-
Chromatographic Purification: The concentrated, active fractions are further purified by column chromatography using silica gel as the stationary phase to isolate pure this compound.[1]
Conclusion
This compound is a pentacyclic triterpenoid with a well-defined chemical structure and a range of interesting biological activities. Its demonstrated antibacterial, nematicidal, and enzyme-inhibitory properties make it a valuable lead compound for further investigation in drug discovery and development, as well as for potential applications in agriculture. The information and protocols presented in this guide serve as a comprehensive resource for scientists and researchers dedicated to exploring the therapeutic potential of this natural product.
References
A Technical Guide to Camaric Acid: Addressing a Potential Case of Mistaken Identity with Carminic Acid
A Note to the Reader: This technical guide was initiated in response to a query for an in-depth analysis of Camaric acid. However, a comprehensive literature search reveals a significant scarcity of publicly available technical data on this compound. The compound is recognized and has been isolated from Lantana montevidensis with noted antibacterial activity and a molecular formula of C35H52O6. Conversely, the detailed requirements of the query align closely with the extensive body of research available for Carminic acid . It is plausible that "this compound" may have been a typographical error. This guide will proceed to provide a detailed overview of Carminic acid, a compound with substantial data on its natural sources, biosynthesis, and experimental protocols, while also presenting the limited available information on this compound.
This compound: A Brief Overview
This compound is a pentacyclic triterpenoid (B12794562) that has been isolated from plants of the Lantana genus, notably Lantana camara and Lantana montevidensis. Its chemical formula is C₃₅H₅₂O₆. Due to its structural class as a triterpenoid, it is expected to be found in the less polar fractions of plant extracts.
Carminic Acid: A Comprehensive Technical Review
Carminic acid (C₂₂H₂₀O₁₃) is a potent anthraquinone (B42736) C-glucoside that functions as a natural red colorant. It is a glucosidal hydroxyanthrapurin that occurs naturally in several species of scale insects.
Natural Sources and Distribution
The primary and most commercially significant natural source of carminic acid is the cochineal insect (Dactylopius coccus), a scale insect that parasitizes cacti of the Opuntia genus. These insects produce the acid as a defense mechanism against predators. Historically, other scale insects such as the Armenian cochineal (Porphyrophora hamelii) and the Polish cochineal (Porphyrophora polonica) have also been utilized as sources of this pigment. The insects are primarily harvested from prickly pear cacti in Peru and Mexico.
The concentration of carminic acid can vary depending on the life stage of the cochineal insect. The following table summarizes the available quantitative data.
| Natural Source | Life Stage | Concentration (% of body weight) |
| Dactylopius coccus | Female | ~1.5% |
| Dactylopius coccus | Newborn | ~3.0% |
| Dactylopius coccus | Dry Weight | ~20% |
Biosynthesis of Carminic Acid
Carminic acid is a polyketide secondary metabolite. Its biosynthesis is a complex, multi-step enzymatic process. The pathway is understood to involve three main stages:
-
Polyketide Chain Formation: An octaketide chain is synthesized by a polyketide synthase.
-
Cyclization and Aromatization: The octaketide undergoes cyclization and aromatization, catalyzed by a cyclase, to form flavokermesic acid anthrone (B1665570) (FKA). The isolation of FKA has provided strong evidence for the polyketide origin of carminic acid.
-
Post-PKS Modifications: FKA undergoes a series of hydroxylations and a C-glycosylation to yield the final carminic acid molecule.
Experimental Protocols
A general protocol for the isolation of this compound involves solvent extraction followed by chromatographic separation.
1. Plant Material Collection and Preparation:
-
Fresh leaves of Lantana camara are collected, washed, and air-dried in the shade.
-
The dried leaves are then ground into a coarse powder.
2. Extraction:
-
The powdered plant material is subjected to solvent extraction, commonly through maceration or Soxhlet extraction with methanol (B129727) or ethanol.
3. Fractionation:
-
The crude extract is concentrated under reduced pressure.
-
The concentrated extract is then partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate, and water. Triterpenoids like this compound are typically found in the less polar fractions (e.g., chloroform or ethyl acetate).
4. Chromatographic Separation and Purification:
-
The active fraction is subjected to column chromatography over silica (B1680970) gel.
-
Fractions containing this compound, identified by thin-layer chromatography (TLC), are pooled and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
5. Structural Elucidation:
-
The structure of the isolated compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
A common method for the extraction of carminic acid from dried cochineal insects is as follows:
1. Grinding: The dried insects are finely ground to increase the surface area for extraction. 2. Soaking: The ground material is then soaked in water. The efficiency of extraction can be enhanced by using slightly alkaline or acidic aqueous solutions. 3. Heating: The mixture is heated to facilitate the dissolution of carminic acid. 4. Filtration: The solid residue is separated from the liquid extract by filtration. 5. Purification: The crude extract can be further purified using techniques like precipitation and chromatography. The addition of aluminum salts to the extract will precipitate the aluminum salt of carminic acid, known as carmine.
An optimized solid-liquid extraction procedure has also been developed:
-
Materials: 0.25 g of dried cochineal insects and 109.1 mL of an aqueous solution containing 80 mg of sodium carbonate and citric acid (68% m/m).
-
Procedure:
-
Combine the dried cochineal with the extraction solution.
-
Heat the mixture to its boiling point and maintain for 11.8 minutes.
-
Separate the solid residue.
-
Repeat the extraction process with the solid residue using a fresh portion of the extraction solution under the same conditions.
-
Combine the liquid extracts from both stages.
-
-
Yield: This procedure yields approximately 23.26% (± 0.46%) carminic acid from the cochineal.
Quantitative Nuclear Magnetic Resonance (qNMR) provides an absolute quantification method for carminic acid.
-
Instrumentation: NMR spectrometer.
-
Internal Standard: DSS-d6 (4,4-dimethyl-4-silapentane-1-sulfonic acid, deuterated) with its concentration corrected using a certified reference material (CRM) like potassium hydrogen phthalate.
-
Procedure:
-
Prepare a sample containing a known mass of the cochineal extract or carminic acid reagent and a precise amount of the calibrated internal standard (DSS-d6) in a suitable deuterated solvent.
-
Acquire the ¹H NMR spectrum.
-
Integrate the signal of an aromatic proton of carminic acid and the signal of the nine protons from the three methyl groups of DSS-d6.
-
Calculate the purity or content of carminic acid based on the ratio of these signal intensities. The entire analysis can be completed in approximately 10 minutes.
-
A validated RP-HPLC method can be employed for the quantification of carminic acid. While specific detailed protocols were not found in the provided search results, a general approach would involve:
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: A reverse-phase column (e.g., C18).
-
Mobile Phase: A suitable mixture of an aqueous solution (often with an acid modifier like formic or acetic acid) and an organic solvent (like methanol or acetonitrile).
-
Detection: Monitoring the absorbance at a wavelength specific to carminic acid.
-
Quantification: Using a calibration curve generated from standards of known carminic acid concentrations.
A Technical Guide to the Putative Biosynthesis of Camaric Acid in Lantana camara
For Researchers, Scientists, and Drug Development Professionals
Abstract: Camaric acid, a pentacyclic triterpenoid (B12794562) isolated from Lantana camara, has garnered scientific interest for its potential therapeutic properties. However, the specific biosynthetic pathway responsible for its production in Lantana camara has not yet been fully elucidated. This technical guide presents a putative biosynthesis pathway for this compound, constructed from the established principles of triterpenoid synthesis in plants. It provides a theoretical framework and practical methodologies to guide future research in its complete characterization. This document details the hypothesized enzymatic steps, offers templates for quantitative data collection, outlines detailed experimental protocols for pathway elucidation, and includes visualizations of the proposed pathway and experimental workflows.
Introduction
Lantana camara, a member of the Verbenaceae family, is a prolific producer of a diverse array of secondary metabolites, including a notable class of pentacyclic triterpenoids. Among these is this compound, a compound belonging to the oleanane (B1240867) class of triterpenoids. The complex structure of this compound suggests a sophisticated enzymatic machinery for its synthesis, which is of significant interest for potential biotechnological production and therapeutic development.
This guide addresses the current knowledge gap by proposing a scientifically grounded, putative biosynthetic pathway for this compound. This hypothesized pathway is based on the well-established mevalonate (B85504) (MVA) and methylerythritol 4-phosphate (MEP) pathways that lead to the universal triterpenoid precursor, 2,3-oxidosqualene (B107256), and subsequent modifications by key enzyme families.
The Putative Biosynthesis Pathway of this compound
The biosynthesis of this compound is proposed to be a multi-step process, commencing with the formation of the C30 precursor, 2,3-oxidosqualene, and culminating in a series of specific modifications to the oleanane skeleton.
Formation of the Triterpenoid Precursor
The initial stages of triterpenoid biosynthesis are conserved across a wide range of plant species. Isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), are synthesized through either the cytosolic mevalonate (MVA) pathway or the plastidial methylerythritol 4-phosphate (MEP) pathway. A series of condensations of these C5 units leads to the formation of the linear C30 hydrocarbon, squalene (B77637). Squalene is then epoxidized by squalene epoxidase to yield 2,3-oxidosqualene, the universal precursor for the cyclization into various triterpenoid skeletons.
Cyclization to the Oleanane Skeleton
The chemical structure of this compound is based on the pentacyclic oleanane framework. This suggests that the first committed step in its specific biosynthesis is the cyclization of 2,3-oxidosqualene to β-amyrin. This reaction is catalyzed by a specific oxidosqualene cyclase (OSC), namely β-amyrin synthase.
Proposed Post-Cyclization Modifications
Following the formation of the β-amyrin skeleton, a series of oxidative modifications are hypothesized to occur, primarily catalyzed by cytochrome P450 monooxygenases (P450s). These modifications likely include hydroxylations and further oxidations at specific positions on the oleanane core. The final step is predicted to be the attachment of a 2-methyl-2Z-butenoyloxy group at the C-22 position, a reaction likely catalyzed by an acyltransferase.
The proposed sequence of post-cyclization modifications is as follows:
-
Oxidation at C-28: The methyl group at C-28 of β-amyrin is oxidized to a carboxylic acid, forming oleanolic acid. This is a common step in the biosynthesis of many oleanane-type triterpenoids.
-
Hydroxylation at C-3: A hydroxyl group is introduced at the C-3 position.
-
Epoxidation between C-3 and C-25: An epoxy ring is formed between the C-3 hydroxyl group and the C-25 methyl group.
-
Hydroxylation at C-22: A hydroxyl group is added at the C-22 position.
-
Acylation at C-22: The 2-methyl-2Z-butenoyloxy group is transferred to the C-22 hydroxyl group, yielding this compound. The precursor for this group is likely derived from amino acid metabolism.
Quantitative Data
Currently, there is no published quantitative data regarding the biosynthesis of this compound in Lantana camara. The following table is provided as a template for researchers to guide the collection of essential quantitative data needed to characterize this pathway.
| Parameter | Enzyme | Substrate | Value | Units | Reference |
| Enzyme Kinetics | |||||
| Km | β-Amyrin Synthase | 2,3-Oxidosqualene | Data not available | µM | Hypothetical |
| kcat | β-Amyrin Synthase | 2,3-Oxidosqualene | Data not available | s-1 | Hypothetical |
| Km | C-28 Oxidase (P450) | β-Amyrin | Data not available | µM | Hypothetical |
| kcat | C-28 Oxidase (P450) | β-Amyrin | Data not available | s-1 | Hypothetical |
| Metabolite Concentration | |||||
| β-Amyrin | - | - | Data not available | µg/g FW | Hypothetical |
| Oleanolic Acid | - | - | Data not available | µg/g FW | Hypothetical |
| This compound | - | - | Data not available | µg/g FW | Hypothetical |
| Gene Expression | |||||
| β-Amyrin Synthase | - | - | Data not available | Relative Expression | Hypothetical |
| C-28 Oxidase (P450) | - | - | Data not available | Relative Expression | Hypothetical |
Experimental Protocols
The elucidation of the putative pathway for this compound biosynthesis requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following are detailed protocols for the key experiments.
Identification and Cloning of Candidate Genes
Objective: To identify and isolate the full-length coding sequences of candidate oxidosqualene cyclases (OSCs) and cytochrome P450s (P450s) from Lantana camara.
Methodology:
-
RNA Extraction and cDNA Synthesis:
-
Harvest fresh young leaves of Lantana camara.
-
Immediately freeze the tissue in liquid nitrogen and grind to a fine powder.
-
Extract total RNA using a suitable plant RNA extraction kit, following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) primers.
-
-
Degenerate PCR and RACE (Rapid Amplification of cDNA Ends):
-
Design degenerate primers based on conserved regions of known plant β-amyrin synthases and relevant P450 families (e.g., CYP716).
-
Perform PCR on the Lantana camara cDNA using the degenerate primers.
-
Sequence the resulting PCR products to confirm their identity.
-
Use the obtained partial sequences to design gene-specific primers for 5' and 3' RACE to obtain the full-length cDNA sequences.
-
-
Cloning and Sequencing:
-
Amplify the full-length coding sequences using high-fidelity DNA polymerase.
-
Clone the PCR products into a suitable cloning vector (e.g., pGEM-T Easy).
-
Transform the ligation products into competent E. coli cells.
-
Select positive clones and sequence the inserts to confirm the full-length gene sequences.
-
Heterologous Expression and Enzyme Assays
Objective: To functionally characterize the candidate genes by expressing them in a heterologous host and performing in vitro enzyme assays.
Methodology:
-
Yeast Expression System:
-
Subclone the full-length coding sequences of the candidate OSCs and P450s into a yeast expression vector (e.g., pYES-DEST52).
-
Transform the expression constructs into a suitable Saccharomyces cerevisiae strain (e.g., EGY48).
-
For P450s, co-express with a cytochrome P450 reductase (CPR) from a plant source to ensure catalytic activity.
-
-
Enzyme Assays for OSCs:
-
Prepare microsomes from the yeast cultures expressing the candidate OSC.
-
Incubate the microsomes with 2,3-oxidosqualene in a suitable buffer.
-
Extract the reaction products with an organic solvent (e.g., ethyl acetate).
-
Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) and compare the product's mass spectrum and retention time with an authentic standard of β-amyrin.
-
-
Enzyme Assays for P450s:
-
Prepare microsomes from the yeast cultures co-expressing the candidate P450 and a CPR.
-
Incubate the microsomes with the putative substrate (e.g., β-amyrin, oleanolic acid) in a buffer containing NADPH.
-
Extract the reaction products and analyze by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the modified products.
-
Conclusion
The biosynthesis of this compound in Lantana camara is a complex process that likely involves a dedicated set of enzymes, including a specific β-amyrin synthase, a series of cytochrome P450s, and an acyltransferase. While the complete pathway remains to be experimentally validated, the putative pathway presented in this guide provides a robust framework for future research. The outlined experimental protocols offer a clear roadmap for the identification and functional characterization of the genes and enzymes involved. A thorough understanding of this pathway will not only contribute to the fundamental knowledge of plant secondary metabolism but also open avenues for the sustainable production of this compound for potential pharmaceutical applications. Further research, guided by the principles and methodologies described herein, is essential to fully unravel the biosynthetic secrets of this intriguing natural product.
An In-depth Technical Guide on the Physicochemical Properties of p-Coumaric Acid
Disclaimer: Initial searches for "Camaric acid" did not yield a recognized chemical compound. It is highly probable that the intended compound was "Coumaric acid." This guide focuses on p-coumaric acid (para-coumaric acid), the most abundant and well-researched isomer.
p-Coumaric acid, also known as 4-hydroxycinnamic acid, is a phenolic compound belonging to the hydroxycinnamic acid family. It is a secondary metabolite synthesized in plants via the shikimic acid pathway and is widely distributed in various fruits, vegetables, and cereals. This document provides a comprehensive overview of its physicochemical properties, experimental protocols for their determination, and its involvement in biological signaling pathways.
Physicochemical Properties
The physicochemical properties of p-coumaric acid are crucial for its biological activity, bioavailability, and application in drug development. These properties are summarized in the tables below. There are two geometric isomers, trans-p-coumaric acid and cis-p-coumaric acid, with the trans isomer being the most common in nature.
Table 1: General Physicochemical Properties of p-Coumaric Acid
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₈O₃ | |
| Molecular Weight | 164.16 g/mol | |
| Appearance | White to pale yellow crystalline powder | |
| Melting Point | trans: 210-214 °C (with decomposition) | cis: 134-134.5 °C |
| Boiling Point | ~231.61 °C (rough estimate) | |
| Density | ~1.14-1.33 g/cm³ (predicted/estimated) |
Table 2: Solubility and Partitioning Behavior of p-Coumaric Acid
| Property | Value | Reference(s) |
| Water Solubility | Slightly soluble in cold water, soluble in hot water. Reported values include 0.72 mg/mL (with warming) and 1.02 g/L (predicted).[1] | |
| Organic Solvent Solubility | Very soluble in ethanol (B145695) and diethyl ether. Soluble in methanol, DMSO, and DMF. Specific solubilities reported as: Ethanol: ~10-50 mg/mL, DMSO: ~15-32 mg/mL, DMF: ~20 mg/mL. | |
| pKa (Acid Dissociation Constant) | Has two pKa values: pKa₁ (carboxylic acid group): ~3.81-4.70, pKa₂ (phenolic hydroxyl group): ~9.90-9.92. | |
| logP (Octanol-Water Partition Coefficient) | 1.49 - 1.83 | [1] |
Experimental Protocols
Detailed methodologies are essential for the accurate determination of physicochemical properties. Below are outlines of standard experimental protocols.
Determination of pKa (Acid Dissociation Constant)
The pKa values of p-coumaric acid, corresponding to its carboxylic acid and phenolic hydroxyl groups, can be determined using several methods.
1. Potentiometric Titration: This is a high-precision technique for determining pKa values.
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Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored with a pH electrode as a function of the volume of titrant added. The pKa is the pH at which the analyte is half-neutralized, identified as the inflection point of the titration curve.[2]
-
Methodology:
-
A precise amount of pure p-coumaric acid is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent to ensure solubility.
-
The solution is placed in a thermostatted vessel to maintain a constant temperature.
-
A calibrated pH electrode is immersed in the solution.
-
A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments using a burette.
-
The pH is recorded after each addition, allowing the system to equilibrate.
-
A titration curve (pH vs. volume of titrant) is plotted. The pKa values are determined from the half-equivalence points on the curve.[2]
-
2. UV-Vis Spectrophotometry: This method is useful when the protonated and deprotonated forms of the compound have different UV-Vis absorption spectra.
-
Principle: The absorbance of a solution of the compound is measured at a fixed wavelength across a range of pH values. The pKa is determined by fitting the absorbance vs. pH data to the Henderson-Hasselbalch equation.
-
Methodology:
-
A series of buffer solutions with known, precise pH values are prepared.
-
A stock solution of p-coumaric acid is prepared and added to each buffer solution to a constant final concentration.
-
The UV-Vis absorption spectrum of each solution is recorded.
-
An analytical wavelength is chosen where the difference in absorbance between the acidic and basic forms is maximal.
-
The absorbance at this wavelength is plotted against pH, generating a sigmoidal curve.
-
The pKa is the pH at the inflection point of this curve.
-
Determination of logP (Octanol-Water Partition Coefficient)
The logP value is a measure of a compound's lipophilicity and is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.
Shake-Flask Method (Gold Standard): This is the classical and most reliable method for logP determination.
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Principle: The compound is partitioned between two immiscible liquids, typically n-octanol and water (or a pH 7.4 buffer for LogD). The concentration of the compound in each phase is measured after equilibrium is reached. The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase. logP is the base-10 logarithm of P.
-
Methodology:
-
n-Octanol and a pH 7.4 phosphate (B84403) buffer are mutually saturated by shaking them together for 24 hours, followed by separation.
-
A known amount of p-coumaric acid is dissolved in one of the phases (usually the one in which it is more soluble).
-
The two phases are combined in a flask at a specific volume ratio.
-
The flask is shaken vigorously for a set period (e.g., 1 to 24 hours) to allow the compound to reach equilibrium between the two phases.
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
Aliquots are carefully taken from both the n-octanol and aqueous layers.
-
The concentration of p-coumaric acid in each aliquot is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The logP is calculated using the formula: logP = log ( [Concentration in Octanol] / [Concentration in Aqueous Phase] ).
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Signaling Pathways and Experimental Workflows
p-Coumaric acid exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects, by modulating various cellular signaling pathways.
Anti-inflammatory Signaling Pathway
p-Coumaric acid has been shown to exert anti-inflammatory effects by inhibiting key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, in response to inflammatory stimuli like lipopolysaccharide (LPS).
Caption: p-Coumaric acid inhibits LPS-induced inflammation via the NF-κB and MAPK pathways.
Antioxidant Signaling Pathway
The antioxidant activity of p-coumaric acid is partly mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of antioxidant enzymes.
Caption: p-Coumaric acid enhances antioxidant defense by activating the Nrf2-ARE pathway.
Experimental Workflow: Extraction and Quantification from Plant Material
A common research objective is to extract and quantify p-coumaric acid from natural sources. This typically involves solvent extraction followed by chromatographic analysis.
Caption: Workflow for the extraction and quantification of p-coumaric acid from plant sources.
References
The Potent Bioactivity of Pentacyclic Triterpenoids from Lantana: A Technical Guide for Drug Discovery
An in-depth exploration of the diverse pharmacological activities, underlying mechanisms, and experimental protocols for pentacyclic triterpenoids derived from Lantana species, offering a valuable resource for researchers, scientists, and drug development professionals.
The genus Lantana, a member of the Verbenaceae family, is a rich source of phytochemicals, among which pentacyclic triterpenoids stand out for their significant and varied biological activities. These complex natural products have garnered considerable scientific interest for their potential therapeutic applications, ranging from anti-inflammatory and cytotoxic to antimicrobial and nematicidal effects. This technical guide provides a comprehensive overview of the biological activities of these compounds, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of their mechanisms of action through signaling pathways.
Major Pentacyclic Triterpenoids and Their Biological Activities
Lantana species produce a diverse array of pentacyclic triterpenoids, with oleanane, ursane, and lupane (B1675458) skeletons being the most common. Key bioactive compounds that have been isolated and characterized include lantadene (B1181434) A, lantadene B, oleanolic acid, ursolic acid, and various other derivatives. These compounds have been shown to exhibit a wide spectrum of pharmacological effects, as summarized below.
Anti-inflammatory Activity
Pentacyclic triterpenoids from Lantana have demonstrated potent anti-inflammatory properties. Their mechanisms of action often involve the inhibition of key inflammatory mediators and signaling pathways. For instance, certain triterpenoids have been shown to inhibit the production of nitric oxide (NO) and downregulate the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). The anti-inflammatory effects are also attributed to the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.
Cytotoxic and Anticancer Activity
Several pentacyclic triterpenoids from Lantana have exhibited significant cytotoxicity against various cancer cell lines. Studies have shown that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For example, lantadene B has been reported to induce cell cycle arrest in the G1 phase and trigger apoptosis through the activation of caspases in MCF-7 breast cancer cells. The cytotoxic potential of these compounds makes them promising candidates for the development of novel anticancer agents.
Antimicrobial Activity
The antimicrobial properties of Lantana triterpenoids have been investigated against a range of pathogenic bacteria and fungi.[1] These compounds can disrupt microbial cell membranes, inhibit essential enzymes, or interfere with microbial growth and proliferation. Lantic acid, for instance, has shown strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The broad-spectrum antimicrobial activity of these compounds highlights their potential as natural alternatives to conventional antibiotics.
Nematicidal Activity
Pentacyclic triterpenoids from Lantana have also been recognized for their potent nematicidal activity against root-knot nematodes like Meloidogyne incognita. Compounds such as pomolic acid, lantanolic acid, and lantoic acid have demonstrated significant mortality rates against these agricultural pests, suggesting their potential use in the development of natural and eco-friendly nematicides.
Quantitative Bioactivity Data
The following tables summarize the quantitative data on the biological activities of various pentacyclic triterpenoids isolated from Lantana species.
Table 1: Cytotoxic Activity of Pentacyclic Triterpenoids from Lantana
| Compound | Cell Line | Activity | IC50 Value | Reference |
| Lantadene B | MCF-7 (Breast Cancer) | Cytotoxicity | 112.2 µg/mL | |
| Lantacamaric Acid A | HL-60 (Leukemia) | Cytotoxicity | 1.16 µM | |
| Lantathis compound B | HL-60 (Leukemia) | Cytotoxicity | > 68.4 µM |
Table 2: Antimicrobial Activity of Pentacyclic Triterpenoids from Lantana
| Compound | Microorganism | Activity | Minimum Inhibition Dose | Reference |
| Lantic Acid | Escherichia coli | Antibacterial | 0.08 µg | |
| Lantic Acid | Bacillus cereus | Antibacterial | 0.1 µg |
Table 3: Nematicidal Activity of Pentacyclic Triterpenoids from Lantana against Meloidogyne incognita
| Compound | Concentration | Mortality (%) | Time (hours) | Reference |
| Pomolic Acid | 1 mg/mL | 100 | 24 | |
| Lantanolic Acid | 1 mg/mL | 100 | 24 | |
| Lantoic Acid | 1 mg/mL | 100 | 24 | |
| Camarin | 1 mg/mL | 100 | 48 | |
| Lantacin | 1 mg/mL | 100 | 48 | |
| Camarinin | 1 mg/mL | 100 | 48 | |
| Ursolic Acid | 1 mg/mL | 100 | 48 |
Table 4: Antioxidant Activity of Lantadene A
| Assay | IC50 Value | Reference |
| DPPH Radical Scavenging | 6.574 mg/mL | |
| Superoxide Anion Radical Scavenging | 2.506 mg/mL | |
| Nitric Oxide Scavenging | 98.00 µg/mL |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activities of pentacyclic triterpenoids from Lantana.
Isolation and Purification of Pentacyclic Triterpenoids
A general workflow for the isolation of these compounds is depicted below.
Workflow for the isolation and purification of pentacyclic triterpenoids.
Protocol:
-
Plant Material Preparation: Aerial parts (leaves and stems) of Lantana are collected, air-dried, and ground into a fine powder.
-
Extraction: The powdered plant material is extracted with a suitable solvent, such as methanol or ethanol, at room temperature for an extended period or using a Soxhlet apparatus.[1] The solvent is then evaporated under reduced pressure to obtain the crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.
-
Chromatographic Separation: The resulting fractions are subjected to column chromatography on silica (B1680970) gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to isolate individual compounds.
-
Purification: The purity of the isolated compounds is assessed by thin-layer chromatography (TLC) and further purified using techniques like preparative high-performance liquid chromatography (HPLC).
-
Structure Elucidation: The chemical structures of the purified compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).
Cytotoxicity Assay (MTT Assay)
Workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HL-60) are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Treatment: The cells are then treated with various concentrations of the isolated pentacyclic triterpenoids dissolved in a suitable solvent (e.g., DMSO) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
Protocol:
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.
-
Cell Seeding and Treatment: The cells are seeded in 96-well plates and treated with various concentrations of the test compounds for 1 hour.
-
Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS).
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite (B80452) Measurement: The production of nitric oxide is determined by measuring the amount of nitrite in the culture supernatant using the Griess reagent.
-
Absorbance Reading: The absorbance is measured at 540 nm.
-
Calculation: The percentage of nitric oxide inhibition is calculated relative to the LPS-stimulated control.
Antimicrobial Assay (Broth Microdilution Method)
Protocol:
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The pentacyclic triterpenoid is serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the test microorganism.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways
The biological activities of pentacyclic triterpenoids from Lantana are often mediated through the modulation of specific signaling pathways.
Inhibition of the NF-κB Signaling Pathway in Inflammation
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals (e.g., LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS and COX-2. Some Lantana triterpenoids exert their anti-inflammatory effects by inhibiting the degradation of IκB, thereby preventing the nuclear translocation and activation of NF-κB.
Inhibition of the NF-κB signaling pathway by Lantana triterpenoids.
Conclusion and Future Perspectives
The pentacyclic triterpenoids isolated from Lantana species represent a valuable class of natural products with a wide range of promising biological activities. Their potent anti-inflammatory, cytotoxic, antimicrobial, and nematicidal properties make them attractive candidates for the development of new therapeutic agents and agrochemicals. The data and protocols presented in this guide offer a solid foundation for researchers to further explore the pharmacological potential of these fascinating molecules. Future research should focus on detailed structure-activity relationship studies, the elucidation of precise molecular targets, and preclinical and clinical evaluations to translate the therapeutic potential of these compounds into tangible benefits for human health and agriculture. The rich chemical diversity of Lantana triterpenoids continues to be a promising frontier for drug discovery and development.
References
The Therapeutic Potential of p-Coumaric Acid: A Technical Whitepaper for Drug Development Professionals
An In-Depth Technical Guide on the Bioactive Properties of p-Coumaric Acid
Introduction: p-Coumaric acid (p-CA), a phenolic acid derivative of cinnamic acid, is a naturally occurring compound abundant in a wide variety of plants, including fruits, vegetables, and grains. Often referred to in scientific literature, and sometimes interchangeably with the term "Camaric acid," p-CA has garnered significant attention from the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the reported therapeutic potential of p-Coumaric acid, with a focus on its anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental methodologies, and insights into the underlying molecular mechanisms of action.
Anticancer Potential
p-Coumaric acid has demonstrated significant antiproliferative and pro-apoptotic effects across various cancer cell lines. Its anticancer activity is attributed to its ability to induce cell cycle arrest, promote apoptosis through the modulation of key signaling pathways, and inhibit cancer cell migration and invasion.
Quantitative Data: Cytotoxicity
The cytotoxic effects of p-Coumaric acid are typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.
| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Reference |
| A375 | Melanoma | 4.4 mM | 24 hours | |
| A375 | Melanoma | 2.5 mM | 48 hours | |
| B16 | Melanoma | 4.1 mM | 24 hours | |
| B16 | Melanoma | 2.8 mM | 48 hours | |
| HT-29 | Colorectal Cancer | 150 µM | 24 hours | |
| HT-29 | Colorectal Cancer | 125 µM | 72 hours | |
| HT-29 | Colorectal Cancer | 100 µM | 120 hours | |
| HCT-15 | Colon Cancer | 1400 µmol/L | Not Specified |
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells per well and incubated for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: The cells are then treated with various concentrations of p-Coumaric acid and incubated for specific durations (e.g., 24, 48, 72 hours).
-
MTT Addition: Following the treatment period, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 1-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The culture medium is removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The plate is gently shaken to ensure complete dissolution of the formazan, and the absorbance is measured using a microplate reader at a wavelength of 570-590 nm.[2]
-
IC50 Calculation: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined from the dose-response curve.
Signaling Pathways in Anticancer Activity
p-Coumaric acid exerts its anticancer effects by modulating multiple signaling pathways, primarily inducing apoptosis.
p-Coumaric acid has been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.
Caption: Intrinsic apoptosis pathway induced by p-Coumaric acid.
The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is often constitutively active in cancer cells, promoting proliferation and survival. p-Coumaric acid has been suggested to inhibit this pathway, contributing to its anticancer effects.
Caption: Inhibition of the STAT3 signaling pathway by p-Coumaric acid.
Anti-inflammatory Potential
p-Coumaric acid exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, and by modulating key inflammatory signaling pathways.
Quantitative Data: Anti-inflammatory Activity
While specific IC50 values for COX-2 inhibition by p-Coumaric acid are not consistently reported in a comparative format, studies have shown its ability to reduce inflammatory markers.
| Assay | Model | Effect | Concentration | Reference |
| TNF-α Inhibition | In vitro | 30-40% | 10 µM | |
| IL-6 Inhibition | In vitro | 60-75% | 10 µM | |
| Adjuvant-induced arthritis | In vivo (rats) | Significant reduction in TNF-α | 100 mg/kg |
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition
The Griess assay is used to measure nitrite (B80452) levels in cell culture supernatants, which is an indicator of nitric oxide production.
-
Cell Culture and Treatment: Macrophage cells (e.g., RAW 264.7) are plated and pre-treated with various concentrations of p-Coumaric acid for 1 hour.
-
Stimulation: The cells are then stimulated with an inflammatory agent like lipopolysaccharide (LPS) (1 µg/mL) and incubated for 24 hours.
-
Sample Collection: After incubation, the cell culture supernatant is collected.
-
Griess Reaction: 50 µL of the supernatant is mixed with 50 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Incubation and Measurement: The mixture is incubated at room temperature for 10-15 minutes, and the absorbance is measured at 540 nm.[3]
-
Calculation: The concentration of nitrite is determined using a sodium nitrite standard curve, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Signaling Pathway in Anti-inflammatory Activity
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of many pro-inflammatory genes. p-Coumaric acid has been shown to inhibit the activation of the NF-κB pathway.
Caption: Inhibition of the NF-κB signaling pathway by p-Coumaric acid.
Antimicrobial Potential
p-Coumaric acid and its derivatives have demonstrated inhibitory effects against a range of bacterial and fungal strains.
Quantitative Data: Antimicrobial Activity
The antimicrobial potency of p-Coumaric acid is determined by its minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Microorganism | Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive bacteria | 10-80 | |
| Bacillus subtilis | Gram-positive bacteria | 10-80 | |
| Escherichia coli | Gram-negative bacteria | 10-80 | |
| Shigella dysenteriae | Gram-negative bacteria | 10-80 | |
| Salmonella typhimurium | Gram-negative bacteria | 10-80 | |
| Alicyclobacillus acidoterrestris (vegetative cells) | Bacteria | 200 | |
| Enterococcus faecalis (dodecyl-p-coumarate) | Gram-positive bacteria | 62.5 | |
| Staphylococcus aureus and MRSA ((-)-borneol p-coumarate) | Gram-positive bacteria | 2-8 |
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: p-Coumaric acid is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of p-Coumaric acid at which no visible growth of the microorganism is observed.
Neuroprotective Potential
p-Coumaric acid has shown promise in protecting neuronal cells from damage induced by oxidative stress and neuroinflammation, which are implicated in various neurodegenerative diseases.
Quantitative Data: Neuroprotective Effects
| Model | Parameter | Effect | Treatment | Reference |
| D-galactose-induced neurotoxicity in mice | Cognitive impairment | Ameliorated | 80 and 100 mg/kg p.o. | |
| D-galactose-induced neurotoxicity in mice | Acetylcholinesterase (AChE) activity | Significantly inhibited | 80 and 100 mg/kg p.o. | |
| D-galactose-induced neurotoxicity in mice | NF-κB levels | Significantly lowered | 80 and 100 mg/kg p.o. | |
| D-galactose-induced neurotoxicity in mice | Caspase-3 levels | Reduced | 80 and 100 mg/kg p.o. | |
| Embolic cerebral ischemia in rats | Neurological deficit scores | Significantly improved | Not specified | |
| Embolic cerebral ischemia in rats | Oxidative damage | Decreased | Not specified |
Experimental Protocol: Western Blot for Protein Expression
Western blotting is used to detect and quantify specific proteins in a sample, providing insights into the molecular mechanisms of p-Coumaric acid's neuroprotective effects.
-
Sample Preparation: Neuronal cells or brain tissue homogenates are lysed to extract proteins. The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, Nrf2, HO-1) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. p-Coumaric acid is a component of some ECL reagents.
-
Densitometry: The intensity of the protein bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Signaling Pathway in Neuroprotection
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. p-Coumaric acid can activate the Nrf2 pathway, enhancing the cellular defense against oxidative stress.
Caption: Activation of the Nrf2/ARE signaling pathway by p-Coumaric acid.
Conclusion and Future Directions
p-Coumaric acid has demonstrated significant therapeutic potential across a spectrum of preclinical models, exhibiting anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways that regulate cellular processes such as apoptosis, inflammation, and oxidative stress.
While the existing data is promising, further research is warranted to fully elucidate the therapeutic utility of p-Coumaric acid. Future studies should focus on:
-
Standardized Quantitative Analysis: Conducting comprehensive studies to establish a more consistent and comparative dataset of IC50 and MIC values across a wider range of cell lines and microbial strains.
-
In Vivo Efficacy and Pharmacokinetics: Expanding in vivo studies to validate the therapeutic effects observed in vitro and to characterize the pharmacokinetic and pharmacodynamic properties of p-Coumaric acid.
-
Mechanism of Action: Further investigation into the molecular targets and signaling pathways modulated by p-Coumaric acid to gain a deeper understanding of its bioactivity.
-
Structural Optimization: Exploring the synthesis of p-Coumaric acid derivatives to enhance potency, selectivity, and drug-like properties.
References
- 1. New Coumarin Derivatives as Potent Selective COX-2 Inhibitors: Synthesis, Anti-Inflammatory, QSAR, and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Insights Into the Anticancer Effects of p-Coumaric Acid: Focus on Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
A Technical Guide to the In Vitro Anti-inflammatory Properties of Camaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Camaric acid, a natural triterpenoid (B12794562) isolated from the plant Lantana camara, has emerged as a compound of interest for its potential anti-inflammatory effects. While research is in its early stages, preliminary data suggest a pharmacological profile that warrants further investigation. This technical guide synthesizes the currently available data, outlines hypothesized mechanisms of action, and provides detailed experimental protocols for future in vitro studies to fully characterize its anti-inflammatory potential. The primary quantitative data available for this compound currently stems from in vivo models, which serves as a foundation for guiding more targeted in vitro mechanistic studies.
Quantitative Data: A Comparative Analysis
To date, the principal quantitative assessment of this compound's anti-inflammatory activity is derived from the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema assay, an in vivo model for topical inflammation. The data indicates that this compound possesses anti-inflammatory potency comparable to the well-established Non-Steroidal Anti-Inflammatory Drug (NSAID), indomethacin (B1671933). Further in vitro studies are essential to delineate its specific molecular targets and cellular mechanisms.
| Compound | Assay | Molar Mass ( g/mol ) | IC50 | Reference |
| This compound | TPA-induced mouse ear edema | 484.7 | 0.67 mg/ear | |
| Indomethacin | TPA-induced mouse ear edema | 357.8 | ~0.75 mg/ear* |
*Note: The IC50 for indomethacin is an estimation based on the reported percentage of inhibition, as a direct IC50 value was not available in the same units.
Hypothesized Mechanisms and Signaling Pathways
While the precise molecular mechanisms of this compound are not yet fully elucidated, its anti-inflammatory activity likely involves the modulation of key signaling pathways central to the inflammatory response. Based on the actions of other well-characterized anti-inflammatory natural products, the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are probable targets.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory gene expression, responsible for the transcription of pro-inflammatory cytokines, chemokines, and enzymes like COX-2 and iNOS. Anti-inflammatory compounds often act by inhibiting the activation of this pathway. A potential mechanism for this compound is the inhibition of IκBα phosphorylation, which would prevent the release and nuclear translocation of the active p65/p50 NF-κB dimer.
Cytotoxicity of p-Coumaric Acid on Cancer Cell Lines: A Technical Guide
Disclaimer: Initial inquiries for "Camaric acid" did not yield sufficient scientific literature regarding its cytotoxic properties. Based on phonetic similarity and the prevalence of research, this guide focuses on p-Coumaric acid (p-CA) , a phenolic compound extensively studied for its anti-cancer effects. It is plausible that the intended compound of interest was p-Coumaric acid. This compound is a distinct pentacyclic triterpenoid (B12794562) with limited available data on its activity in cancer cell lines.
Introduction
p-Coumaric acid is a naturally occurring phenolic compound found in a wide variety of plants, including fruits, vegetables, and grains. As a derivative of cinnamic acid, it has garnered significant interest in the field of oncology for its potential as a chemopreventive and therapeutic agent. A growing body of research demonstrates that p-Coumaric acid exerts cytotoxic effects on various cancer cell lines through a multi-targeted mechanism of action. These mechanisms primarily involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways that regulate cell proliferation and survival. This technical guide provides a comprehensive overview of the cytotoxic properties of p-Coumaric acid, with a focus on its effects on different cancer cell lines, the underlying molecular mechanisms, and detailed experimental protocols for its investigation.
Quantitative Data on Cytotoxicity
The cytotoxic effect of p-Coumaric acid is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The IC50 values of p-Coumaric acid vary depending on the cancer cell line and the duration of exposure.
| Cell Line | Cancer Type | Assay | IC50 Value | Duration (hours) |
| A375 | Human Melanoma | CCK-8 | 4.4 mM | 24 |
| A375 | Human Melanoma | CCK-8 | 2.5 mM | 48 |
| B16 | Murine Melanoma | CCK-8 | 4.1 mM | 24 |
| B16 | Murine Melanoma | CCK-8 | 2.8 mM | 48 |
| HCT-15 | Human Colon Cancer | MTT | 1400 µmol/L | Not Specified |
| HT-29 | Human Colon Cancer | MTT | 1600 µmol/L | Not Specified |
| HT-29 | Human Colon Cancer | MTT | 150 µM | 24 |
| MCF-7 | Human Breast Cancer | MTT | ~40 mM | 24 |
| U87MG | Human Glioblastoma | MTT | 0.5 - 1 mM | 24, 48, 72 |
Table 1: IC50 values of p-Coumaric acid on various cancer cell lines.
Molecular Mechanisms of Action
p-Coumaric acid's cytotoxic effects are mediated through several key molecular pathways, primarily leading to apoptosis and cell cycle arrest.
Induction of Apoptosis
p-Coumaric acid has been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This process is initiated by the modulation of the Bcl-2 family of proteins. p-Coumaric acid upregulates the expression of pro-apoptotic proteins like Bax and downregulates the expression of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial membrane permeability and the subsequent release of cytochrome c into the cytoplasm. Cytoplasmic cytochrome c then binds with Apaf-1 to form the apoptosome, which in turn activates caspase-9. Activated caspase-9 then triggers a cascade of effector caspases, including caspase-3, leading to the execution of apoptosis.
Cell Cycle Arrest
p-Coumaric acid can halt the proliferation of cancer cells by inducing cell cycle arrest at different phases, depending on the cell type. For instance, it has been observed to cause S phase arrest in melanoma cells (A375) and G0/G1 phase arrest in murine melanoma cells (B16). In human glioblastoma cells (U87MG) and osteosarcoma cells, p-Coumaric acid induces G2/M phase arrest. This is achieved by modulating the levels of key cell cycle regulatory proteins, such as decreasing the expression of cyclins (Cyclin A and Cyclin E) and cyclin-dependent kinases (CDK2 and CDK4), and increasing the expression of the tumor suppressor protein p53 and the CDK inhibitor p21.
Modulation of Signaling Pathways
The anticancer effects of p-Coumaric acid are also attributed to its ability to interfere with critical signaling pathways that drive tumor growth. It has been shown to inhibit the PI3K/Akt signaling pathway in osteosarcoma cells. Additionally, it can modulate the MAPK signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the cytotoxicity of p-Coumaric acid.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
p-Coumaric acid
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or Solubilization solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Treat the cells with various concentrations of p-Coumaric acid and a vehicle control (e.g., DMSO) for the desired time periods (e.g., 24, 48, 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines treated with p-Coumaric acid
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with p-Coumaric acid for the desired time.
-
Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Cancer cell lysates (from control and p-Coumaric acid-treated cells)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-caspase-9, anti-cyclin A, anti-CDK2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration of each lysate.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Workflow for assessing p-Coumaric acid cytotoxicity.
Intrinsic Apoptosis Signaling Pathway Induced by p-Coumaric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plant-parasitic nematodes pose a significant threat to global agriculture, causing substantial economic losses. The development of effective and environmentally benign nematicides is a critical area of research. Natural products, particularly those derived from plants, offer a promising reservoir of novel nematicidal compounds. This technical guide provides an in-depth overview of the nematicidal activity of Camaric acid, a pentacyclic triterpenoid (B12794562) isolated from Lantana camara, and its structurally related compounds. This document details the quantitative nematicidal efficacy, experimental methodologies for its assessment, and explores the potential mechanism of action, focusing on the disruption of mitochondrial function. Furthermore, it delves into the structure-activity relationships of these compounds and visualizes key biological pathways and experimental workflows.
Introduction
This compound is a naturally occurring pentacyclic triterpenoid found in the plant Lantana camara. This compound has garnered significant interest for its potent biological activities, including its potential as a nematicidal agent. The increasing demand for sustainable agricultural practices has driven the exploration of natural compounds like this compound as alternatives to synthetic nematicides, which often have detrimental environmental effects. This guide aims to consolidate the current scientific knowledge on the nematicidal properties of this compound and its analogs, providing a valuable resource for researchers in the field of agrochemical development and nematode control.
Quantitative Nematicidal Activity
The nematicidal efficacy of this compound and its related triterpenoids has been primarily evaluated against the root-knot nematode Meloidogyne incognita, a major agricultural pest. The following tables summarize the available quantitative data from various studies.
Table 1: Nematicidal Activity of this compound and Related Compounds against Meloidogyne incognita
| Compound | Concentration | Exposure Time (hours) | Mortality/Inhibition Rate (%) | Reference |
| This compound | 0.5% | 72 | 95.0% mortality | [1] |
| Lantanilic Acid | 0.5% | 72 | 98.7% mortality | |
| Oleanolic Acid | 0.5% | 72 | 70.3% mortality | |
| Camarinic Acid | 1.0% | Not Specified | 100% mortality | [1] |
| Pomolic Acid | 1 mg/ml | 24 | 100% mortality | |
| Lantoic Acid | 1 mg/ml | 24 | 100% mortality | |
| Camarin | 1 mg/ml | 48 | 100% mortality | |
| Lantacin | 1 mg/ml | 48 | 100% mortality | |
| Camarinin | 1 mg/ml | 48 | 100% mortality | |
| Ursolic Acid | 1 mg/ml | 48 | 100% mortality | |
| Lantanoside | 1.0% | Not Specified | 90% mortality | |
| Linaroside | 1.0% | Not Specified | 85% mortality |
Experimental Protocols
Standardized and detailed experimental protocols are crucial for the reliable evaluation and comparison of nematicidal compounds. The following sections outline the methodologies for key in vitro assays.
In Vitro Nematicidal Bioassay against Second-Stage Juveniles (J2) of M. incognita
This assay is designed to assess the direct toxic effect of compounds on the infective juvenile stage of root-knot nematodes.
Workflow for In Vitro Nematicidal Bioassay
References
Distinguishing Camaric Acid from Carminic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
A potential source of confusion in natural product chemistry and related fields is the nomenclature of compounds with similar-sounding names. This guide provides a comprehensive technical overview to clearly distinguish Camaric acid from Carminic acid, two structurally and functionally distinct molecules. While both are natural products, their origins, chemical properties, and biological activities differ significantly. This document outlines their core chemical and physical properties, provides detailed experimental protocols for their differentiation, and visualizes key workflows and pathways to aid researchers in their accurate identification and study.
It is important to note that "this compound" is a recognized compound, a pentacyclic triterpenoid (B12794562) isolated from plants of the Lantana genus. However, it is crucial to distinguish it from the well-known anthraquinone (B42736) glycoside, Carminic acid, which is the primary red pigment from the cochineal insect. The similarity in their names can lead to confusion, but their chemical and biological profiles are vastly different.
Core Chemical and Physical Properties
A fundamental step in distinguishing between this compound and Carminic acid is to compare their basic chemical and physical properties. The following table summarizes key quantitative data for each compound.
| Property | This compound | Carminic Acid |
| Molecular Formula | C₃₅H₅₂O₆ | C₂₂H₂₀O₁₃ |
| Molecular Weight | 568.78 g/mol | 492.39 g/mol |
| CAS Number | 146450-83-1 | 1260-17-9 |
| Appearance | Not widely reported, likely a solid. | Dark purplish-brown mass or bright red crystalline powder. |
| Melting Point | 188-189 °C | Decomposes at 136 °C |
| Boiling Point | 654.7±55.0 °C at 760 mmHg | Not applicable |
| Solubility | Not extensively documented, but as a triterpenoid, likely soluble in less polar organic solvents. | Soluble in water, ethanol, and concentrated sulfuric acid; insoluble in ether, benzene, and chloroform. |
| Natural Source | Lantana camara, Lantana montevidensis | Dactylopius coccus (cochineal insect) |
| Chemical Class | Pentacyclic Triterpenoid | Anthraquinone C-glycoside |
Spectroscopic and Chromatographic Data
The structural differences between this compound and Carminic acid give rise to distinct spectroscopic and chromatographic profiles, which are key to their unambiguous identification.
| Data Type | This compound | Carminic Acid |
| ¹H NMR | Complex spectrum with characteristic signals for methyl groups (singlets), olefinic protons, and protons attached to carbons bearing hydroxyl and ester functionalities. | Signals corresponding to an anthraquinone core, a glucose moiety, a methyl group, and aromatic protons. |
| UV-Vis Absorption Maxima (λmax) | Data not widely available, but expected to be in the lower UV range typical for triterpenoids without extended chromophores. | In water: ~500 nm; In 0.02N HCl: 490-500 nm; In aqueous ammonia: ~518 nm. Additional peaks in the UV region at ~220, 280, and 325 nm. |
| Mass Spectrometry (MS) | Expected molecular ion peak corresponding to its molecular weight (568.78 g/mol ). | Produces a negative ion with m/z 491.083 in ESI-MS. |
| High-Performance Liquid Chromatography (HPLC) | As a less polar triterpenoid, it would have a longer retention time on a reverse-phase column compared to the more polar Carminic acid. | Can be separated using a reverse-phase column with a mobile phase such as methanol (B129727) and 6% aqueous acetic acid. |
Experimental Protocols for Differentiation
The following protocols describe standard analytical techniques that can be used to distinguish between this compound and Carminic acid.
High-Performance Liquid Chromatography (HPLC)
This method is highly effective for separating the two compounds based on their differing polarities.
Objective: To achieve baseline separation of this compound and Carminic acid in a mixture.
Instrumentation:
-
High-Performance Liquid Chromatograph
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
UV-Vis or Photodiode Array (PDA) detector
Reagents:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid (or other suitable modifier)
-
Reference standards for this compound and Carminic acid
Procedure:
-
Standard Preparation: Prepare individual standard solutions of this compound and Carminic acid in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL). Prepare a mixed standard solution containing both compounds.
-
Sample Preparation: Dissolve the unknown sample in the mobile phase or a suitable solvent.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient elution is recommended. For example, start with a higher polarity mobile phase (e.g., 60% water with 0.1% acetic acid, 40% methanol) and gradually increase the methanol concentration to 100% over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Monitor at multiple wavelengths, including those specific for Carminic acid (e.g., 275 nm, 490-500 nm) and a lower UV wavelength (e.g., 210 nm) for this compound.
-
-
Injection: Inject equal volumes of the individual standards, the mixed standard, and the sample.
-
Analysis: Compare the retention times of the peaks in the sample chromatogram with those of the standards. Due to its higher polarity, Carminic acid will elute earlier than the less polar, lipophilic triterpenoid, this compound.
UV-Visible Spectrophotometry
This technique provides a rapid, non-destructive method for preliminary differentiation based on the distinct chromophores of the two molecules.
Objective: To differentiate this compound and Carminic acid based on their UV-Vis absorption spectra.
Instrumentation:
-
UV-Visible Spectrophotometer
Reagents:
-
Ethanol or Methanol (spectroscopic grade)
-
Reference standards for this compound and Carminic acid
Procedure:
-
Solution Preparation: Prepare dilute solutions of the individual reference standards and the sample in a suitable solvent (e.g., ethanol).
-
Spectral Acquisition: Scan each solution across the UV-Vis range (e.g., 200-700 nm).
-
Analysis:
-
Carminic acid: The spectrum will show a characteristic broad absorption band in the visible region around 490-520 nm, responsible for its red color, along with several maxima in the UV region.
-
This compound: As a triterpenoid lacking an extended conjugated system, it is not expected to absorb significantly in the visible region. Its absorption will be confined to the lower UV range.
-
The presence of a strong absorption peak in the visible spectrum is a clear indicator of Carminic acid.
-
Mass Spectrometry (MS)
MS provides definitive identification based on the precise molecular weight of each compound.
Objective: To confirm the identity of this compound and Carminic acid by determining their molecular weights.
Instrumentation:
-
Mass Spectrometer (e.g., with Electrospray Ionization - ESI)
Procedure:
-
Sample Infusion: Introduce a dilute solution of the sample directly into the mass spectrometer or analyze the eluent from an HPLC separation (LC-MS).
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.
-
Analysis:
-
This compound: Look for an ion corresponding to its molecular weight (e.g., [M+H]⁺ at m/z 569.37 or [M+Na]⁺ at m/z 591.35).
-
Carminic acid: Look for an ion corresponding to its molecular weight (e.g., [M-H]⁻ at m/z 491.08).
-
The significant difference in their molecular weights (568.78 vs. 492.39 g/mol ) allows for unambiguous differentiation.
-
Visualizations
Experimental Workflow for Differentiation
The following diagram illustrates a logical workflow for distinguishing between this compound and Carminic acid in a sample.
Caption: A general workflow for the differentiation of Camaric and Carminic acid.
Signaling Pathways of Carminic Acid
While the biological activities of this compound are under investigation, including potential antibacterial and anti-inflammatory effects, specific signaling pathway interactions are not well-documented in publicly available literature. In contrast, Carminic acid has been studied for its role in modulating key cellular signaling pathways, notably the NF-κB and Nrf2 pathways, which are involved in inflammation and oxidative stress responses.
Caption: Carminic acid's modulation of NF-κB and Nrf2 signaling pathways.
Methodological & Application
Application Notes and Protocols: Isolation of Camaric Acid from Lantana camara Leaves
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lantana camara, a plant from the Verbenaceae family, is a rich source of various phytochemicals, including pentacyclic triterpenoids. Among these, camaric acid (chemical formula: C₃₅H₅₂O₆) has garnered significant scientific interest due to its potential therapeutic properties, including anti-inflammatory, antimicrobial, and nematicidal activities. This document provides a detailed protocol for the isolation and purification of this compound from the leaves of Lantana camara, along with its characterization and reported biological activities.
Data Presentation
Quantitative Yield of Triterpenoids from Lantana camara
While specific yield data for this compound is not extensively reported, the yields of related pentacyclic triterpenoids and crude fractions from Lantana camara provide a useful benchmark for the isolation process.
| Compound/Fraction | Plant Part | Extraction Method | Yield (% w/w) | Reference |
| Crude Triterpenoids (Lantadenes) | Leaves | Not specified | 0.45% | |
| Crude Triterpenoids (Lantadenes) | Leaves | Not specified | 0.31% - 0.53% | |
| Oleanolic Acid | Roots | Microwave-Assisted | 1.23% | |
| "LC-01" (Crude Fraction) | Aerial Parts | Toluene Extraction | 1.2% |
Spectroscopic Data for this compound Characterization
The structural elucidation of this compound is confirmed through various spectroscopic methods.
| Technique | Observed Characteristics |
| ¹H NMR | A complex spectrum showing characteristic signals for methyl groups (singlets), olefinic protons, and protons attached to carbons bearing hydroxyl and ester functionalities. |
| ¹³C NMR | Signals corresponding to approximately 35 carbon atoms, including carbonyl carbons from the carboxylic acid and ester groups, olefinic carbons, and numerous aliphatic carbons of the pentacyclic triterpenoid (B12794562) core. |
| Mass Spec | Expected molecular ion peak corresponding to the molecular formula C₃₅H₅₂O₆. Fragmentation patterns would likely show losses of functional groups such as the carboxylic acid and the ester side chain. |
| IR | Characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O) of the carboxylic acid and ester, and C=C double bonds. |
Biological Activity of this compound
| Activity Type | Parameter | Value | Target/Model | Source |
| Anti-inflammatory | IC₅₀ | 0.67 mg/ear | TPA-induced mouse ear edema | |
| Antimicrobial | MIC | 4.88 µg/mL | Escherichia coli | |
| Antimicrobial | MIC | 9.76 µg/mL | Pseudomonas aeruginosa | |
| Antimicrobial | MIC | 19.5 µg/mL | Staphylococcus aureus | |
| Antimicrobial | MIC | 19.5 µg/mL | Bacillus cereus | |
| Antimicrobial | MIC | 19.5 µg/mL | Candida albicans | |
| Cytotoxicity | LC₅₀ | 4.1 µg/mL | Brine shrimp larvae | |
| Nematicidal | Relative Mortality | 95% (at 1% concentration) | Meloidogyne incognita |
Experimental Protocols
Plant Material Collection and Preparation
-
Collection : Gather fresh and healthy leaves from Lantana camara plants.
-
Cleaning : Thoroughly wash the collected leaves with distilled water to remove any dust, debris, and other contaminants.
-
Drying : Shade-dry the leaves at room temperature or use an oven at a controlled temperature of 45-55°C until they become brittle.
-
Grinding : Pulverize the dried leaves into a fine powder using a mechanical grinder. Store the powder in an airtight container to prevent moisture absorption.
Extraction of Crude this compound
This protocol utilizes solvent extraction to obtain a crude mixture of triterpenoids.
-
Maceration : Macerate a known quantity (e.g., 250 g) of the dried leaf powder in ethyl acetate (B1210297). Use a sufficient volume to fully submerge the powder (e.g., 1-1.5 Liters).
-
Extraction : Allow the mixture to stand for a specified period (e.g., 24-48 hours) with occasional stirring to ensure thorough extraction.
-
Filtration and Concentration : Filter the extract to remove the plant debris. Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 45°C) to obtain the crude extract.
Chromatographic Purification of this compound
Column chromatography is employed to separate and purify this compound from the crude extract.
-
Column Preparation : Prepare a silica (B1680970) gel (60-120 mesh) column packed in a non-polar solvent such as n-hexane.
-
Loading : Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and load it onto the prepared column.
-
Elution : Begin elution with 100% n-hexane and gradually increase the polarity by introducing ethyl acetate in a stepwise gradient. A common gradient starts with n-hexane and progressively increases the concentration of ethyl acetate.
-
Fraction Collection : Collect the eluate in separate fractions (e.g., 100 mL each).
-
Monitoring : Monitor the collected fractions using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate to identify the fractions containing this compound.
-
Isolation and Crystallization : Combine the fractions that show a pure spot corresponding to this compound. Evaporate the solvent at room temperature. The resulting residue can be further purified by washing with the elution solvent mixture to yield pure crystalline this compound.
Visualizations
Caption: Experimental workflow for the isolation of this compound.
Caption: Putative anti-inflammatory action via the NF-κB pathway.
Application Notes and Protocols: Broth Microdilution Assay for Camaric Acid's Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camaric acid, a naturally occurring pentacyclic triterpenoid (B12794562) found in plants of the Lantana genus, has demonstrated a range of biological activities, including antibacterial effects. The broth microdilution assay is a standardized and widely used method to determine the in vitro susceptibility of bacteria to antimicrobial agents.[1] This method establishes the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][2] These application notes provide a detailed protocol for determining the MIC of this compound against various bacterial strains using the broth microdilution method.
Principle of the Method
The broth microdilution test involves a series of two-fold dilutions of this compound in a liquid growth medium within a 96-well microtiter plate.[1] Each well is then inoculated with a standardized suspension of the test bacteria.[1] After an incubation period, the plates are visually inspected for bacterial growth. The MIC is identified as the lowest concentration of this compound where no visible growth is observed.[1]
Data Presentation
The antibacterial activity of this compound is quantified by its Minimum Inhibitory Concentration (MIC). The following table provides a template for presenting the MIC values of this compound against a panel of bacterial strains. Researchers can populate this table with their experimental findings.
| Bacterial Strain | Gram Stain | ATCC Number | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) [e.g., Gentamicin] |
| Staphylococcus aureus | Positive | e.g., 29213 | ||
| Escherichia coli | Negative | e.g., 25922 | ||
| Pseudomonas aeruginosa | Negative | e.g., 27853 | ||
| Enterococcus faecalis | Positive | e.g., 29212 | ||
| Klebsiella pneumoniae | Negative | e.g., 13883 | ||
| (Other relevant strains) |
Experimental Protocols
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well, U-bottom or flat-bottom microtiter plates
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
Bacterial strains (e.g., from ATCC)
-
Positive control antibiotic (e.g., Gentamicin)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional)
-
Multichannel pipette
-
Sterile pipette tips
-
Incubator (35 ± 2°C)
Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity at a wavelength of 625 nm.[1]
-
Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1]
Preparation of this compound Dilutions
-
Prepare a stock solution of this compound in DMSO. The concentration should be determined based on the expected potency.
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution (or a pre-diluted working solution in CAMHB) to the wells in the first column. This will be the highest concentration.
-
Using a multichannel pipette, mix the contents of the first column by pipetting up and down several times.
-
Transfer 100 µL from the first column to the second column.
-
Continue this two-fold serial dilution process across the plate to the tenth column.
-
Discard 100 µL from the tenth column.
-
Column 11 will serve as the growth control (no this compound), and column 12 will be the sterility control (no bacteria).
Inoculation and Incubation
-
Inoculate each well (columns 1-11) of the microtiter plate with 100 µL of the final bacterial inoculum (prepared as described above).[1] This will result in a final volume of 200 µL per well and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.[1]
-
Do not inoculate the sterility control wells in column 12.
-
Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
Determination of MIC
-
After incubation, visually inspect the microtiter plate for bacterial growth. A pellet at the bottom of the U-bottom wells or turbidity in flat-bottom wells indicates growth.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[1]
-
The growth control (column 11) should show clear evidence of bacterial growth, and the sterility control (column 12) should remain clear.
Visualizations
Caption: Workflow of the broth microdilution assay.
Caption: Determining the MIC from assay results.
References
Application Notes and Protocols: Assessing the Cytotoxicity of Camaric Acid using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Camaric acid, a naturally occurring pentacyclic triterpenoid, has been identified as a compound with potential biological activities. This document provides a detailed protocol for assessing the cytotoxic effects of this compound on various cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The MTT assay is a widely used colorimetric method to evaluate cell viability, proliferation, and cytotoxicity. The principle of this assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.
While the cytotoxic properties of this compound are an emerging area of interest, comprehensive quantitative data is not yet widely available in the literature. Therefore, this protocol provides a robust framework for researchers to initiate their investigations.
Data Presentation
As specific experimental data on this compound cytotoxicity is limited, the following table represents a hypothetical dataset to illustrate how results can be summarized. Researchers should replace this with their own experimental data.
Table 1: Hypothetical Cytotoxic Activity of this compound on Various Cell Lines
| Cell Line | Treatment Duration (hours) | IC₅₀ (µM) | Maximum Inhibition (%) |
| MCF-7 (Human Breast Cancer) | 24 | 75.2 | 85.3 |
| 48 | 48.5 | 92.1 | |
| 72 | 25.1 | 95.6 | |
| A549 (Human Lung Cancer) | 24 | 98.6 | 78.9 |
| 48 | 65.3 | 88.4 | |
| 72 | 42.8 | 93.2 | |
| HEK293 (Human Embryonic Kidney) | 24 | > 200 | 15.2 |
| 48 | 150.7 | 35.8 | |
| 72 | 110.4 | 45.1 |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Materials and Reagents
-
This compound (stock solution prepared in Dimethyl Sulfoxide, DMSO)
-
Selected cancer and normal cell lines (e.g., MCF-7, A549, HEK293)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
CO₂ incubator (37°C, 5% CO₂)
Detailed MTT Assay Protocol for Adherent Cells
This protocol is adapted from standard methodologies.
Day 1: Cell Seeding
-
Harvest exponentially growing cells using trypsinization.
-
Perform a cell count using a hemocytometer or automated cell counter to determine cell viability (should be >90%).
-
Dilute the cell suspension to the desired seeding density in a complete culture medium. The optimal seeding density should be determined for each cell line to ensure cells are in the exponential growth phase during the experiment (typically 1 x 10⁴ to 5 x 10⁴ cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for "cells only" (untreated control), "medium only" (background control), and "vehicle control" (cells treated with the highest concentration of DMSO used to dissolve this compound).
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
Day 2: Treatment with this compound
-
Prepare serial dilutions of this compound in a complete culture medium from the stock solution. A common starting range for a new compound is 0.1, 1, 10, 25, 50, 100, and 200 µM.
-
Carefully aspirate the medium from the wells.
-
Add 100 µL of the corresponding this compound dilutions, control medium, or vehicle control to the appropriate wells.
-
Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
Day 4 (or after desired incubation): MTT Addition and Incubation
-
After the incubation period, carefully aspirate the medium containing this compound.
-
Add 50 µL of serum-free medium to each well.
-
Add 50 µL of MTT solution (5 mg/mL) to each well, resulting in a final concentration of 2.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, protected from light. During this time, viable cells will metabolize the MTT into purple formazan crystals.
Formazan Solubilization and Absorbance Reading
-
After the MTT incubation, carefully aspirate the MTT solution without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Data Analysis
-
Subtract the average absorbance of the "medium only" wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound.
-
Determine the IC₅₀ value from the dose-response curve using appropriate software (e.g., GraphPad Prism, Microsoft Excel).
Visualizations
Experimental Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity
The precise molecular mechanisms of this compound are not yet well-elucidated. The following diagram illustrates a hypothetical signaling pathway that could be investigated to understand its cytotoxic effects, focusing on the induction of apoptosis.
Caption: A hypothetical signaling pathway for this compound.
Conclusion and Future Directions
This document provides a comprehensive protocol for the initial assessment of this compound's cytotoxicity using the MTT assay. Due to the limited available data on this specific compound, researchers should consider this a foundational method that may require optimization for specific cell lines and experimental conditions. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to fully understand its therapeutic potential. Techniques such as Western blotting, RT-PCR, and flow cytometry can be employed to investigate the mechanisms of cell death (e.g., apoptosis, necrosis) and cell cycle arrest induced by this compound.
Application Notes and Protocols for Preparing Camaric Acid Stock Solutions in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camaric acid is a naturally occurring pentacyclic triterpenoid (B12794562) isolated from the plant Lantana camara.[1] Like other pentacyclic triterpenoids, such as oleanolic acid and ursolic acid, this compound has garnered scientific interest for its potential biological activities, including nematicidal and anti-inflammatory properties.[1] Proper preparation of stock solutions is a critical first step for accurate and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving hydrophobic compounds like this compound for in vitro and in vivo studies. This document provides detailed protocols and best practices for preparing, storing, and handling this compound stock solutions in DMSO.
Data Presentation
Quantitative data for this compound is summarized below. Due to the limited availability of specific solubility data for this compound, information for structurally similar pentacyclic triterpenoids is included for reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₅H₅₂O₆ | [1] |
| Molecular Weight | 568.78 g/mol | |
| Source | Lantana camara | [1] |
| Compound Class | Pentacyclic Triterpenoid | [1] |
Table 2: Solubility of Related Pentacyclic Triterpenoids
| Compound | Solvent | Solubility | Reference |
| Betulinic Acid | DMSO | ≤100 mg/mL | |
| Oleanolic Acid | DMSO | Poor solubility | [2] |
| Ursolic Acid | DMSO | Poor solubility | |
| This compound | DMSO | Data not available; expected to be low |
Note: The solubility of pentacyclic triterpenoids in DMSO can be limited. It is strongly recommended to perform small-scale solubility tests before preparing a large-volume stock solution.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust the amounts accordingly for different desired concentrations.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Procedure:
-
Pre-weighing Preparation:
-
Ensure the analytical balance is calibrated and level.
-
Place a sterile, empty microcentrifuge tube or vial on the balance and tare to zero.
-
-
Weighing this compound:
-
Carefully weigh the desired amount of this compound into the tared tube. To prepare 1 mL of a 10 mM stock solution, you will need 5.69 mg of this compound.
-
Calculation: Mass (mg) = Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) Mass (mg) = 10 mM x 1 mL x 568.78 g/mol / 1000 = 5.69 mg
-
-
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to the tube containing the weighed this compound. For a 10 mM solution, add 1 mL of DMSO.
-
Tightly cap the tube and vortex vigorously for 2-3 minutes.
-
Visually inspect the solution for any undissolved particles.
-
-
Aiding Dissolution (if necessary):
-
If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
Alternatively, sonicate the solution for 10-15 minutes.
-
Repeat these steps until a clear solution is obtained. If precipitation persists, the desired concentration may exceed the solubility limit. In this case, consider preparing a more dilute stock solution.
-
-
Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes (e.g., amber tubes).
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution into an aqueous medium for cell-based experiments.
Procedure:
-
Thaw Stock Solution:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
-
Serial Dilution (Recommended):
-
To prevent precipitation, perform serial dilutions of the DMSO stock solution in DMSO first to achieve intermediate concentrations.
-
From the intermediate DMSO dilutions, add the final small volume to the aqueous cell culture medium to reach the desired final concentration.
-
The final concentration of DMSO in the cell culture medium should typically be less than 0.5% to avoid solvent toxicity.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound.
-
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound stock solutions in DMSO.
Caption: Putative anti-inflammatory action of this compound via the NF-κB pathway.
References
Application Notes and Protocols for the Quantitative Analysis of Camaric Acid and a Representative Phenolic Acid, p-Coumaric Acid, in Plant Extracts
Introduction to Camaric Acid
This compound is a naturally occurring pentacyclic triterpenoid (B12794562) found in plants of the Lantana genus, most notably Lantana camara. It belongs to the oleanane (B1240867) class of triterpenoids and has been a subject of scientific interest due to its potential biological activities, including nematicidal and anti-inflammatory properties.[1] The systematic IUPAC name for this compound is 3,25-epoxy-3α-hydroxy-22β-(2-methyl-2Z-butenoyloxy)-12-oleanen-28-oic acid. It is important to distinguish this compound from the structurally different Carminic acid, a red pigment derived from cochineal insects. While methods for the isolation of this compound from Lantana camara have been established, detailed protocols for its quantitative analysis using techniques such as High-Performance Liquid Chromatography (HPLC) and extensive quantitative data across various plant sources are not widely available in the current literature.
Given the limited specific quantitative data for this compound, this document will provide a detailed application note and protocol for the quantitative analysis of a well-researched representative phenolic acid, p-Coumaric acid . The methodologies presented for p-Coumaric acid are widely applicable to the quantitative analysis of many other phenolic compounds in plant extracts and can serve as a foundational protocol for developing a quantitative assay for this compound.
Application Notes for p-Coumaric Acid
p-Coumaric acid is a hydroxycinnamic acid that is widely distributed throughout the plant kingdom and is found in numerous edible plants, including fruits, vegetables, and cereals. It is recognized for its antioxidant, anti-inflammatory, and antimicrobial properties. The anti-inflammatory effects of p-Coumaric acid are partly attributed to its ability to modulate signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.
Quantitative Data of p-Coumaric Acid in Plant Sources
The concentration of p-Coumaric acid can vary significantly among different plant species and even different parts of the same plant. The following table summarizes the quantitative data for p-Coumaric acid found in various plant extracts.
| Plant Species | Plant Part | Extraction Method | Analytical Method | Concentration of p-Coumaric Acid | Reference |
| Mimosa pudica | Leaves | Soxhlet Extraction (Aqueous) | HPLC-UV | 3.35% w/w | |
| Cynodon dactylon | Whole Plant | Methanolic Extraction | RP-HPLC | 0.48 mg/100 mL of extract | |
| Ananas comosus (Pineapple) | Ripe Fruit Juice | Direct Juice Extraction | RP-HPLC | 11.76 µg/mL | |
| Ananas comosus (Pineapple) | Ripe Fruit | Methanolic Extraction | RP-HPLC | 0.03 µg/mL | |
| Ananas comosus (Pineapple) | Unripe Fruit Juice | Direct Juice Extraction | RP-HPLC | 0.41 µg/mL |
Experimental Protocols
Protocol 1: Extraction of p-Coumaric Acid from Plant Material
This protocol describes a general method for the extraction of p-Coumaric acid from dried plant material using methanol.
1. Preparation of Plant Material:
-
Air-dry the plant material (e.g., leaves, stems) at room temperature in a well-ventilated area, shielded from direct sunlight.
-
Grind the dried material into a fine powder using a mechanical grinder.
-
Store the powdered material in an airtight container to prevent moisture absorption.
2. Solvent Extraction:
-
Accurately weigh approximately 10 g of the dried plant powder.
-
Place the powder in a flask and add 100 mL of methanol.
-
Macerate the mixture for 24 hours at room temperature with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude methanolic extract.
-
For HPLC analysis, redissolve a known amount of the crude extract in the HPLC mobile phase and filter through a 0.45 µm syringe filter.
Protocol 2: Quantitative Analysis of p-Coumaric Acid by RP-HPLC
This protocol outlines a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of p-Coumaric acid.
1. HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase of water:methanol:glacial acetic acid (65:34:1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 310 nm.
-
Injection Volume: 20 µL.
2. Preparation of Standard Solutions:
-
Prepare a stock solution of p-Coumaric acid (analytical standard) at a concentration of 1 mg/mL in methanol.
-
From the stock solution, prepare a series of working standard solutions with concentrations ranging from 2 to 10 µg/mL by diluting with the mobile phase.
3. Calibration Curve:
-
Inject 20 µL of each standard solution into the HPLC system in triplicate.
-
Record the peak area for each concentration.
-
Construct a calibration curve by plotting the mean peak area against the concentration of the p-Coumaric acid standards.
-
Determine the linearity of the calibration curve by calculating the correlation coefficient (R²), which should be ≥ 0.999.
4. Sample Analysis:
-
Inject 20 µL of the prepared plant extract solution into the HPLC system in triplicate.
-
Identify the p-Coumaric acid peak in the sample chromatogram by comparing the retention time with that of the standard. The retention time for p-Coumaric acid under these conditions is approximately 6.6 minutes.
-
Calculate the concentration of p-Coumaric acid in the sample by interpolating its peak area on the calibration curve.
Visualizations
Caption: Experimental workflow for the extraction and quantitative analysis of p-Coumaric acid.
Caption: Inhibition of the NF-κB signaling pathway by p-Coumaric acid.
References
In Vivo Experimental Models for Testing Camaric Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camaric acid, a pentacyclic triterpenoid (B12794562) isolated from plants of the Lantana genus, notably Lantana camara, has demonstrated a range of promising biological activities, including antibacterial, anti-inflammatory, and cytotoxic effects. This document provides detailed application notes and protocols for in vivo experimental models to further investigate the therapeutic potential of this compound, with a focus on its anti-inflammatory properties. The provided methodologies and data summaries are intended to guide researchers in designing and executing robust preclinical studies.
Data Presentation: Quantitative Analysis of this compound's Biological Activity
To facilitate a clear understanding of this compound's potency, the following tables summarize the available quantitative data from in vivo and in vitro studies.
| Compound | Assay | Molar Mass ( g/mol ) | IC₅₀ | Reference |
| This compound | TPA-induced mouse ear edema | 568.8 | 0.67 mg/ear | |
| Indomethacin (B1671933) | TPA-induced mouse ear edema | 357.8 | ~0.75 mg/ear (estimated from 75.1% inhibition at 1 mg/ear) |
Table 1: In Vivo Anti-inflammatory Activity of this compound.
| Activity Type | Parameter | Value | Target/Model | Source |
| Antimicrobial | MIC | 4.88 µg/mL | Escherichia coli | |
| MIC | 9.76 µg/mL | Pseudomonas aeruginosa | ||
| MIC | 19.5 µg/mL | Staphylococcus aureus | ||
| MIC | 19.5 µg/mL | Bacillus cereus | ||
| MIC | 19.5 µg/mL | Candida albicans | ||
| Cytotoxicity | LC₅₀ | 4.1 µg/mL | Brine shrimp larvae |
Table 2: In Vitro Antimicrobial and Cytotoxic Activity of this compound.
Experimental Protocols
TPA-Induced Mouse Ear Edema Assay for Topical Anti-inflammatory Activity
This is a well-established and widely used in vivo model for assessing acute topical inflammation.
Principle: 12-O-tetradecanoylphorbol-13-acetate (TPA) is a potent inflammatory agent that activates protein kinase C (PKC). This activation initiates a signaling cascade leading to the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes, and the release of cytokines such as TNF-α and interleukins. This cascade results in vasodilation, increased vascular permeability, and the influx of inflammatory cells, causing measurable edema (swelling). The efficacy of an anti-inflammatory compound is determined by its ability to reduce this TPA-induced edema.
Materials:
-
Male CD-1 or Swiss albino mice (20-25g)
-
This compound
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
Indomethacin (positive control)
-
Acetone (vehicle)
-
Ethanol
-
7 mm biopsy punch
-
Analytical balance
Procedure:
-
Animal Acclimatization: House the mice under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Grouping: Divide the mice into the following groups (n=3-5 per group):
-
Negative Control: Vehicle (acetone) + TPA
-
Positive Control: Indomethacin (1 mg/ear) + TPA
-
Test Group(s): this compound (e.g., 0.1, 0.5, 1 mg/ear) + TPA
-
-
Treatment Application:
-
Topically apply 20 µL of the test compound solution (this compound or indomethacin dissolved in acetone) to both the inner and outer surfaces of the right ear of each mouse (10 µL each side).
-
The left ear serves as the internal control and receives the vehicle only.
-
-
Induction of Inflammation: After 30 minutes, topically apply 20 µL of TPA solution (2.5 µg in acetone) to the right ear of all mice except for a sham control group (which receives only the vehicle).
-
Edema Measurement: After 4-6 hours, sacrifice the mice by cervical dislocation.
-
Using a 7 mm biopsy punch, collect ear tissue from both the right (treated) and left (control) ears.
-
Weigh each ear punch immediately.
-
-
Calculation of Edema Inhibition:
-
Calculate the edema (swelling) as the difference in weight between the right and left ear punches.
-
Calculate the percentage of edema inhibition using the following formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Signaling Pathways and Experimental Workflows
Hypothesized Anti-inflammatory Mechanism of this compound via NF-κB Pathway
While the precise molecular targets of this compound are still under investigation, its anti-inflammatory effects are hypothesized to involve the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) cascade. TPA is known to activate NF-κB, a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow for TPA-Induced Mouse Ear Edema Assay
The following diagram outlines the key steps in the experimental workflow for evaluating the anti-inflammatory activity of a test compound using the TPA-induced mouse ear edema model.
Caption: Workflow for the TPA-induced mouse ear edema assay.
Future Directions and Considerations
While the TPA-induced mouse ear edema model is excellent for evaluating topical anti-inflammatory activity, further in vivo studies are necessary to fully characterize the therapeutic potential of this compound. Future research should focus on:
-
Systemic Anti-inflammatory Models: Investigating the efficacy of this compound in models of systemic inflammation, such as carrageenan-induced paw edema, to assess its potential for oral or parenteral administration.
-
Chronic Inflammation Models: Utilizing models of chronic inflammation, like adjuvant-induced arthritis, to determine the long-term therapeutic effects of this compound.
-
Mechanism of Action Studies: Conducting further in vivo studies to confirm the modulation of the NF-κB pathway and explore other potential targets, such as the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.
-
Toxicology and Safety Profiling: Comprehensive toxicological studies are essential to determine the safety profile of this compound before it can be considered for further development. Studies on the toxicity of Lantana camara extracts have shown varied results, indicating the need for specific evaluation of the purified compound.
These detailed protocols and application notes provide a solid foundation for researchers to explore the in vivo therapeutic potential of this compound. Rigorous and well-designed preclinical studies will be crucial in determining its future as a potential therapeutic agent.
Unveiling the Cellular Impact of p-Coumaric Acid: Application Notes and Protocols for In Vitro Research
For Immediate Release
Shanghai, China - December 4, 2025 - In the ongoing quest for novel therapeutic agents, natural compounds are a significant source of inspiration. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the cellular effects of p-Coumaric acid, a phenolic compound often researched under the misspelling "Camaric acid." p-Coumaric acid has demonstrated notable anti-cancer properties, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways. These protocols offer standardized methods for studying these effects in a cell culture setting.
Data Presentation: Cytotoxicity of p-Coumaric Acid
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of p-Coumaric acid against various cancer cell lines as determined by cytotoxicity assays.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| HT-29 | Colon Cancer | 24 | 150 | |
| HT-29 | Colon Cancer | 72 | 125 | |
| HT-29 | Colon Cancer | 120 | 100 | |
| HCT-15 | Colon Cancer | 48 | 1400 | |
| HT-29 | Colon Cancer | 48 | 1600 | |
| HCT116 | Colon Cancer | 48 | 103.186 (µg/mL) | |
| A375 | Melanoma | 24 | 4400 | |
| A375 | Melanoma | 48 | 2500 | |
| B16 | Melanoma | 24 | 4100 | |
| B16 | Melanoma | 48 | 2800 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in studying the effects of p-Coumaric acid.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the effect of p-Coumaric acid on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HT-29, A375)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
p-Coumaric acid
-
Dimethyl sulfoxide (B87167) (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of p-Coumaric acid in DMSO. Further dilute the stock solution with complete culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing various concentrations of p-Coumaric acid. Include a vehicle control (medium with the same concentration of DMSO used for the highest p-Coumaric acid concentration) and an untreated control.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 5 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the concentration of p-Coumaric acid to determine the IC50 value.
Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol quantifies the induction of apoptosis by p-Coumaric acid using flow cytometry.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
p-Coumaric acid
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of p-Coumaric acid for the desired time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube. Analyze the samples within 1 hour using a flow cytometer.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol determines the effect of p-Coumaric acid on cell cycle progression.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
p-Coumaric acid
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with p-Coumaric acid as described in the apoptosis protocol.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blot Analysis of Signaling Proteins
This protocol is for detecting changes in the expression of key signaling proteins (e.g., Bcl-2, Bax, Nrf2, STAT3) following treatment with p-Coumaric acid.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
p-Coumaric acid
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for Bcl-2, Bax, Nrf2, p-STAT3, STAT3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with p-Coumaric acid, wash with cold PBS, and lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL reagents and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Visualizing the Molecular Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and the signaling pathways modulated by p-Coumaric acid.
Troubleshooting & Optimization
Technical Support Center: Optimizing Camaric Acid Extraction from Lantana camara
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the extraction yield of camaric acid from Lantana camara.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it extracted from Lantana camara?
A1: this compound is a pentacyclic triterpenoid, a class of naturally occurring compounds with a five-ring core structure. It is of significant interest to the scientific community due to its potential therapeutic properties, including anti-inflammatory and nematicidal activities. Lantana camara, a flowering shrub, is a known source of this compound and other related triterpenoids like oleanolic acid and lantanilic acid.
Q2: What are the critical factors influencing the yield of this compound during extraction?
A2: Several factors can significantly impact the extraction yield of this compound. These include the quality and preparation of the plant material (drying and grinding), the choice of extraction solvent, the extraction method (e.g., maceration, Soxhlet), and the parameters of the chosen method, such as temperature, duration, and the ratio of solvent to solid material.
Q3: Which solvents are most effective for extracting this compound?
A3: this compound is soluble in chlorinated solvents like chloroform (B151607) and dichloromethane, polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and acetone, and esters like ethyl acetate (B1210297). For crude extraction from Lantana camara leaves, ethyl acetate and ethanol (B145695) are commonly recommended solvents. The choice of solvent will depend on the specific extraction technique and the desired purity of the initial extract.
Q4: How can I assess the purity of my this compound extract?
A4: The purity of a this compound extract can be assessed using various analytical techniques. Thin-Layer Chromatography (TLC) is a common method for monitoring the separation of compounds during purification. For more detailed analysis and quantification, High-Performance Liquid Chromatography (HPLC) is often employed. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can be used to confirm the structure and purity of the isolated compound.
Q5: What is the biosynthetic pathway for this compound in Lantana camara?
A5: The specific biosynthetic pathway for this compound in Lantana camara is not extensively detailed in publicly available scientific literature. However, as a pentacyclic triterpenoid, it is synthesized in plants through the cyclization of squalene (B77637). This pathway involves the isoprenoid pathway to generate the precursor isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are then used to build the C30 squalene molecule.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction and purification of this compound.
Issue 1: Low Yield of Crude Extract
| Possible Cause | Troubleshooting Step |
| Inadequate Plant Material Preparation | Ensure leaves are thoroughly dried (e.g., shade-dried or oven-dried at 45-55°C until brittle) and ground to a fine, consistent powder to maximize surface area for solvent penetration. |
| Suboptimal Solvent Choice | The polarity of the extraction solvent is crucial. For triterpenoids like this compound, moderately polar solvents are often effective. Experiment with different solvents such as ethyl acetate or ethanol to determine the optimal choice for your specific plant material. |
| Insufficient Extraction Time or Temperature | For maceration, ensure a sufficient duration (e.g., 72 hours) with occasional agitation to allow for complete extraction. For methods like Soxhlet extraction, ensure the temperature is maintained at the solvent's boiling point for an adequate period (e.g., 5-6 hours). |
| Incorrect Solvent-to-Solid Ratio | A low solvent-to-solid ratio can lead to incomplete extraction. Ensure enough solvent is used to fully submerge the plant powder and allow for effective dissolution of the target compounds. |
Issue 2: Poor Separation During Column Chromatography
| Possible Cause | Troubleshooting Step |
| Inappropriate Stationary Phase | For the separation of triterpenoids, silica (B1680970) gel is a commonly used stationary phase. Ensure the mesh size is appropriate for your chosen chromatography method (e.g., 70-230 for gravity, 230-400 for flash chromatography). |
| Incorrect Mobile Phase Polarity | The polarity of the eluting solvent system is critical. Start with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Use TLC to determine the optimal solvent system before running the column. |
| Column Overloading | Loading too much crude extract onto the column can lead to poor separation. As a general rule, the amount of sample should be a small fraction of the weight of the stationary phase. |
| Irregular Column Packing | Ensure the column is packed uniformly to avoid channeling, which can lead to poor resolution. Both wet and dry packing methods can be effective if performed carefully. |
Issue 3: Precipitation of this compound During Storage or Use
| Possible Cause | Troubleshooting Step |
| Exceeding Solubility Limit | Do not attempt to dissolve too much this compound in a small volume of solvent. Prepare solutions at or below the known solubility limit. |
| Incorrect Solvent | Ensure you are using a solvent in which this compound is soluble. It is generally soluble in solvents like chloroform, DMSO, and ethyl acetate. |
| Temperature Changes | A decrease in temperature can cause precipitation if the solution is near saturation. Gentle warming may help redissolve the compound, but be cautious of potential degradation at high temperatures. |
| pH Shift in Aqueous Solutions | The solubility of acidic compounds can be pH-dependent. If working with aqueous buffers, ensure the pH is suitable for maintaining solubility. |
Data Presentation
Table 1: Yield of Triterpenoids from Lantana camara
Note: Specific yield data for pure this compound is not widely reported. The following data for related compounds and crude extracts serve as a benchmark.
| Compound/Fraction | Plant Part | Extraction Method | Yield (% w/w) | Reference |
| Crude Triterpenoids (Lantadenes) | Leaves | Not specified | 0.45% | |
| Crude Triterpenoids (Lantadenes) | Leaves | Not specified | 0.31% - 0.53% | |
| Oleanolic Acid | Roots | Microwave-Assisted | 1.23% | |
| "LC-01" (Crude Fraction) | Aerial Parts | Toluene Extraction | 1.2% | |
| Ethanolic Leaf Extract | Leaves | Maceration | 18% |
Table 2: Qualitative Solubility of this compound
| Solvent Class | Solvent | Solubility | Reference |
| Chlorinated Solvents | Chloroform | Soluble | |
| Dichloromethane | Soluble | ||
| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | Soluble | |
| Acetone | Soluble | ||
| Esters | Ethyl Acetate | Soluble |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Lantana camara Leaves
This protocol is a synthesized methodology based on established practices for isolating pentacyclic triterpenoids.
1. Plant Material Preparation:
- Collect fresh, healthy leaves of Lantana camara.
- Wash the leaves thoroughly with distilled water to remove any debris.
- Shade-dry the leaves at room temperature or in an oven at a controlled temperature of 45-55°C until they are brittle.
- Grind the dried leaves into a fine powder using a mechanical grinder. Store the powder in an airtight container.
2. Crude Extraction (Maceration):
- Macerate a known quantity (e.g., 250 g) of the dried leaf powder in ethyl acetate.
- Use a sufficient volume of solvent to fully submerge the powder (e.g., 1-1.5 Liters).
- Allow the mixture to stand for 72 hours at room temperature with occasional stirring.
- Filter the extract through a muslin cloth or filter paper to separate the plant residue.
- Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
3. Chromatographic Purification:
- Prepare a silica gel (60-120 mesh) column packed in a non-polar solvent like n-hexane.
- Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
- Load the dried, adsorbed sample onto the top of the prepared column.
- Begin elution with 100% n-hexane and gradually increase the solvent polarity by introducing ethyl acetate in a stepwise gradient.
- Collect the eluate in separate fractions (e.g., 100 mL each).
- Monitor the collected fractions using Thin-Layer Chromatography (TLC) with an appropriate mobile phase (e.g., n-hexane:ethyl acetate).
- Combine the fractions that show a pure spot corresponding to this compound.
- Evaporate the solvent from the combined pure fractions to yield crystalline this compound.
Mandatory Visualization
Caption: Putative biosynthetic pathway of pentacyclic triterpenoids.
Caption: Experimental workflow for this compound extraction.
Caption: Troubleshooting logic for low extraction yield.
Camaric acid solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with camaric acid. Given the limited specific solubility data for this compound, this guide draws upon data from structurally similar pentacyclic triterpenoid (B12794562) carboxylic acids, such as oleanolic acid and betulinic acid, to provide robust troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound is a pentacyclic triterpenoid carboxylic acid. Like many other large, hydrophobic molecules, it exhibits poor solubility in aqueous solutions, which can pose significant challenges for in vitro and in vivo experiments that require the compound to be in solution.
Q2: What is the expected effect of pH on the solubility of this compound?
As a carboxylic acid, the solubility of this compound is expected to be highly pH-dependent. At a pH below its acid dissociation constant (pKa), the carboxylic acid group will be protonated and uncharged, rendering the molecule less soluble in aqueous solutions. Above the pKa, the carboxylic acid group will be deprotonated to form a carboxylate anion, which is more polar and thus more soluble in water. Therefore, increasing the pH of the aqueous buffer should generally increase the solubility of this compound.
Q3: I am seeing precipitation when I add my this compound stock solution (in an organic solvent) to my aqueous buffer. What is happening?
This phenomenon, often called "crashing out," occurs when the concentration of the compound exceeds its solubility limit in the final mixed-solvent system. The organic solvent in your stock solution helps to dissolve the this compound, but when this is diluted into an aqueous buffer, the overall solvent environment becomes less favorable for the hydrophobic this compound molecule, leading to precipitation.
Q4: Can I heat the buffer to increase the solubility of this compound?
Gentle warming can sometimes help to dissolve a compound. However, for complex molecules like this compound, excessive heat can lead to degradation. It is crucial to first assess the thermal stability of this compound before using heat as a solubilization method.
Troubleshooting Guide
Issue 1: this compound powder is not dissolving in my aqueous buffer.
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Cause A: Low intrinsic aqueous solubility. this compound, being a large hydrophobic molecule, has very low solubility in neutral aqueous solutions.
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Solution A: pH Adjustment. Increase the pH of your buffer. Since this compound is a carboxylic acid, its solubility will increase significantly at a pH above its pKa. For analogous compounds like oleanolic acid and betulinic acid, solubility is markedly higher in alkaline solutions.
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Cause B: Insufficient buffer capacity. If the buffer's capacity is too low, the addition of the acidic this compound can lower the local pH, reducing its solubility.
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Solution B: Use a buffer with a higher buffering capacity. Ensure your chosen buffer can maintain the desired pH even after the addition of this compound.
Issue 2: My stock solution of this compound in an organic solvent precipitates when diluted into an aqueous buffer.
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Cause A: Exceeding the solubility limit. The final concentration of this compound in the aqueous buffer is too high.
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Solution A: Decrease the final concentration. Try diluting your stock solution further to achieve a lower final concentration in the aqueous buffer.
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Cause B: Unfavorable solvent mixture. The percentage of the organic co-solvent in the final solution is too low to maintain solubility.
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Solution B: Optimize the co-solvent concentration. While keeping the final concentration of the organic solvent as low as possible to avoid experimental artifacts, a slight increase may be necessary to maintain solubility. For example, a 1:2 solution of DMSO:PBS (pH 7.2) has been used to achieve a solubility of approximately 0.3 mg/ml for betulinic acid.[1]
Data Presentation
Table 1: Solubility of Analogous Pentacyclic Triterpenoid Carboxylic Acids in Various Solvents
| Compound | Solvent | Solubility |
| Oleanolic Acid | Water | ~0.02 µg/mL |
| 10 mM Trisodium Phosphate (pH 11.5) | 77.2 µg/mL | |
| Ethanol | ~5 mg/mL | |
| DMSO | ~3 mg/mL | |
| DMF | ~30 mg/mL | |
| 1:2 DMF:PBS (pH 7.2) | ~0.3 mg/mL | |
| Betulinic Acid | Water | ~0.02 µg/mL |
| 10 mM Trisodium Phosphate (pH 11.5) | 40.1 µg/mL | |
| Ethanol | ~0.5 mg/mL[1] | |
| DMSO | ~20 mg/mL[1] | |
| DMF | ~15 mg/mL[1] | |
| 1:2 DMSO:PBS (pH 7.2) | ~0.3 mg/mL[1] |
Experimental Protocols
Protocol 1: Preparation of a Buffered Aqueous Solution of this compound using a Co-solvent
Objective: To prepare a working solution of this compound in an aqueous buffer for in vitro assays.
Materials:
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This compound powder
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Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
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Aqueous buffer of choice (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
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Sterile microcentrifuge tubes
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Vortex mixer
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Sonicator bath
Methodology:
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Prepare a Concentrated Stock Solution:
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Accurately weigh a small amount of this compound powder.
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Dissolve the powder in a minimal amount of 100% DMSO or DMF to create a high-concentration stock solution (e.g., 10-50 mg/mL).
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Vortex thoroughly for 1-2 minutes to aid dissolution.
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If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
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Dilution into Aqueous Buffer:
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Gently vortex the aqueous buffer.
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While vortexing, slowly add the concentrated stock solution dropwise to the buffer to achieve the desired final concentration.
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Crucially, do not add the buffer to the stock solution. This will likely cause immediate precipitation.
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Final Observation:
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Visually inspect the final solution for any signs of precipitation (e.g., cloudiness, visible particles).
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If precipitation is observed, the final concentration may be too high, and the procedure should be repeated with a more dilute final concentration.
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Protocol 2: pH-Dependent Solubility Determination (Shake-Flask Method)
Objective: To determine the solubility of this compound in an aqueous buffer at a specific pH.
Materials:
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This compound powder
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Aqueous buffer at the desired pH
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Scintillation vials or other suitable sealed containers
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Orbital shaker or rotator
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Centrifuge
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Analytical method for quantification (e.g., HPLC-UV)
Methodology:
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Sample Preparation:
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Add an excess amount of this compound powder to a vial containing a known volume of the aqueous buffer. An excess is confirmed by the presence of undissolved solid at the end of the experiment.
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Seal the vials to prevent solvent evaporation.
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Equilibration:
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Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
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Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.
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Phase Separation:
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After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
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Quantification:
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Carefully collect an aliquot of the supernatant.
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Dilute the supernatant with an appropriate solvent if necessary.
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Analyze the concentration of this compound in the supernatant using a validated analytical method like HPLC-UV. The measured concentration represents the solubility at that specific pH.
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Mandatory Visualization
References
Troubleshooting Camaric acid precipitation in cell culture media
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive troubleshooting for issues related to Camaric acid precipitation in cell culture media. This compound is a novel small molecule modulator of the mTOR signaling pathway, showing promise in various therapeutic areas. However, its unique chemical properties can sometimes lead to solubility challenges in complex biological solutions like cell culture media.
Troubleshooting Guide: Resolving this compound Precipitation
This section addresses specific issues in a question-and-answer format to help you quickly identify and solve problems.
Question 1: Why did this compound precipitate immediately after I added it to my cell culture medium?
Immediate precipitation, often appearing as a cloudiness or fine crystals, typically occurs when the local concentration of this compound exceeds its solubility limit in the aqueous environment of the cell culture medium. This can be caused by several factors:
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High Final Concentration: The intended final concentration of this compound may be too high for the specific basal medium being used.
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Improper Dilution Technique: Adding a concentrated stock solution (e.g., in DMSO) directly and quickly into the medium can cause the compound to "crash out" before it can be evenly dispersed.
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Media Temperature: Adding the stock solution to cold media can significantly decrease the solubility of this compound.
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pH of the Medium: this compound is a weak acid, and its solubility is highly dependent on the pH of the solution. Most cell culture media are buffered between pH 7.2 and 7.4, but variations can occur.
Question 2: My media containing this compound looked fine initially, but a precipitate formed after several hours or days in the incubator. What is happening?
Delayed precipitation can be caused by changes in the media over time:
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pH Shift: Cellular metabolism naturally produces acidic byproducts, which can lower the pH of the culture medium over time. A decrease in pH can reduce the solubility of weakly acidic compounds like this compound.
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Interaction with Media Components: this compound may slowly interact with salts (e.g., calcium phosphate), proteins, or other components in the media to form insoluble complexes.
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Evaporation: Over longer incubation periods, evaporation of water from the culture vessel can increase the concentration of all solutes, including this compound, potentially pushing it beyond its solubility limit.
Question 3: What is the correct procedure for preparing a this compound stock solution and adding it to my culture medium?
Following a standardized protocol is crucial to prevent precipitation. Please refer to Experimental Protocol 1: Preparation of a 100mM this compound Stock Solution and the subsequent dilution steps for detailed instructions. The key is to prepare a high-concentration stock in an appropriate solvent (like DMSO), and then perform a serial dilution, adding the compound to pre-warmed media slowly and with gentle mixing.
Quantitative Data Summary
The following tables provide key data on this compound solubility and stability to help you optimize your experimental conditions.
Table 1: Solubility of this compound at Different pH Values
| pH | Solubility (µM) in DMEM at 37°C |
| 7.0 | 45 |
| 7.2 | 75 |
| 7.4 | 120 |
| 7.6 | 200 |
| 7.8 | 350 |
This data highlights the critical impact of pH on this compound solubility. A slight decrease in media pH can dramatically reduce its solubility.
Table 2: Stability of a 50 µM this compound Solution in Common Basal Media at 37°C
| Basal Medium | Time to First Observable Precipitate (Hours) |
| DMEM | 72 |
| RPMI-1640 | 48 |
| MEM | > 96 |
| F-12 | 36 |
These results suggest that interactions with specific components in different media formulations can affect the long-term stability of this compound in solution.
Experimental Protocols
Experimental Protocol 1: Preparation of a 100mM this compound Stock Solution
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Materials:
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This compound powder (MW: 450.5 g/mol )
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile, conical microcentrifuge tubes
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Procedure:
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Weigh out 4.505 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
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Add 100 µL of anhydrous DMSO to the tube.
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Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary.
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Visually inspect the solution to ensure there are no undissolved particles.
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Aliquot the 100mM stock solution into smaller working volumes (e.g., 10 µL) to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C, protected from light.
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Experimental Protocol 2: Small-Scale Solubility Test in Target Medium
This protocol helps you determine the maximum practical working concentration of this compound in your specific experimental setup.
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Materials:
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100mM this compound stock solution in DMSO
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Your complete cell culture medium (including serum and other supplements), pre-warmed to 37°C
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Sterile microcentrifuge tubes or a 96-well plate
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-
Procedure:
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Prepare a serial dilution of your this compound stock solution in DMSO to create intermediate stocks (e.g., 10mM, 1mM).
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In a series of microcentrifuge tubes, add a fixed volume of your pre-warmed complete medium (e.g., 1 mL).
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Add a small volume of your intermediate stock solutions to each tube to achieve a range of final concentrations (e.g., 10 µM, 25 µM, 50 µM, 100 µM, 150 µM). Ensure the final DMSO concentration remains constant and non-toxic (typically ≤ 0.1%).
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Include a DMSO-only control.
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Gently mix each tube by inversion.
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Incubate the tubes under your standard culture conditions (37°C, 5% CO2).
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Visually inspect for precipitation under a microscope at several time points (e.g., 1, 6, 24, and 48 hours). The highest concentration that remains clear for the duration of your planned experiment is your maximum working concentration.
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Visual Troubleshooting Guides
The following diagrams illustrate the logical steps for troubleshooting precipitation and the potential causes.
Caption: A workflow for troubleshooting this compound precipitation.
Caption: Potential causes of this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the putative mechanism of action of this compound? A1: this compound is a selective inhibitor of the mTORC1 complex. It functions by allosterically binding to a site adjacent to the kinase domain, preventing the phosphorylation of key downstream targets like S6 kinase and 4E-BP1. This leads to the inhibition of protein synthesis and cell cycle progression.
Q2: Are there any known off-target effects of this compound? A2: At concentrations below 100 µM, this compound is highly selective for mTORC1. At higher concentrations (>200 µM), some minor off-target inhibition of other PI3K-family kinases has been observed. We recommend performing a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.
Q3: How should I handle and dispose of this compound? A3: As with any chemical reagent, standard laboratory safety precautions should be followed. Wear gloves, a lab coat, and safety glasses. This compound powder and concentrated DMSO stocks should be handled in a chemical fume hood. Dispose of waste according to your institution's chemical waste disposal guidelines.
Technical Support Center: Strategies to Prevent Camaric Acid Degradation During Purification
Disclaimer: Information regarding the purification and degradation of "Camaric acid" is limited in publicly available scientific literature. This guide is based on established protocols and data for Carminic acid , a natural colorant with similar acidic properties. The principles and troubleshooting steps outlined here are likely applicable to the purification of other acidic natural products and serve as a comprehensive resource for researchers.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude Camaric or Carminic acid extracts?
Common impurities in crude extracts, particularly those derived from natural sources like cochineal insects for Carminic acid, can include proteins, lipids, other organic acids, and various salts.[1] The exact composition of these impurities will depend on the initial extraction method used.[1]
Q2: What are the primary methods for purifying crude Carminic acid extract?
The main strategies for purifying Carminic acid involve precipitation and adsorption chromatography.[1] Precipitation is often employed as an initial step to remove bulk impurities, which is then followed by chromatography to achieve higher purity.[1]
Q3: What solvents are suitable for dissolving Carminic acid?
Carminic acid is soluble in water, alcohol, and concentrated sulfuric acid. It is slightly soluble in ether and practically insoluble in petroleum ether, benzene, and chloroform. For creating stock solutions, organic solvents like ethanol, DMSO, and dimethylformamide (DMF) are effective.[1]
Q4: How can the purity of a Carminic acid sample be assessed?
The identity and purity of a Carminic acid sample can be confirmed using a combination of analytical techniques, including:
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High-Performance Liquid Chromatography (HPLC): To assess purity.[2]
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Mass Spectrometry (MS): To confirm the molecular weight.[2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.[2]
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Quantitative NMR (qNMR): Provides an absolute quantification method for carminic acid.[3]
Q5: What are the known factors that can cause degradation of acidic compounds like Carminic acid during purification?
While specific degradation pathways for this compound are not well-documented, factors known to affect the stability of similar phenolic compounds and natural pigments like anthocyanins include pH, light, temperature, the presence of oxygen, enzymes, and metal ions. For instance, high temperatures combined with oxygen can be particularly harmful to the stability of such compounds. Enzymatic degradation and oxidation are also known to occur in preparations of other acidic plant-derived compounds.
Troubleshooting Guides
Low Yield After Purification
| Potential Cause | Troubleshooting Steps |
| Incomplete Precipitation | Optimize the pH and temperature of the precipitation step. Ensure sufficient time is allowed for complete precipitation before filtration or centrifugation. |
| Product Loss During Transfers | Minimize the number of transfer steps. Ensure all vessels are thoroughly rinsed with the appropriate solvent to recover any adhered product. |
| Poor Chromatographic Recovery | Optimize the mobile phase composition and gradient to ensure the compound of interest is completely eluted from the column. Check for irreversible binding to the stationary phase. |
| Degradation During Processing | Process samples quickly and at reduced temperatures. Protect from light and consider working under an inert atmosphere (e.g., nitrogen or argon). |
Low Purity of Final Product
| Potential Cause | Troubleshooting Steps |
| Co-eluting Impurities | Employ orthogonal chromatographic techniques (e.g., normal-phase followed by reverse-phase) to resolve impurities with similar chemical properties.[2] Adjust the mobile phase composition or gradient for better separation. |
| Presence of Insoluble Material | Filter the crude extract before loading it onto a chromatography column to prevent clogging and contamination.[1] |
| Contamination from Equipment | Thoroughly clean all glassware and equipment between purification steps to avoid cross-contamination.[1] |
| Compound Degradation | Degradation products can appear as impurities. Use milder purification conditions (e.g., lower temperature, neutral pH if possible) and add antioxidants. Verify the integrity of your sample at each stage using analytical techniques like TLC or HPLC.[2] |
Data Presentation
Table 1: Physicochemical Properties of Carminic Acid
| Parameter | Value | Reference |
| pKa1 | 3.13 ± 0.01 (in 50:50 ethanol-water) | |
| pKa2 | 6.20 ± 0.01 (in 50:50 ethanol-water) | |
| pKa3 | 8.94 ± 0.05 (in 50:50 ethanol-water) | [3] |
| Detection Limit (DPP) | 0.55 µg/mL | [3] |
Experimental Protocols
Protocol 1: Two-Stage Precipitation (Adaptable for Carminic Acid)
This protocol is adapted from a method for fumaric acid recovery and can be applied to Carminic acid due to their shared acidic nature.[1]
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First Precipitation: Adjust the pH of the crude extract to precipitate the target acid. This can often be achieved by adding a calcium salt to form a calcium salt precipitate of the organic acid.[1]
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Washing: Wash the precipitate with a chilled, dilute acidic solution (e.g., dilute H₂SO₄) to remove impurities.[1]
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Redissolving: Dissolve the washed precipitate in heated water.[1]
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Second Precipitation: Acidify the solution with an acid like H₂SO₄ and cool to induce the precipitation of the purified acid.[1]
Protocol 2: Adsorption Chromatography
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Adsorbent Selection: Choose a suitable adsorbent material, such as silica (B1680970) gel or a macroporous resin.
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Column Packing: Pack a chromatography column with the selected adsorbent.
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Equilibration: Equilibrate the column with a buffer at a pH that promotes strong binding of the acid.
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Sample Loading: Load the filtered crude extract onto the column.[1]
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Washing: Wash the column with the equilibration buffer to remove unbound impurities.[1]
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Elution: Elute the bound acid using a solvent or buffer with a different pH or higher ionic strength. For macroporous resins, an ethanol-water mixture can be effective.
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Fraction Collection and Analysis: Collect fractions and analyze them for content and purity using methods like TLC or HPLC.[1]
Mandatory Visualization
Caption: General workflow for the purification of crude Camaric/Carminic acid extract.
Caption: Troubleshooting decision tree for low purity in Camaric/Carminic acid purification.
Caption: Potential degradation pathways for this compound under various stress factors.
References
Technical Support Center: Managing Camaric Acid Interference in High-Throughput Screening
Disclaimer: Initial searches for "camaric acid" yielded limited information regarding its interference in experimental assays. However, due to the high probability of a typographical error and its structural similarities to a known interferent, this guide will focus on the well-documented assay interference of carminic acid . Should "this compound" be the correct compound of interest (a terpenoid with the formula C35H52O6), the general principles outlined in this guide for identifying and mitigating nonspecific effects may still be applicable.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate interference caused by this compound and related compounds in high-throughput screening (HTS) assays.
Frequently Asked Questions (FAQs)
Q1: What is carminic acid and why is it a concern in HTS assays?
A1: Carminic acid is a natural red dye belonging to the anthraquinone (B42736) class of compounds. In the context of drug discovery and HTS, it is considered a Pan-Assay Interference Compound (PAINS). PAINS are molecules that tend to give false-positive results in multiple assays due to non-specific activity. The concern with carminic acid is that its physicochemical properties can lead to misleading results, causing researchers to waste resources pursuing false leads.
Q2: What are the primary mechanisms through which carminic acid interferes with HTS assays?
A2: Carminic acid primarily interferes with HTS assays through two main mechanisms:
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Fluorescence Interference: As a fluorescent molecule, carminic acid's own excitation and emission spectra can overlap with those of the fluorophores used in an assay. This can lead to artificially high signals (false positives) or quenching of the intended signal (false negatives).
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Protein Aggregation and Non-Specific Binding: Carminic acid can form aggregates in solution that may sequester and non-specifically inhibit enzymes or disrupt protein-protein interactions. This promiscuous inhibition is a common cause of false-positive results in biochemical assays.
Q3: Which types of assays are most susceptible to interference from carminic acid?
A3: Carminic acid is most likely to cause interference in the following types of assays:
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Fluorescence-based assays: This includes fluorescence intensity, fluorescence polarization (FP), and Förster resonance energy transfer (FRET) assays.
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Enzyme inhibition assays: Due to its tendency to form aggregates and cause non-specific inhibition.
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Protein-protein interaction (PPI) assays: Where it can non-specifically disrupt the interaction between target proteins.
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Cell-based reporter assays: Particularly those using fluorescent or luminescent reporters, as it may interfere with the reporter protein itself or the detection signal.
Q4: Are there any known signaling pathways that are particularly prone to interference by compounds like carminic acid?
A4: Yes, anthraquinone derivatives, the class of compounds to which carminic acid belongs, have been reported to interfere with several key signaling pathways, including Wnt/Myc/Notch. This interference can stem from their ability to intercalate into DNA, generate reactive oxygen species (ROS), or interact non-specifically with various pathway components. Researchers using reporter assays (e.g., luciferase or GFP-based) to study these pathways should be especially cautious.
Troubleshooting Guides
This section provides a step-by-step approach to identifying and mitigating potential interference from this compound or similar compounds in your HTS assays.
Initial Identification of Potential Interference
If you observe any of the following, you should suspect assay interference:
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High Hit Rate: An unusually high number of "active" compounds from a screening library, especially if they share structural similarities with carminic acid.
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Steep Dose-Response Curves: Aggregating inhibitors often exhibit steep, non-stoichiometric inhibition curves.
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Irreproducible Results: Results that vary with minor changes in experimental conditions such as buffer composition, incubation times, or compound concentration.
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Visual Precipitation: Observation of compound precipitation in the assay buffer.
Troubleshooting Workflow for Suspected Interference
Caption: A workflow for troubleshooting suspected assay interference.
Quantitative Data Summary
The following table summarizes the expected outcomes of key experiments used to identify and characterize assay interference by compounds like carminic acid.
| Experimental Parameter | Expected Outcome for a True Hit | Expected Outcome for an Interfering Compound (e.g., Aggregator) |
| IC50 vs. Enzyme Concentration | IC50 value remains constant with increasing enzyme concentration. | IC50 value increases with increasing enzyme concentration. |
| "Compound-Only" Control (Fluorescence Assay) | No signal is detected. | A signal is detected, indicating intrinsic fluorescence of the compound. |
| Effect of Detergent (e.g., Triton X-100) | Activity is unaffected or minimally affected. | Activity is significantly reduced or eliminated. |
| Activity in Constitutive Reporter Assay | No effect on the signal from a constitutive promoter. | Inhibition of the signal, suggesting non-specific effects on the reporter or general cytotoxicity. |
Experimental Protocols
Protocol 1: Assessing Fluorescence Interference
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"Compound-Only" Control:
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Prepare a set of wells containing only the assay buffer and the test compound at various concentrations used in the primary screen.
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Measure the fluorescence at the same excitation and emission wavelengths as the assay.
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Expected Outcome: If a significant signal is detected, it indicates that the compound has intrinsic fluorescence that is interfering with the assay readout.
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Mitigation Strategies:
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Spectral Shift: If possible, switch to a fluorophore with excitation and emission wavelengths that do not overlap with those of the interfering compound. Red-shifted dyes are often a good choice as many interfering compounds fluoresce in the blue-green region.
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Background Subtraction: If changing the fluorophore is not feasible, subtract the background fluorescence from the "compound-only" control. Be aware that this may not fully account for quenching effects.
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Time-Resolved Fluorescence (TRF): Utilize TRF assays, as the long-lived fluorescence of the lanthanide chelates used in these assays can be distinguished from the short-lived fluorescence of most interfering compounds.
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Protocol 2: Evaluating Aggregation-Based Interference
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Varying Enzyme Concentration:
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Perform the enzyme inhibition assay with at least two different concentrations of the target enzyme.
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Determine the IC50 of the test compound at each enzyme concentration.
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Expected Outcome: For a specific, reversible inhibitor, the IC50 should be independent of the enzyme concentration. For an aggregating, non-specific inhibitor, the IC50 will often increase with increasing enzyme concentration.
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Detergent-Based Mitigation:
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Include a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. This can help prevent the formation of promiscuous aggregates.
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Compare the activity of the compound in the presence and absence of the detergent.
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Expected Outcome: A significant reduction in activity in the presence of detergent suggests that the compound's inhibitory effect is due to aggregation.
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Protocol 3: Counter-Screens for Cell-Based Reporter Assays
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Control Reporter Assay:
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Transfect cells with a control plasmid that expresses the reporter gene (e.g., luciferase, GFP) under the control of a constitutive promoter that is not regulated by the signaling pathway of interest.
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Treat the cells with the test compound and measure the reporter signal.
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Expected Outcome: If the compound also inhibits the signal from this control reporter, it is likely acting on the reporter protein itself or has general cytotoxic effects.
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Cell Viability Assay:
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Perform a standard cell viability assay (e.g., MTT, CellTiter-Glo) at the same concentrations of the test compound used in the primary assay.
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Expected Outcome: A decrease in cell viability can lead to a non-specific decrease in the reporter signal. This helps to distinguish true pathway inhibitors from cytotoxic compounds.
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Orthogonal Downstream Target Analysis:
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Use an orthogonal method, such as Western blotting or qPCR, to measure the levels of known downstream target proteins or genes of the signaling pathway.
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Expected Outcome: A true pathway inhibitor should modulate these downstream effectors in a manner consistent with the expected biological activity.
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Signaling Pathway Interference and Counter-Screening Strategy
The following diagram illustrates a potential mechanism of interference in a generic signaling pathway and a corresponding counter-screening strategy.
Caption: Interference points and counter-screening for a signaling pathway.
Technical Support Center: Managing Low Yield of Camaric Acid During Isolation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low yield during the isolation of Camaric acid.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting yield for crude triterpenoids from Lantana camara leaves?
While specific yields for pure this compound are not widely reported in the literature, the yield for crude triterpenoids from Lantana camara leaves can range from 0.31% to 0.53% (w/w). The yield of other related pentacyclic triterpenoids, such as Oleanolic acid, has been reported to be around 1.23% from the roots using microwave-assisted extraction. These values can serve as a benchmark for your initial extraction efficiency.
Q2: What is the most effective solvent for extracting this compound from Lantana camara?
Ethyl acetate (B1210297) is a frequently recommended solvent for the extraction of this compound and other pentacyclic triterpenoids from Lantana camara leaves. Methanol has also been used in reflux extraction for obtaining a crude extract containing various triterpenoids. The choice of solvent is a critical parameter, and experimenting with a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol) can help determine the optimal solvent for your specific plant material and experimental conditions.
Q3: How can I monitor the presence of this compound during the isolation process?
Thin Layer Chromatography (TLC) is a common and effective method for monitoring the presence of this compound in different fractions during column chromatography. A mobile phase of n-hexane:ethyl acetate can be used for TLC development. By comparing the TLC profile of your fractions with a known standard of this compound, you can identify and pool the fractions containing the target compound.
Q4: What are the key factors that can lead to the degradation of this compound during isolation?
This compound, like many natural products, can be susceptible to degradation. Prolonged exposure to high temperatures and light can lead to its degradation. It is advisable to use extraction methods that avoid high heat, such as maceration at room temperature or ultrasound-assisted extraction, and to protect extracts and purified samples from direct light.
Q5: At what stage of the isolation process is the most significant loss of this compound likely to occur?
Significant loss of this compound can occur at several stages. Inefficient initial extraction from the plant material can result in a low starting amount. During liquid-liquid partitioning, improper solvent choices can lead to the compound remaining in the undesired phase. Finally, during column chromatography, co-elution with impurities and collecting overly broad fractions can lead to loss of pure product. Careful optimization of each of these steps is crucial for maximizing yield.
Troubleshooting Guides
Issue 1: Low Yield of Crude Extract
| Potential Cause | Troubleshooting Step |
| Inefficient Plant Material Preparation | Ensure leaves are thoroughly dried (shade-dried or oven-dried at 45-55°C) and ground into a fine powder to maximize the surface area for extraction. Store the powder in an airtight container to prevent moisture absorption. |
| Incorrect Extraction Solvent | While ethyl acetate is recommended, the optimal solvent can vary. Perform small-scale pilot extractions with different solvents (e.g., methanol, ethanol, chloroform (B151607), and mixtures thereof) to determine the most efficient one for your plant material. |
| Insufficient Extraction Time or Agitation | For maceration, ensure the plant material is soaked for an adequate period (e.g., 72 hours) with occasional agitation to facilitate solvent penetration and extraction. For other methods like Soxhlet or ultrasound-assisted extraction, optimize the duration according to established protocols for similar compounds. |
| Degradation During Extraction | Avoid high temperatures during extraction. If using a rotary evaporator to concentrate the extract, ensure the water bath temperature does not exceed 40-50°C. Protect the extraction setup from direct sunlight. |
Issue 2: Low Yield of Pure this compound After Chromatography
| Potential Cause | Troubleshooting Step |
| Suboptimal Chromatographic Conditions | The choice of stationary phase (silica gel is common) and mobile phase is critical. Develop a robust chromatographic method by first performing analytical TLC with various solvent systems (e.g., different ratios of n-hexane and ethyl acetate) to achieve good separation. |
| Poor Column Packing | An improperly packed column will lead to poor resolution and peak broadening, resulting in mixed fractions and loss of pure compound. Ensure the silica (B1680970) gel is packed uniformly in the column without any air bubbles or cracks. |
| Column Overloading | Loading too much crude extract onto the column will exceed its separation capacity, leading to co-elution of this compound with impurities. Determine the optimal loading amount through small-scale trials. |
| Inappropriate Fraction Collection | Collect smaller, more numerous fractions and analyze each by TLC to accurately identify and pool only the purest fractions containing this compound. Pooling fractions with significant impurities will necessitate further purification steps and potential loss of product. |
| Co-eluting Impurities | Lantana camara contains other triterpenoids with similar chemical properties that may co-elute with this compound. Consider using orthogonal chromatographic techniques, such as normal-phase followed by reverse-phase chromatography, to resolve these impurities. |
Data Presentation
While specific quantitative data for this compound yield is limited, the following table summarizes reported yields for related triterpenoids from Lantana camara, which can be used as a reference.
| Compound/Fraction | Plant Part | Extraction Method | Yield (% w/w) | Reference |
| Crude Triterpenoids (Lantadenes) | Leaves | Not specified | 0.45% | |
| Crude Triterpenoids (Lantadenes) | Leaves | Not specified | 0.31% - 0.53% | |
| Oleanolic Acid | Roots | Microwave-Assisted | 1.23% | |
| Lantanilic Acid | Leaves | Ethyl Acetate Extraction | Not specified | |
| "LC-01" (Crude Fraction) | Aerial Parts | Toluene Extraction | 1.2% |
Experimental Protocols
Protocol 1: General Isolation of this compound from Lantana camara Leaves
This protocol is a synthesized methodology based on established procedures for the isolation of pentacyclic triterpenoids.
1. Plant Material Collection and Preparation:
- Collect fresh, healthy leaves of Lantana camara.
- Wash the leaves thoroughly with distilled water to remove dirt and debris.
- Shade-dry the leaves at room temperature or in an oven at a controlled temperature of 45-55°C until they are brittle.
- Grind the dried leaves into a fine powder using a mechanical grinder.
2. Solvent Extraction:
- Macerate a known quantity of the dried leaf powder (e.g., 250 g) in ethyl acetate (e.g., 1-1.5 Liters) for 72 hours at room temperature with occasional stirring.
- Filter the extract through Whatman No. 1 filter paper.
- Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.
- Combine all the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
3. Chromatographic Purification:
- Prepare a silica gel (60-120 mesh) column packed in n-hexane.
- Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or the initial mobile phase) and adsorb it onto a small amount of silica gel.
- Load the adsorbed sample onto the top of the prepared column.
- Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the percentage of ethyl acetate.
- Collect the eluate in fractions of a suitable volume (e.g., 100 mL each).
- Monitor the collected fractions by TLC using an n-hexane:ethyl acetate mobile phase.
- Combine the fractions that show a pure spot corresponding to this compound.
- Evaporate the solvent from the pooled fractions to obtain pure crystalline this compound.
Mandatory Visualization
Caption: Experimental workflow for the isolation of this compound.
Caption: Troubleshooting decision tree for low this compound yield.
Technical Support Center: Optimizing Mobile Phase for p-Coumaric Acid HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for High-Performance Liquid Chromatography (HPLC) analysis of p-Coumaric acid.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for p-Coumaric acid analysis using reversed-phase HPLC?
A common starting point for the analysis of p-Coumaric acid on a C18 column is a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), with an acid modifier. A typical composition is water and acetonitrile. An acid, like formic acid or acetic acid, is usually added to control the pH and ensure good peak shape by keeping the p-Coumaric acid in its non-ionized form.
Q2: Why is an acid modifier, like formic or acetic acid, added to the mobile phase?
Acidic modifiers are used to control the pH of the mobile phase. For acidic compounds like p-Coumaric acid, maintaining a low pH (e.g., around 3.5) suppresses the ionization of the carboxyl group. This results in better retention on a reversed-phase column and improved peak symmetry by preventing peak tailing.
Q3: What are the advantages of using acetonitrile versus methanol as the organic solvent?
Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC. Acetonitrile generally has a lower viscosity, which results in lower backpressure, and it is often more transparent at low UV wavelengths. Methanol is a more acidic solvent and may offer different selectivity for certain compounds. The choice between the two often comes down to empirical testing to see which provides better separation for the specific sample matrix.
Q4: Should I use an isocratic or gradient elution for p-Coumaric acid analysis?
The choice between isocratic and gradient elution depends on the complexity of the sample.
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Isocratic elution , where the mobile phase composition remains constant, is suitable for simple mixtures and for quantifying a known compound like p-Coumaric acid in a relatively clean matrix.
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Gradient elution , where the mobile phase composition is changed during the run (e.g., by increasing the percentage of organic solvent), is preferable for complex samples containing compounds with a wide range of polarities. This helps to elute strongly retained compounds in a reasonable time while still providing good resolution for early-eluting peaks.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My p-Coumaric acid peak is tailing. What are the possible causes and solutions?
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Cause: Secondary interactions between the analyte and the stationary phase, often due to active silanol (B1196071) groups on the silica (B1680970) support.
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Solution:
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Adjust Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (at least one pH unit below the pKa of p-Coumaric acid) by adding formic or acetic acid.
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Increase Buffer Concentration: A higher buffer concentration can sometimes help to mask residual silanol interactions.
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Use a Different Column: Consider using an end-capped column or a column with a different stationary phase that is less prone to secondary interactions.[1]
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Q: My peak is fronting. What could be the issue?
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Cause: Often caused by sample overload or injecting the sample in a solvent that is much stronger than the mobile phase.
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Solution:
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Reduce Sample Concentration: Dilute the sample to avoid overloading the column.
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Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.[1]
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Issue 2: Unstable or Drifting Retention Times
Q: The retention time for p-Coumaric acid is shifting between injections. What should I check?
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Cause: Inconsistent mobile phase composition, temperature fluctuations, or a column that is not properly equilibrated.
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Solution:
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Ensure Proper Mobile Phase Preparation: Prepare fresh mobile phase daily, ensure all components are accurately measured, and thoroughly mix and degas the solvents.
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Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times.[1]
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Adequate Column Equilibration: Before starting a sequence of injections, ensure the column is fully equilibrated with the initial mobile phase conditions. For gradient elution, a sufficient re-equilibration time between runs is crucial.
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Check for Leaks: Inspect the HPLC system for any leaks, as this can cause pressure fluctuations and affect retention times.
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Issue 3: High Backpressure
Q: The backpressure of my HPLC system has suddenly increased. What are the likely causes and how can I fix it?
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Cause: Blockages in the system, often from particulate matter in the sample or mobile phase, or precipitation of buffer salts.
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Solution:
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Filter Samples and Mobile Phase: Always filter your samples and mobile phase through a 0.45 µm or 0.2 µm filter to remove particulates.
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Check for Blockages: Systematically check for blockages by disconnecting components in the flow path (start from the detector and move backwards towards the pump) to identify the source of the high pressure. A common location for blockages is the guard column or the column inlet frit.
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Flush the System: If buffer precipitation is suspected (e.g., if using a high concentration of buffer with a high percentage of organic solvent), flush the system with water (without buffer) to redissolve the salts.
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Experimental Protocols & Data
Example HPLC Methods for p-Coumaric Acid Analysis
The following table summarizes different mobile phase compositions and conditions used for the HPLC analysis of p-Coumaric acid found in the literature.
| Parameter | Method 1 | Method 2 |
| Mobile Phase A | Water with Formic Acid (pH 3.5) | Water with 1% Glacial Acetic Acid |
| Mobile Phase B | Acetonitrile | Methanol |
| Composition | 77% A : 23% B (Isocratic) | 65% A : 34% B (Isocratic) |
| Flow Rate | 0.7 mL/min | 1.0 mL/min |
| Column | Reversed-Phase C18 | Reversed-Phase C18 |
| Detection | UV at 305 nm | UV at 310 nm |
| Reference |
General Protocol for Mobile Phase Preparation
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Use HPLC-grade solvents (water, acetonitrile, methanol) and reagents (formic acid, acetic acid).
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Measure the required volumes of the aqueous and organic components separately.
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If using a buffer, dissolve the salt in the aqueous phase before adding any organic solvent.
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Adjust the pH of the aqueous phase using the acid modifier.
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Combine the aqueous and organic phases. For isocratic elution, you can premix the mobile phase. For gradient elution, the solvents are mixed by the HPLC pump.
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Degas the mobile phase using sonication, vacuum filtration, or helium sparging to prevent bubble formation in the pump and detector.
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Filter the mobile phase through a 0.45 µm or 0.2 µm filter to remove any particulate matter.
Visualizations
Caption: Troubleshooting workflow for common HPLC peak shape issues.
Caption: Logical workflow for mobile phase optimization in HPLC.
References
Technical Support Center: Troubleshooting Cell Viability Assays with Camaric Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in cell viability assays when working with Camaric acid. Due to the limited specific data on this compound, this guide draws upon general principles of cell-based assays and information on structurally or functionally related compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a naturally occurring pentacyclic triterpenoid (B12794562) that can be isolated from plants such as Lantana camara. It has demonstrated a range of biological activities, including antibacterial, anti-inflammatory, and cytotoxic effects.
Q2: I am observing high variability in my IC50 values for this compound. What are the common causes?
High variability in IC50 values when testing compounds like this compound can arise from several factors:
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Cell-Based Factors:
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Cell Line Authenticity and Health: It is crucial to use authenticated, contamination-free cell lines. Mycoplasma contamination, in particular, can significantly alter cellular responses. Using cells within a consistent and low passage number is recommended to prevent phenotypic drift.
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Cell Seeding Density: Inconsistent cell numbers across wells are a primary source of variability. The optimal seeding density should be determined for each cell line to ensure cells are in the logarithmic growth phase during the experiment.
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Assay-Specific Factors:
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Choice of Viability Assay: Different viability assays measure different cellular parameters (e.g., metabolic activity, ATP content, membrane integrity).[1] The chemical structure of this compound may interfere with the reagents of certain assays.
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Reagent Handling: Improper storage and handling of this compound and assay reagents can lead to degradation and inconsistent results.
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Experimental Technique:
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Pipetting Errors: Inaccurate or inconsistent pipetting is a major contributor to variability. Regular calibration of pipettes and proper technique are essential.
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Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. It is important to ensure the final solvent concentration is consistent and non-toxic across all wells.
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Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can alter the concentration of media components and affect cell growth.
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Q3: Could this compound be directly interfering with my MTT assay?
Yes, it is possible. Compounds, particularly natural products, can directly interact with assay reagents. For tetrazolium-based assays like MTT, MTS, and XTT, a compound might chemically reduce the tetrazolium salt, leading to a false-positive signal (increased viability) or inhibit the cellular reductases responsible for the conversion, resulting in a false-negative signal.
Q4: How can I determine if this compound is interfering with my cell viability assay?
A cell-free control experiment can help identify direct assay interference.
Experimental Protocol: Cell-Free Interference Test
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Prepare a 96-well plate with complete cell culture medium but without cells.
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Add this compound at the same concentrations used in your cell-based experiment.
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Add the viability assay reagent (e.g., MTT, XTT).
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Incubate for the standard duration.
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Read the absorbance or fluorescence.
An increase in signal in the wells with this compound compared to the medium-only control suggests direct reduction of the assay reagent by the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding. | Ensure the cell suspension is thoroughly mixed before and during plating. |
| Pipetting errors. | Calibrate pipettes regularly and use consistent pipetting technique. | |
| Edge effects in the microplate. | Avoid using the outer wells for experimental samples or fill them with sterile PBS or media to create a humidity barrier. | |
| Inconsistent results between experiments | Variation in cell passage number. | Use cells within a narrow passage number range for all experiments. |
| Different lots of reagents (media, serum). | Use the same lot of reagents for a set of comparable experiments. | |
| Inconsistent incubation times. | Strictly adhere to the same incubation times for all experiments. | |
| IC50 value is higher than expected | Compound precipitation due to low solubility. | Visually inspect the highest concentration of this compound in the culture medium for precipitates. Prepare fresh stock solutions and ensure the final solvent concentration is low (typically <0.5%). |
| Cell density is too high. | Optimize the cell seeding density; a higher number of cells may require a higher compound concentration to elicit an effect. | |
| IC50 value is lower than expected | Solvent toxicity. | Perform a solvent toxicity curve to determine the maximum non-toxic concentration of the solvent. |
| Low cell seeding density. | Cells at a lower density can be more susceptible to drug treatment. |
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
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Cells in logarithmic growth phase
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Complete culture medium
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This compound stock solution (e.g., in DMSO)
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96-well flat-bottom cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
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Multichannel pipette
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Microplate reader
Procedure:
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Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a CO2 incubator.
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Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent).
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Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
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Formazan Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
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Absorbance Measurement: Shake the plate gently for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
Alternative Assay: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
ATP-based assays are a reliable alternative as they are less prone to interference from colored or reducing compounds. They measure the level of ATP, which is a direct indicator of metabolically active, viable cells.
Principle: The assay reagent lyses the cells to release ATP. In the presence of luciferase and luciferin (B1168401) (components of the reagent), the ATP generates a luminescent signal that is proportional to the number of viable cells.
General Procedure:
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Follow steps 1-3 of the MTT assay protocol for cell seeding and compound treatment.
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Equilibrate the plate and the ATP assay reagent to room temperature.
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Add the ATP assay reagent to each well (the volume is typically equal to the culture medium volume).
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Mix the contents on a plate shaker for a few minutes to induce cell lysis.
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Incubate at room temperature for a specified time (e.g., 10 minutes) to stabilize the luminescent signal.
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Measure the luminescence using a microplate reader.
Data Presentation
Table 1: Effective Concentrations of this compound Analogs in Cell Culture. Note: This table presents data on compounds structurally or functionally related to this compound and can serve as a reference for designing experiments.
| Compound | Cell Line(s) | Assay | Effective Concentration (IC50) | Reference |
| Cinnamic Acid Derivative | HeLa, K562, Fem-x, MCF-7 | MTT Assay | 42 - 166 µM | |
| Oleoyl-caffeic acid hybrid | HTB-26, PC-3, HepG2 | Crystal Violet Assay | 10 - 50 µM | |
| Xanthone Derivatives | KB, HeLaS3, A549, HepG2 | MTT Assay | 1.29 - 90.15 µM | |
| p-Coumaric acid | HT-29 | MTT Assay | 150 µM (24h) | |
| Caffeic acid derivatives | AsPC1, BxPC3 | MTT Assay | 18 - 37 µM |
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Potential mechanism of this compound on cell signaling.
References
Technical Support Center: Unexpected Color Changes in Acid Solutions
A Note on Nomenclature: The term "Camaric acid" is a frequent misspelling of Carminic acid . This guide is based on the substantial body of scientific literature for Carminic acid, a well-documented compound known for its vibrant and pH-sensitive color. While a compound named this compound, a pentacyclic triterpenoid (B12794562) isolated from Lantana camara, does exist, there is limited available data regarding its solution properties and color changes. Given the context of unexpected color changes, this guide will focus on Carminic acid.
Frequently Asked Questions (FAQs)
Q1: What is the proper way to store Carminic acid?
A1: Carminic acid should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, especially for stock solutions, it is recommended to store them at -20°C in the dark. Amber vials or containers wrapped in aluminum foil are ideal to protect against light degradation.
Q2: How does pH affect the color of Carminic acid solutions?
A2: The pH of the solution is a primary determinant of its color. The color can range from orange in acidic conditions to red at neutral pH, and violet in alkaline conditions. In dilute hydrochloric acid, its maximum absorbance is around 494 nm, while in aqueous ammonia, it is approximately 518 nm.
Q3: Is Carminic acid sensitive to light and temperature?
A3: Yes, Carminic acid is sensitive to both light and high temperatures. Prolonged exposure to direct sunlight can cause photodegradation. It is known to darken at 120°C (248°F) and decomposes at 136°C. Therefore, experiments should be protected from light and conducted at controlled, minimized temperatures.
Q4: Can I use metal spatulas or containers when handling Carminic acid?
A4: It is advisable to avoid contact with reactive metals. While extensive data on specific incompatibilities is not available, using glass or chemically resistant polymer spatulas and containers is good practice to prevent potential chelation or catalytic degradation. The presence of metal ions like Fe³⁺, Fe²⁺, and Cu²⁺ can significantly affect the color of Carminic acid solutions.
Troubleshooting Guide: Unexpected Color Changes
Issue 1: My Carminic acid solution changed color unexpectedly.
Possible Cause A: pH Shift The color of Carminic acid is highly dependent on the pH of the solution. An unintended change in the pH of your buffer or solution is a common cause of color shifts.
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Solution:
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Verify the pH of your solution using a calibrated pH meter.
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Adjust the pH back to the desired value using dilute acids or bases.
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For future experiments, use a buffered solution to maintain a stable pH.
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Possible Cause B: Light Exposure Prolonged exposure to strong light sources, including direct sunlight or even ambient lab light over time, can lead to the degradation of the anthraquinone (B42736) chromophore in Carminic acid.
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Solution:
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Prepare solutions fresh whenever possible.
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Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.
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Conduct experiments in a dimly lit environment if the application allows.
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Possible Cause C: Thermal Degradation High temperatures can accelerate the degradation of Carminic acid.
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Solution:
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Conduct experiments at a controlled and minimized temperature.
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If heating is necessary, use the lowest effective temperature for the shortest possible duration.
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Store stock solutions at recommended low temperatures (-20°C for long-term storage).
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Possible Cause D: Presence of Metal Ions Contamination with certain metal ions can lead to color changes due to the formation of metal complexes.
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Solution:
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Ensure all glassware is thoroughly cleaned and rinsed with deionized water.
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Avoid using metal spatulas or containers. Opt for glass or non-reactive polymers.
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If metal ion contamination is suspected, consider using a chelating agent if it does not interfere with your experiment.
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Possible Cause E: Oxidative Degradation The presence of oxygen, especially in combination with high temperatures or light exposure, can lead to the degradation of Carminic acid.
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Solution:
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If your experiment is sensitive to oxidation, degas all solvents and solutions by bubbling an inert gas like nitrogen or argon through them.
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Conduct the experiment under an inert atmosphere if necessary.
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Issue 2: My Carminic acid solution appears cloudy or has precipitated.
Possible Cause A: Incorrect Solvent Carminic acid has good solubility in water but is insoluble in non-polar organic solvents such as petroleum ether, benzene, and chloroform.
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Solution: Use an appropriate solvent. For aqueous solutions, ensure the pH is suitable for solubility.
Possible Cause B: Supersaturation Attempting to dissolve an excessive amount of Carminic acid in a limited volume of solvent can lead to precipitation.
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Solution: Prepare solutions at or below the known solubility limit. Gentle warming can aid dissolution, but be mindful of potential thermal degradation.
Data Presentation
Table 1: Color of Carminic Acid Solutions at Various pH Levels
| pH Range | Color Observed |
| < 4.0 | Orange |
| 4.0 - 5.0 | Pale-straw tint to red |
| ~7.0 | Red |
| > 9.0 | Violet/Purple |
Table 2: Stability of Carminic Acid Under Different Conditions
| Condition | Stability | Observations | Citations |
| Temperature | Stable from 20-90 °C | Darkens at 120°C. Decomposes at 136°C. | |
| Light | Stable in darkness and indoor scattered light | Unstable in direct sunlight due to photodegradation. | |
| pH | Relatively stable in acidic (pH 4-5) and alkaline (pH 9-11) conditions | Color is highly pH-dependent. | |
| Oxidizers | Unstable | Can be degraded by strong oxidizers. |
Experimental Protocols
Protocol 1: Preparation of a Standard Carminic Acid Solution
Objective: To prepare a homogenous Carminic acid solution for experimental use.
Materials:
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Carminic acid powder
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Desired solvent (e.g., deionized water, ethanol)
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Calibrated analytical balance
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Volumetric flask
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Glassware or non-reactive spatulas
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Magnetic stirrer and stir bar (optional)
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Sonication bath (optional)
Procedure:
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Weighing: Accurately weigh the desired amount of Carminic acid powder using a calibrated analytical balance in a fume hood.
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Dissolving: Transfer the powder to a volumetric flask. Add a portion of the solvent and swirl gently to dissolve. Sonication may be used to aid dissolution if necessary.
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Volume Adjustment: Once the powder is fully dissolved, add the solvent to the final volume mark on the flask.
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Mixing: Invert the flask several times to ensure the solution is homogenous.
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pH Adjustment (if required): Use a calibrated pH meter to check the pH. Adjust dropwise with dilute acid or base while stirring until the target pH is reached.
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Storage: Store the solution in a tightly sealed, light-protected container (e.g., amber vial) at the recommended temperature.
Protocol 2: Minimizing Color Change During Experiments
Objective: To maintain the integrity of the Carminic acid solution color throughout an experimental procedure.
Procedure:
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Light Protection: Wrap all reaction vessels, tubing, and collection containers with aluminum foil or use amber-colored labware.
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Temperature Control: Use a water bath, oil bath, or a temperature-controlled plate to maintain a constant and low temperature.
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Inert Atmosphere (for oxygen-sensitive experiments):
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Degas all solvents and solutions by bubbling an inert gas (e.g., nitrogen, argon) through them for 15-30 minutes before use.
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Conduct the experiment under a gentle stream of the inert gas or within a glovebox.
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pH Buffering: Ensure your experimental solution is adequately buffered to the desired pH to prevent fluctuations.
Visualizations
Caption: Troubleshooting workflow for unexpected color changes.
Caption: Factors affecting Carminic acid solution stability.
Technical Support Center: Navigating Inconsistent Results in Camaric Acid Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in bioassays involving camaric acid.
Frequently Asked Questions (FAQs)
Q1: Why am I observing lower than expected or no biological activity with my this compound sample compared to published data?
A1: This is a common challenge when working with natural products like this compound. Several factors could be contributing to this discrepancy:
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Compound Solubility: this compound, being a complex organic acid, may have limited aqueous solubility. If the compound precipitates in your culture medium, the effective concentration will be significantly lower than intended.
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Compound Integrity and Stability: The stability of this compound can be compromised by improper storage or handling, leading to degradation. Repeated freeze-thaw cycles of stock solutions should be avoided.
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Purity and Identity: The purity of your this compound batch is crucial. Impurities can interfere with the bioassay. It's also important to ensure the correct chemical identity, as "this compound" has been associated with more than one structure in the literature.
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Cell-Specific Effects: The reported bioactivity of this compound might be specific to certain cell lines or biological systems. Your experimental model may not be as sensitive to the compound.
Q2: My experimental replicates show high variability. What are the possible causes and how can I address this?
A2: High variability between replicates can mask the true biological effects of this compound. Here are some potential causes and solutions:
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Inconsistent Solubilization: If this compound is not fully dissolved in the stock solution or precipitates upon dilution into the final medium, each aliquot may deliver a different effective concentration. Ensure complete dissolution and thorough mixing.
-
Batch-to-Batch Variability: As a natural product, the purity and composition of this compound can differ between isolation batches.
-
Experimental Conditions: Minor variations in cell density, passage number, or incubation times can lead to significant differences in results. Strict adherence to standardized protocols is essential.
Q3: Could this compound be interfering with my assay readout, leading to false positives or negatives?
A3: Yes, this is a possibility. Natural products can sometimes interfere with assay components. This is a phenomenon known as Pan-Assay Interference Compounds (PAINS). For instance, compounds with similar structures to this compound, like carminic acid, can cause fluorescence interference or non-specifically inhibit enzymes through aggregation. It is crucial to run appropriate controls to test for potential assay interference.
Troubleshooting Guides
Issue 1: Lower than Expected Bioactivity
This guide provides a step-by-step approach to troubleshoot unexpectedly low or absent bioactivity of this compound.
Caption: Troubleshooting workflow for low bioactivity.
Issue 2: High Variability in Replicates
Use this guide to identify and mitigate sources of high variability in your this compound bioassay results.
Caption: Troubleshooting workflow for high variability.
Quantitative Data Summary
The biological activity of this compound can vary depending on the assay and the biological system used. The following tables summarize reported quantitative data to provide a baseline for expected potency.
Table 1: Anti-inflammatory Activity of this compound
| Compound | Assay | Molar Mass ( g/mol ) | IC₅₀ | Reference |
| This compound | TPA-induced mouse ear edema | 484.7 | 0.67 mg/ear | |
| Indomethacin (B1671933) (Reference) | TPA-induced mouse ear edema | 357.8 | ~0.75 mg/ear |
Note: The IC₅₀ for indomethacin is an estimation based on the reported percentage of inhibition, as a direct IC₅₀ value was not available in the same units. Direct comparative studies are needed for a more precise assessment.
Table 2: Antimicrobial Activity of this compound
| Microorganism | Parameter | Value |
| Escherichia coli | MIC | 4.88 µg/mL |
| Pseudomonas aeruginosa | MIC | 9.76 µg/mL |
| Staphylococcus aureus | MIC | 19.5 µg/mL |
| Bacillus cereus | MIC | 19.5 µg/mL |
| Candida albicans | MIC | 19.5 µg/mL |
Table 3: Cytotoxicity of this compound
| Target/Model | Parameter | Value |
| Brine shrimp larvae | LC₅₀ | 4.1 µg/mL |
Experimental Protocols
MTT Assay for Cytotoxicity
This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add a solution of MTT to each well.
-
Formazan Solubilization: Incubate the plates further to allow viable cells to metabolize MTT into formazan crystals. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (commonly 570 nm) using a microplate reader.
Broth Microdilution Method for MIC Determination
This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation: Dispense sterile broth (e.g., Mueller-Hinton Broth) into all wells of a 96-well plate. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions in the broth-filled microtiter plate.
-
Inoculation: Add a standardized bacterial inoculum to the wells. Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubation: Seal or cover the plate and incubate at 37°C for 18-24 hours.
-
Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.
TPA-Induced Mouse Ear Edema Assay
This in vivo assay is a standard model for assessing acute topical anti-inflammatory activity.
Principle: 12-O-tetradecanoylphorbol-13-acetate (TPA) is a potent inflammatory agent that, when applied topically, activates protein kinase C (PKC). This triggers a signaling cascade leading to the production of pro-inflammatory mediators and subsequent edema. The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.
Protocol:
-
Animal Model: Male CD-1 or Swiss albino mice are typically used.
-
Groups: Animals are divided into control, TPA-treated, positive control (e.g., indomethacin), and experimental (this compound) groups.
-
Induction of Inflammation: A solution of TPA is applied topically to one ear of each mouse.
-
Treatment: The test compound (this compound) or positive control is applied topically to the TPA-treated ear.
-
Measurement of Edema: After a specific period (typically 4-6
Validation & Comparative
Camaric Acid vs. Lantadene A: A Comparative Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Camaric acid and Lantadene A are both pentacyclic triterpenoids isolated from the invasive plant species Lantana camara. While structurally related, emerging research indicates they possess distinct biological activity profiles. This guide provides a comparative analysis of their known biological effects, supported by available experimental data, to inform further research and drug development.
At a Glance: Key Biological Activities
| Biological Activity | This compound | Lantadene A |
| Antimicrobial | Yes | Yes |
| Anti-inflammatory | Yes | Yes |
| Cytotoxic/Antitumor | Yes | Yes |
| Nematicidal | Yes | Limited Data |
| Antioxidant | Limited Data | Yes |
| Hepatotoxicity | Not well-studied | Yes |
Quantitative Biological Data
The following tables summarize the available quantitative data for the biological activities of this compound and Lantadene A.
Disclaimer: The data presented below are compiled from various studies. A direct, objective comparison is challenging as the experimental conditions (e.g., cell lines, bacterial strains, assay protocols) may differ between studies. This information should be used as a reference for further investigation.
Table 1: Antimicrobial and Antifungal Activity
| Compound | Activity | Organism(s) | Metric | Value | Reference(s) |
| This compound | Antibacterial | Staphylococcus aureus | MIC | Not specified | |
| Salmonella typhi | MIC | Not specified | |||
| Lantadene A | Antifungal | Fusarium subglutinans | MIC | ≤0.63 mg/mL | |
| F. proliferatum | MIC | ≤0.63 mg/mL | |||
| F. solani | MIC | ≤0.63 mg/mL | |||
| F. graminearum | MIC | ≤0.63 mg/mL | |||
| F. semitectum | MIC | ≤0.63 mg/mL |
MIC: Minimum Inhibitory Concentration
Table 2: Anti-inflammatory Activity
| Compound | Assay | Model | Metric | Value | Reference(s) |
| This compound | TPA-induced ear edema | Mouse | - | - | |
| Lantadene A | Inhibition of TNF-α induced NF-κB activation | In vitro | - | - |
TPA: 12-O-tetradecanoylphorbol-13-acetate
Table 3: Cytotoxicity
| Compound | Cell Line | Assay | Metric | Value | Reference(s) |
| Lantadene A | Raw 264.7 (macrophage) | Not specified | IC₅₀ | 84.2 µg/mL | |
| Various cancer cell lines | Not specified | IC₅₀ | ~20-29 µM | [1] |
IC₅₀: Half-maximal inhibitory concentration
Table 4: Nematicidal Activity
| Compound | Organism | Metric | Value | Reference(s) |
| This compound | Meloidogyne incognita | % Mortality | 100% at 1.0% conc. |
Table 5: Antioxidant Activity
| Compound | Assay | Metric | Value | Reference(s) |
| Lantadene A | DPPH radical scavenging | IC₅₀ | Not specified | |
| Nitric oxide scavenging | IC₅₀ | Not specified | ||
| Superoxide anion scavenging | IC₅₀ | Not specified |
DPPH: 2,2-diphenyl-1-picrylhydrazyl
Signaling Pathways and Mechanisms of Action
Anti-inflammatory Mechanism of Triterpenoids via NF-κB Inhibition
Many triterpenoids exert their anti-inflammatory effects by modulating the NF-κB signaling pathway, a key regulator of the inflammatory response. The diagram below illustrates a generalized mechanism.
References
A Comparative Analysis of the Anti-inflammatory Effects of Camaric Acid and Indomethacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Camaric acid, a natural triterpenoid, and indomethacin (B1671933), a well-established non-steroidal anti-inflammatory drug (NSAID). This document synthesizes available experimental data to evaluate their relative efficacy and mechanisms of action, aiming to inform further research and development in the field of inflammation therapeutics.
Comparative Efficacy: TPA-Induced Mouse Ear Edema Assay
The primary quantitative data for the anti-inflammatory activity of both compounds comes from the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema assay. This widely accepted model is used to assess the efficacy of topical anti-inflammatory agents.
| Compound | Assay | Molar Mass ( g/mol ) | IC50 (mg/ear) |
| This compound | TPA-induced mouse ear edema | 484.7 | 0.67 |
| Indomethacin | TPA-induced mouse ear edema | 357.8 | ~0.75 (estimated) |
Note: The IC50 for indomethacin is an estimation based on reported percentage of inhibition, as a direct IC50 value in the same units was not available in the cited literature. Direct comparative studies are necessary for a more precise assessment.
The available data suggests that this compound exhibits potent anti-inflammatory activity, comparable to that of indomethacin in this topical inflammation model.
Mechanisms of Action
Indomethacin: A Non-selective COX Inhibitor
Indomethacin's primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are crucial for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. By blocking both COX isoforms, indomethacin effectively reduces the production of these pro-inflammatory molecules.
Caption: Indomethacin's mechanism of action.
This compound: A Potential Dual Inhibitor of COX-2 and NF-κB
While the precise molecular targets of this compound are still under investigation, evidence from studies on extracts of Lantana camara and related triterpenoids suggests a potential dual mechanism of action. It is hypothesized that this compound may selectively inhibit COX-2, the inducible isoform of cyclooxygenase that is upregulated during inflammation. Furthermore, triterpenoids from Lantana camara have been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Inhibition of the NF-κB pathway would therefore lead to a broad-spectrum anti-inflammatory effect.
Caption: Hypothetical mechanism of this compound.
Experimental Protocols
12-O-Tetradecanoylphorbol-13-acetate (TPA)-Induced Mouse Ear Edema Assay
This in vivo assay is a standard model for evaluating acute topical inflammation.
Principle: TPA is a potent inflammatory agent that activates protein kinase C (PKC). This activation initiates a signaling cascade leading to the production of pro-inflammatory mediators like prostaglandins and leukotrienes, and the release of cytokines such as TNF-α and interleukins. This results in vasodilation, increased vascular permeability, and inflammatory cell infiltration, causing measurable edema. The efficacy of an anti-inflammatory compound is determined by its ability to reduce this TPA-induced swelling.
Detailed Methodology:
-
Animals: Male CD-1 mice (20-25g) are used.
-
Groups: Animals are divided into control, positive control (indomethacin), and test (this compound) groups.
-
Induction of Inflammation: A solution of TPA (typically 2.5 µg in 10 µL of a solvent like acetone (B3395972) or ethanol) is topically applied to the inner and outer surfaces of the right ear of each mouse. The left ear serves as a vehicle control.
-
Treatment: Test compounds (e.g., this compound) and the positive control (e.g., indomethacin) are dissolved in a suitable vehicle and applied topically to the right ear shortly before or after TPA application.
-
Measurement of Edema: After a specific period (usually 4-6 hours), the mice are euthanized. A standard-sized circular punch biopsy (e.g., 6-8 mm) is taken from both the right (treated) and left (control) ears.
-
Quantification: The weight of the biopsy punches from both ears is measured. The degree of edema is calculated as the difference in weight between the right and left ear punches.
-
Calculation of Inhibition: The percentage of inhibition of edema by the test compound is calculated using the following formula: % Inhibition = [1 - (Edema_test / Edema_control)] x 100
Caption: TPA-induced mouse ear edema workflow.
Cyclooxygenase (COX) Inhibition Assay
Principle: This in vitro assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes. The assay typically monitors the peroxidase activity of COX, which catalyzes the reduction of PGG2 to PGH2. A chromogenic or fluorogenic substrate is used, and the change in absorbance or fluorescence is measured to determine enzyme activity.
General Protocol (Fluorometric):
-
Reagents: Purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), a fluorescent probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine (B49719) - ADHP), and assay buffer.
-
Procedure: a. The test compound (this compound or indomethacin) at various concentrations is pre-incubated with the COX enzyme (either COX-1 or COX-2) in a microplate. b. The reaction is initiated by adding arachidonic acid and the fluorescent probe. c. The fluorescence is measured over time using a microplate reader at appropriate excitation and emission wavelengths (e.g., 530-540 nm excitation and 585-595 nm emission for the product resorufin).
-
Data Analysis: The rate of fluorescence increase is proportional to the COX activity. The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.
NF-κB Inhibition Assay
Principle: This assay determines a compound's ability to inhibit the NF-κB signaling pathway. A common method involves using a reporter gene assay in a suitable cell line.
General Protocol (Reporter Gene Assay):
-
Cell Line: A cell line (e.g., HEK293 or RAW 264.7 macrophages) is stably transfected with a plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of an NF-κB response element.
-
Procedure: a. The cells are seeded in a microplate and pre-treated with various concentrations of the test compound (e.g., this compound). b. NF-κB activation is induced by stimulating the cells with an inflammatory agent such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α). c. After an incubation period, the cells are lysed, and the reporter gene activity is measured using a luminometer or spectrophotometer.
-
Data Analysis: A decrease in reporter gene activity in the presence of the test compound indicates inhibition of the NF-κB pathway. The percentage of inhibition is calculated, and the IC50 value is determined.
Conclusion and Future Directions
The preliminary data indicates that this compound is a promising anti-inflammatory agent with efficacy comparable to the widely used NSAID, indomethacin, in a topical model of inflammation. While indomethacin's mechanism as a non-selective COX inhibitor is well-established, this compound's mechanism is likely more complex, potentially involving the selective inhibition of COX-2 and the modulation of the NF-κB signaling pathway.
Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:
-
Systemic Anti-inflammatory Activity: Evaluating the efficacy of this compound in animal models of systemic inflammation (e.g., carrageenan-induced paw edema, collagen-induced arthritis) following oral or parenteral administration.
-
Detailed Mechanistic Studies: Conducting in-depth in vitro and in vivo studies to confirm the inhibitory effects of this compound on COX-1 and COX-2 enzymes and to delineate its precise interactions with the components of the NF-κB signaling cascade.
-
Safety and Toxicology: Performing comprehensive toxicological studies to establish the safety profile of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to identify compounds with enhanced potency, selectivity, and favorable pharmacokinetic properties.
Camaric Acid vs. Ursolic Acid: A Comparative Guide to Cancer Cell Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic effects of camaric acid (more commonly known as p-coumaric acid) and ursolic acid on various cancer cell lines. The information presented herein is compiled from peer-reviewed scientific literature to assist researchers in evaluating the potential of these natural compounds in oncology drug development.
Introduction
Both this compound and ursolic acid are naturally occurring compounds with demonstrated anticancer properties. This compound, a phenolic acid, and ursolic acid, a pentacyclic triterpenoid, have been shown to induce cytotoxicity in a range of cancer cells through various mechanisms of action. This guide aims to provide a side-by-side comparison of their efficacy, based on available experimental data.
Quantitative Data on Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and ursolic acid against several cancer cell lines. It is important to note that the experimental conditions, such as assay type and incubation time, may vary between studies, which can influence the IC50 values.
| Compound | Cancer Cell Line | IC50 Value | Assay | Incubation Time | Citation |
| This compound (p-Coumaric Acid) | HT-29 (Colon) | 150 µM | MTT | 24 hours | |
| A375 (Melanoma) | 4.4 mM | CCK-8 | 24 hours | ||
| A375 (Melanoma) | 2.5 mM | CCK-8 | 48 hours | ||
| B16 (Melanoma) | 4.1 mM | CCK-8 | 24 hours | ||
| B16 (Melanoma) | 2.8 mM | CCK-8 | 48 hours | ||
| Ursolic Acid | T47D (Breast) | 231 µg/ml | SRB | Not Specified | |
| MCF-7 (Breast) | 221 µg/ml | SRB | Not Specified | ||
| MDA-MB-231 (Breast) | 239 µg/ml | SRB | Not Specified | ||
| MDA-MB-231 (Breast) | 24.0 ± 1.8 µM | CCK-8 | 48 hours | ||
| MCF-7 (Breast) | 29.2 ± 2.1 µM | CCK-8 | 48 hours | ||
| HCT116 (Colon) | 37.2 µM | MTT | 24 hours | ||
| HCT116 (Colon) | 28.0 µM | MTT | 48 hours | ||
| HCT-8 (Colon) | 25.2 µM | MTT | 24 hours | ||
| HCT-8 (Colon) | 19.4 µM | MTT | 48 hours | ||
| HepG2 (Liver) | 5.40 µM | Not Specified | Not Specified | ||
| HepG2 (Liver) | 1.26 ± 0.17 µM (Derivative) | Not Specified | Not Specified | ||
| HT-29 (Colon) | 4.28 µM (Derivative) | Not Specified | Not Specified | ||
| 518A2, A2780, A549, FaDu, HT29, MCF-7 | 2.5 - 6.4 µM (Derivative) | SRB | Not Specified | ||
| MGC803 (Gastric) | 2.50 ± 0.25 µM (Derivative) | Not Specified | Not Specified | ||
| Bcap37 (Breast) | 9.24 ± 0.53 µM (Derivative) | Not Specified | Not Specified | ||
| A549, MCF7, H1975, BGC823 | 5.22 - 8.95 µM (Derivative) | Not Specified | Not Specified | ||
| MDA-MB231, Hela, SMMC7721 | 0.36 - 12.49 µM (Derivative) | Not Specified | Not Specified |
Experimental Protocols
A commonly used method to determine the cytotoxic effects of compounds like this compound and ursolic acid is the MTT assay.
MTT Assay Protocol for Cytotoxicity
Objective: To determine the concentration at which a compound reduces the viability of a cell culture by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan (B1609692) crystals. The concentration of the formazan is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile plates
-
This compound or Ursolic acid stock solution
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (this compound or ursolic acid) in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C and 5% CO2, allowing the formazan crystals to form.
-
-
Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Signaling Pathways and Mechanisms of Action
This compound (p-Coumaric Acid)
This compound exerts its cytotoxic effects through multiple pathways, primarily focusing on the induction of apoptosis and cell cycle arrest.
Caption: Signaling pathways modulated by this compound.
Ursolic Acid
Ursolic acid's anticancer activity is multifaceted, involving the modulation of several key signaling pathways that regulate cell proliferation, apoptosis, and inflammation.
Caption: Signaling pathways modulated by Ursolic Acid.
Conclusion
Both this compound and ursolic acid demonstrate significant cytotoxic activity against a variety of cancer cell lines. Ursolic acid, and particularly its derivatives, often exhibit lower IC50 values, suggesting higher potency in some contexts. However, the cytotoxic efficacy is cell-line dependent. The mechanisms of action for both compounds involve the induction of apoptosis and inhibition of key pro-survival signaling pathways such as PI3K/Akt and NF-κB. Further research, including direct comparative studies under standardized conditions and in vivo models, is warranted to fully elucidate their therapeutic potential and to determine their suitability for further development as anticancer agents.
Validation of Camaric Acid's Antibacterial Activity Using Positive Controls: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial activity of camaric acid against well-established positive controls. The data presented here is intended to offer a benchmark for researchers evaluating the potential of this compound as a novel antimicrobial agent. The experimental protocols detailed below provide a framework for the reproducible validation of its efficacy.
Data Presentation: Comparative Antibacterial Efficacy
The antibacterial potential of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that visibly inhibits microbial growth. While comprehensive MIC data for this compound is still emerging in the scientific literature, available data on its half-maximal inhibitory concentration (IC50) provides a strong indication of its antibacterial prowess, particularly against Gram-positive bacteria.
The following table summarizes the available inhibitory concentrations for this compound and compares them with the typical MIC ranges for standard positive control antibiotics, ampicillin (B1664943) and vancomycin, against similar bacterial strains.
| Compound | Bacterial Strain | Gram Type | Inhibitory Concentration (µM) | Reference |
| This compound | Staphylococcus aureus | Gram-positive | 8.74 (IC50) | |
| This compound | Methicillin-resistant S. aureus (MRSA) | Gram-positive | 8.09 (IC50) | |
| Ampicillin | Staphylococcus aureus | Gram-positive | 0.25 - 2.0 (MIC) | Standard Laboratory Data |
| Vancomycin | Methicillin-resistant S. aureus (MRSA) | Gram-positive | 1.0 - 4.0 (MIC) | Standard Laboratory Data |
Note: Direct comparison between IC50 and MIC values should be made with caution as they represent different measures of inhibitory activity. Further studies are required to establish the definitive MIC values for this compound against a broader spectrum of bacteria.
Experimental Protocols
Standardized protocols are essential for the accurate and reproducible assessment of antibacterial activity. The following are detailed methodologies for two commonly employed assays.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
Test compound (this compound)
-
Positive control antibiotic (e.g., Ampicillin, Vancomycin)
-
Bacterial strains (e.g., Staphylococcus aureus, MRSA)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum suspension standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)
-
Solvent for the test compound (e.g., DMSO)
-
Incubator
Protocol:
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution with MHB to achieve a range of concentrations.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Controls:
-
Positive Control: A row of wells containing a known antibiotic instead of this compound.
-
Negative Control: Wells containing only sterile MHB.
-
Growth Control: Wells containing MHB and the bacterial inoculum without any test compound.
-
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.
Materials:
-
Test compound (this compound)
-
Positive control antibiotic disks (e.g., Ampicillin, Vancomycin)
-
Bacterial strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Sterile filter paper disks
-
Solvent for the test compound
-
Incubator
Protocol:
-
Inoculation of Agar Plate: Uniformly streak the standardized bacterial inoculum over the entire surface of an MHA plate using a sterile cotton swab.
-
Preparation of Test Disks: Impregnate sterile filter paper disks with a known concentration of the this compound solution. Allow the solvent to evaporate completely.
-
Disk Placement: Aseptically place the this compound-impregnated disks and the positive control antibiotic disks on the surface of the inoculated MHA plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: Measure the diameter of the clear zone of no bacterial growth around each disk in millimeters. A larger diameter indicates greater antibacterial activity.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for validating the antibacterial activity of a test compound like this compound using positive controls.
Caption: Workflow for validating the antibacterial activity of this compound.
A Comparative Analysis of the Anti-inflammatory Mechanisms of Camaric Acid and Dexamethasone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of Camaric acid, a novel pentacyclic triterpenoid, and Dexamethasone, a well-established synthetic glucocorticoid. The objective is to present a side-by-side analysis of their anti-inflammatory properties, supported by available experimental data, to inform further research and drug development in the field of inflammation.
Quantitative Comparison of Anti-inflammatory Potency
The following table summarizes the anti-inflammatory potency of this compound and Dexamethasone in the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model. To facilitate a more direct comparison, the half-maximal effective concentrations (IC50/ED50) have been normalized to molar units (nmol/ear).
| Compound | Molar Mass ( g/mol ) | IC50/ED50 (per ear) | IC50/ED50 (nmol/ear) | Reference |
| This compound | 568.78 | 0.67 mg | 1178 | |
| Dexamethasone | 392.47 | 0.25 µg | 0.64 |
Note: The data indicates that Dexamethasone is significantly more potent than this compound in this topical anti-inflammatory model.
Experimental Protocols
12-O-Tetradecanoylphorbol-13-acetate (TPA)-Induced Mouse Ear Edema Assay
This widely used in vivo model is a standard for assessing acute topical inflammation.
Principle: TPA is a potent activator of protein kinase C (PKC). When applied to the skin, TPA triggers a signaling cascade that leads to the production of pro-inflammatory mediators, including prostaglandins (B1171923) and leukotrienes, and the release of cytokines like TNF-α and interleukins. This inflammatory response results in vasodilation, increased vascular permeability, and the recruitment of immune cells, leading to measurable edema (swelling). The efficacy of an anti-inflammatory compound is determined by its ability to reduce this TPA-induced edema.
Detailed Protocol:
-
Animals: Male CD-1 or BALB/c mice (6-8 weeks old) are used. Animals are housed under standard laboratory conditions with free access to food and water.
-
Groups: Mice are randomly assigned to control and treatment groups (n=5 per group).
-
Treatment Application:
-
A solution of the test compound (this compound or Dexamethasone) in a suitable vehicle (e.g., acetone (B3395972) or ethanol) is applied topically to both the inner and outer surfaces of the right ear (typically 10 µL on each side).
-
The left ear receives the vehicle alone and serves as a negative control.
-
-
Induction of Inflammation:
-
After a set pre-treatment time (e.g., 30 minutes), a solution of TPA (typically 2.5 µg) in the same vehicle is applied to the right ear of all animals except for the naive control group.
-
-
Measurement of Edema:
-
After a specific time period (usually 4-6 hours) following TPA application, the mice are euthanized.
-
A standard-sized circular biopsy (e.g., 6 mm in diameter) is taken from both the right (treated) and left (control) ears.
-
The weight of each ear punch is measured immediately.
-
-
Data Analysis:
-
The degree of edema is calculated as the difference in weight between the right and left ear punches for each mouse.
-
The percentage of inhibition of edema for each treated group is calculated using the following formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
The IC50 or ED50 value (the dose that causes 50% inhibition of edema) is then determined from the dose-response curve.
-
Mechanism of Action
This compound: A Putative NF-κB Inhibitor
The precise molecular mechanism of this compound's anti-inflammatory action has not been fully elucidated. However, based on its chemical structure as a pentacyclic triterpenoid, it is hypothesized to exert its effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Many pentacyclic triterpenoids are known to suppress inflammation by targeting key components of this pathway.
The proposed mechanism involves the following steps:
-
Inhibition of IκB Kinase (IKK): this compound is thought to inhibit the activity of the IKK complex.
-
Prevention of IκBα Phosphorylation and Degradation: By inhibiting IKK, this compound prevents the phosphorylation and subsequent ubiquitination and degradation of IκBα, the inhibitory protein of NF-κB.
-
Sequestration of NF-κB in the Cytoplasm: With IκBα remaining intact, the NF-κB dimer (typically p50/p65) is sequestered in the cytoplasm and cannot translocate to the nucleus.
-
Downregulation of Pro-inflammatory Gene Expression: The inhibition of NF-κB nuclear translocation prevents the transcription of various pro-inflammatory genes, including those encoding for cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.
Dexamethasone: A Glucocorticoid Receptor Agonist with Broad Anti-inflammatory Effects
Dexamethasone's mechanism of action is well-characterized and primarily involves its interaction with the glucocorticoid receptor (GR).
-
Binding to Cytosolic Glucocorticoid Receptor: Dexamethasone, being lipophilic, diffuses across the cell membrane and binds to the GR in the cytoplasm, which is complexed with heat shock proteins (HSPs).
-
Translocation to the Nucleus: Upon binding, the GR dissociates from the HSPs and the Dexamethasone-GR complex translocates to the nucleus.
-
Genomic Effects:
-
Transactivation: The Dexamethasone-GR complex can bind to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins such as Lipocortin-1 (Annexin A1) and IκBα.
-
Transrepression: The Dexamethasone-GR complex can also interfere with the activity of other transcription factors, most notably NF-κB and Activator Protein-1 (AP-1). This occurs through direct protein-protein interactions, preventing these pro-inflammatory transcription factors from binding to their DNA response elements.
-
-
Inhibition of NF-κB Pathway: Dexamethasone inhibits the NF-κB pathway through multiple mechanisms:
-
Increased IκBα Synthesis: By upregulating the transcription of the IκBα gene, Dexamethasone increases the levels of the IκBα protein, which enhances the sequestration of NF-κB in the cytoplasm.
-
Direct Interaction with NF-κB: The activated GR can directly bind to the p65 subunit of NF-κB, preventing its nuclear translocation and transcriptional activity.
-
Conclusion
This compound and Dexamethasone represent two distinct classes of anti-inflammatory agents with different mechanisms of action and potencies. Dexamethasone is a highly potent synthetic glucocorticoid with a well-defined genomic mechanism centered on the activation of the glucocorticoid receptor, leading to broad immunosuppressive and anti-inflammatory effects, including robust inhibition of the NF-κB pathway.
This compound, a naturally occurring pentacyclic triterpenoid, shows promise as an anti-inflammatory compound, although it is significantly less potent than Dexamethasone in the TPA-induced mouse ear edema model. Its mechanism of action is hypothesized to involve the direct inhibition of the NF-κB signaling pathway, a common feature of many pentacyclic triterpenoids.
Further research is warranted to fully elucidate the molecular targets of this compound and to explore its potential therapeutic applications. Understanding the distinct and potentially complementary mechanisms of these two compounds could open new avenues for the development of novel anti-inflammatory therapies.
Camaric Acid's Selectivity for Cancer Cells: A Comparative Guide
For Immediate Release
Shanghai, China – December 7, 2025 – A comprehensive analysis of available research indicates that Camaric acid, more commonly known in scientific literature as p-Coumaric acid (p-CA), demonstrates a selective cytotoxic effect against various cancer cell lines while exhibiting lower toxicity towards normal cells. This guide provides a detailed comparison of its activity, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of oncology.
p-Coumaric acid, a phenolic compound naturally occurring in numerous plants, has garnered significant interest for its potential as a chemopreventive and therapeutic agent. Its anticancer effects are attributed to its ability to induce apoptosis (programmed cell death), cause cell cycle arrest, and modulate key signaling pathways involved in cell proliferation and inflammation.
Quantitative Analysis of Cytotoxicity
The selectivity of an anticancer compound is a critical parameter, often expressed as a selectivity index (SI). The SI is calculated by dividing the half-maximal inhibitory concentration (IC50) in normal cells by the IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.
The table below summarizes the available IC50 values for p-Coumaric acid in various human and murine cancer cell lines compared to normal human cell lines.
| Cell Line | Cell Type | Organism | IC50 (µM) | Incubation Time (hours) | Selectivity Index (SI) vs. HaCaT | Reference |
| Cancer Cell Lines | ||||||
| A375 | Melanoma | Human | 2500 | 48 | >1.2 - 2 | |
| B16 | Melanoma | Murine | 2800 | 48 | >1.07 - 1.78 | |
| HCT-15 | Colon Adenocarcinoma | Human | 1400 | Not Specified | - | |
| HT-29 | Colon Adenocarcinoma | Human | 1600 | Not Specified | - | |
| A431 | Epidermoid Carcinoma | Human | ~313 (52 µg/mL) | Not Specified | - | |
| Normal Cell Lines | ||||||
| HaCaT | Keratinocyte | Human | >3000 - 5000 | 24 | - | |
| Dermal Fibroblasts | Fibroblast | Human | >500 (No significant toxicity) | 24 | - |
Note: The Selectivity Index (SI) was calculated using the IC50 of the normal human keratinocyte cell line (HaCaT) as the reference, with a conservative estimated IC50 range of 3000-5000 µM. A definitive IC50 for HaCaT at 48 hours was not available for a direct comparison. The IC50 for A431 cells was converted from µg/mL to µM based on the molecular weight of p-Coumaric acid (164.16 g/mol ).
The data indicates that p-Coumaric acid exhibits a degree of selectivity against melanoma cell lines when compared to normal human keratinocytes. For instance, the IC50 for A375 melanoma cells is at least 1.2 to 2 times lower than the concentration required to significantly inhibit HaCaT keratinocytes. Furthermore, concentrations up to 500 µM showed no significant toxicity to normal human dermal fibroblasts, suggesting a favorable safety profile for normal skin cells. Data for corresponding normal colon or other epithelial cells to compare with HCT-15, HT-29, and A431 is currently limited, highlighting an area for future research.
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) is a crucial step in assessing the cytotoxic potential of a compound. The following are detailed methodologies for two common assays used in the cited studies.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of p-Coumaric acid (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
SRB (Sulphorhodamine B) Assay
The SRB assay is a cell density determination assay based on the measurement of cellular protein content.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm.
-
Data Analysis: Similar to the MTT assay, calculate the percentage of cell viability and determine the IC50 value.
Signaling Pathway of p-Coumaric Acid-Induced Apoptosis
p-Coumaric acid primarily induces apoptosis in cancer cells through the intrinsic or mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the activation of caspases, a family of proteases that execute programmed cell death.
The key steps in this pathway are:
-
Modulation of Bcl-2 Family Proteins: p-Coumaric acid upregulates the expression of pro-apoptotic proteins like Bax and downregulates the expression of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial membrane.
-
Mitochondrial Disruption: The increased mitochondrial permeability leads to the release of cytochrome c from the mitochondria into the cytoplasm.
-
Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1 (Apoptotic protease-activating factor 1) to form the apoptosome.
-
Caspase Activation: The apoptosome activates caspase-9, which in turn activates the executioner caspase-3.
-
Apoptosis Execution: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation and cell shrinkage.
Comparative Analysis of Camaric Acid and Other Lantana Triterpenoids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Camaric acid and other prominent triterpenoids isolated from Lantana camara. This document synthesizes available quantitative data on their biological activities, details relevant experimental methodologies, and visualizes key signaling pathways to support further research and development.
Lantana camara, a plant of the Verbenaceae family, is a rich source of various pentacyclic triterpenoids, which have demonstrated a wide range of pharmacological activities. Among these, this compound, Oleanolic acid, Ursolic acid, Lantanilic acid, Lantoic acid, and Pomolic acid have been subjects of scientific investigation.[1] This guide focuses on a comparative analysis of their nematicidal, antimicrobial, anti-inflammatory, and cytotoxic properties based on available experimental data.
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data for the biological activities of this compound and other selected triterpenoids from Lantana camara. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus the data presented is a collation from various sources.
Table 1: Nematicidal and Larvicidal Activity
| Compound | Assay | Target Organism | Activity | Concentration | Time | Source |
| This compound | Larvicidal | Aedes aegypti | LC50: 6.19 ppm | 72 h | ||
| Oleanolic acid | Nematicidal | Meloidogyne incognita | 80% mortality | 0.0625% | 72 h | |
| Pomolic acid | Nematicidal | Meloidogyne incognita | 100% mortality | 1 mg/ml | 24 h | [1] |
| Lantanolic acid | Nematicidal | Meloidogyne incognita | 100% mortality | 1 mg/ml | 24 h | [1] |
| Lantoic acid | Nematicidal | Meloidogyne incognita | 100% mortality | 1 mg/ml | 24 h | [1] |
| Ursolic acid | Nematicidal | Meloidogyne incognita | 100% mortality | 1 mg/ml | 48 h | [1] |
Table 2: Antimicrobial Activity
| Compound | Target Organism | MIC | Source |
| This compound | Staphylococcus aureus | IC50: ~8.7 µM | |
| This compound | Methicillin-resistant S. aureus (MRSA) | IC50: 8.09 µM | [2] |
| p-Coumaric acid | Alicyclobacillus acidoterrestris | 0.2 mg/mL | |
| Caffeic acid | Staphylococcus aureus | 256 to 1024 µg/mL | |
| Data Not Available | Oleanolic acid, Ursolic acid, Lantanilic acid, Lantoic acid, Pomolic acid | - |
Table 3: Anti-inflammatory Activity
| Compound | Assay | IC50 | Source |
| This compound | TPA-induced mouse ear edema | 0.67 mg/ear | |
| Pomolic acid | NF-κB inhibition (SK-MEL-28 cells) | 1.0 μM | |
| Pomolic acid | NF-κB inhibition (A549 cells) | 3.6 μM | |
| Pomolic acid | NF-κB inhibition (U-373 MG cells) | 2.5 μM | |
| Data Not Available | Oleanolic acid, Ursolic acid, Lantanilic acid, Lantoic acid | - |
Table 4: Cytotoxic Activity
| Compound | Cell Line | IC50 | Source |
| Ursolic acid | HCT15 (human colon carcinoma) | 30 µmol/L | |
| Oleanolic acid | HCT15 (human colon carcinoma) | 60 µmol/L | |
| Pomolic acid | SK-MEL-28 (melanoma) | 3.0 µM | |
| Pomolic acid | A549 (lung cancer) | 10 µM | |
| Pomolic acid | U-373MG (glioblastoma) | 6.3 µM | |
| Data Not Available | This compound, Lantanilic acid, Lantoic acid | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Nematicidal Bioassay
This protocol is a generalized procedure for assessing the nematicidal activity of triterpenoids against root-knot nematodes like Meloidogyne incognita.
-
Nematode Culture: Meloidogyne incognita is cultured on susceptible host plants (e.g., tomato) to obtain a sufficient supply of second-stage juveniles (J2).
-
Preparation of Test Solutions: The triterpenoid (B12794562) compounds are dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO) to create a stock solution. Serial dilutions are then made with distilled water to achieve the desired test concentrations. A surfactant like Tween 20 (0.01%) may be added to ensure uniform dispersion.
-
Bioassay: Approximately 100 J2s are suspended in 1 mL of each test solution in a small petri dish or a 24-well plate. A negative control (solvent and water) and a positive control (a known nematicide like Furadan) are included.
-
Incubation: The plates are incubated at room temperature (around 25-28°C).
-
Mortality Assessment: Nematode mortality is observed under a microscope after 24, 48, and 72 hours. Nematodes are considered dead if they are immobile and do not respond to probing with a fine needle.
-
Data Analysis: The percentage of mortality is calculated for each concentration and time point. LC50 values can be determined using probit analysis.[3]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This is then diluted to the final inoculum concentration of about 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Compound Dilutions: A stock solution of the triterpenoid is prepared in a suitable solvent. Serial two-fold dilutions are then made in a 96-well microtiter plate containing broth to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 16-20 hours.[4]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be observed visually or measured with a microplate reader. A growth indicator like 2,3,5-triphenyltetrazolium chloride (TTC) can be added to aid visualization, where a color change indicates bacterial growth.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
-
Cell Seeding: Adherent or suspension cells are seeded into a 96-well plate at a predetermined density and allowed to attach (for adherent cells) or stabilize overnight in a CO2 incubator at 37°C.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the triterpenoid compound. A vehicle control (solvent used to dissolve the compound) is also included. The cells are then incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is removed and replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is incubated for another 2-4 hours, during which viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals. The plate is gently agitated to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of around 570 nm.[2]
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Culture and Seeding: RAW 264.7 macrophages are cultured and seeded in a 96-well plate at an appropriate density and allowed to adhere.
-
Compound and LPS Treatment: The cells are pre-treated with various concentrations of the triterpenoid compound for about 1-2 hours. Then, LPS (e.g., 1 µg/mL) is added to all wells except the negative control to induce an inflammatory response and NO production. A vehicle control (cells with LPS and solvent) is also included.
-
Incubation: The plate is incubated for 24 hours at 37°C in a CO2 incubator.
-
Nitrite (B80452) Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) are mixed and incubated at room temperature for 10-15 minutes. The formation of a purple azo dye is measured spectrophotometrically at around 540 nm.
-
Data Analysis: A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples. The percentage of NO inhibition by the compound is calculated relative to the LPS-stimulated control. The IC50 value is then determined.
-
Cell Viability Assay: A parallel MTT assay is often performed on the cells after the supernatant is collected to ensure that the observed NO inhibition is not due to cytotoxicity of the compound.
Signaling Pathways
Ursolic acid and Oleanolic acid, two of the more extensively studied Lantana triterpenoids, have been shown to modulate multiple signaling pathways involved in cancer and inflammation.
Ursolic Acid Signaling Pathways
Ursolic acid has been reported to suppress cancer cell proliferation and induce apoptosis by simultaneously targeting several key signaling pathways. These include the inhibition of the Akt/ERK and COX-2/PGE2 pathways, and the modulation of the p300/NF-κB/CREB2 pathway. It also triggers the intrinsic apoptosis pathway through the release of cytochrome c and activation of caspases.
Oleanolic Acid Signaling Pathways
Oleanolic acid exerts its anticancer effects by influencing a variety of signaling cascades. It is known to inhibit the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival. Additionally, it can induce apoptosis through the generation of reactive oxygen species (ROS) and the activation of the ASK1/p38 MAPK pathway. Oleanolic acid also modulates the NF-κB signaling pathway, a key player in inflammation and cancer.
Conclusion
The triterpenoids isolated from Lantana camara exhibit a diverse range of promising biological activities. While Oleanolic acid, Ursolic acid, and Pomolic acid have been more extensively studied, revealing significant nematicidal, anti-inflammatory, and cytotoxic potential, data on this compound remains comparatively scarce. The available information suggests this compound possesses noteworthy larvicidal, antibacterial, and anti-inflammatory properties. However, a lack of direct comparative studies makes a definitive assessment of its relative potency challenging.
Future research should focus on conducting parallel, head-to-head comparisons of these triterpenoids across a broad spectrum of biological assays. Elucidating the mechanisms of action for the less-studied compounds like this compound, Lantanilic acid, and Lantoic acid will also be crucial for understanding their therapeutic potential. Such studies will be invaluable for identifying the most promising candidates for further drug development.
References
Cross-Validation of p-Coumaric Acid's Efficacy in Different Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the efficacy of p-Coumaric acid (p-CouA), a naturally occurring phenolic compound, across a panel of cancer cell lines. In recent years, p-CouA has garnered significant interest for its potential as a chemopreventive and therapeutic agent. Its anticancer effects are attributed to its ability to induce programmed cell death (apoptosis), halt the cell cycle, and modulate key signaling pathways involved in cancer progression.
This document presents a comparative analysis of p-CouA's performance against other relevant compounds, including other natural phenolic acids and standard chemotherapeutic agents. All quantitative data is summarized in structured tables, and detailed experimental protocols for the cited assays are provided to support further research and replication of findings.
Quantitative Analysis of Anticancer Activity
The in vitro efficacy of p-Coumaric acid and its alternatives is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the proliferation of 50% of a cancer cell population. The following tables summarize the IC50 values of p-Coumaric acid and comparator compounds across various cancer cell lines.
Table 1: IC50 Values of p-Coumaric Acid in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) |
| Melanoma | A375 (Human) | 2500 | 48 |
| Melanoma | B16 (Mouse) | 2800 | 48 |
| Triple-Negative Breast Cancer | BT-20 | 17.02 | 72 |
| Triple-Negative Breast Cancer | BT-549 | 13.94 | 72 |
| Triple-Negative Breast Cancer | MDA-MB-231 | 22.85 | 72 |
| Triple-Negative Breast Cancer | MDA-MB-436 | 23.55 | 72 |
| Colorectal Cancer | HT-29 | 150 | Not Specified |
| Prostate Cancer | PC3 | 1100 | Not Specified |
Table 2: Comparative IC50 Values of Phenolic Acids and Coumarins
| Compound | Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) |
| Caffeic Acid | Breast Cancer | MCF-7 | 159 (µg/mL) | Not Specified |
| Lung Cancer | A549 | 25 (n-butyl ester) | Not Specified | |
| Ferulic Acid | Colorectal Cancer | HCT-15 | 154 (µg/mL) | Not Specified |
| Osteosarcoma | 143B | 59.88 | 48 | |
| Osteosarcoma | MG63 | 66.47 | 48 | |
| Cinnamic Acid | Melanoma | HT-144 | 2400 | Not Specified |
| Glioblastoma, Prostate, Lung | Various | 1000 - 4500 | Not Specified | |
| Coumarin | Colorectal Cancer | HT-29 | 25 | Not Specified |
| Breast Cancer | MCF-7 | 56.65 (Galbanic acid) | Not Specified | |
| Lung Cancer | A549 | 7.1 | Not Specified |
Table 3: Comparative IC50 Values of Standard Chemotherapeutic Drugs
| Compound | Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) |
| Doxorubicin | Breast Cancer | MCF-7 | 2.5 | 24 |
| Lung Cancer | A549 | >20 | 24 | |
| Hepatocellular Carcinoma | HepG2 | 12.2 | 24 | |
| Cervical Cancer | HeLa | 2.9 | 24 | |
| Cisplatin | Ovarian Cancer | A2780 | 2 - 40 | 24 |
| Lung Cancer | A549 | 55 | 24 | |
| Head and Neck Cancer | Various | Not Specified | Not Specified |
Experimental Protocols
The determination of IC50 values is a critical step in assessing the cytotoxic potential of a compound. The most frequently employed method in the cited studies is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Protocol for IC50 Determination
1. Cell Seeding:
-
Harvest cancer cells during their logarithmic growth phase.
-
Perform a cell count using a hemocytometer or an automated cell counter to ensure accuracy.
-
Seed the cells in a 96-well plate at a predetermined optimal density (typically between 5,000 and 10,000 cells per well) in a final volume of 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.
2. Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., p-Coumaric acid) in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired concentrations. It is advisable to use a broad range of concentrations in the initial experiment to determine the approximate IC50 value.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include appropriate controls: a vehicle control (medium with the same concentration of solvent used for the highest compound concentration) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) under the same conditions as in step 1.
3. MTT Addition and Incubation:
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
4. Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution, such as DMSO or a specialized formazan solubilization buffer, to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
5. Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis software (e.g., GraphPad Prism).
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.
In Vivo Efficacy of Camaric Acid: A Comparative Analysis with Standard-of-Care Drugs for Leishmaniasis
Disclaimer: Direct comparative in vivo efficacy studies of Camaric acid against standard-of-care drugs are not currently available in published scientific literature. This guide provides a summary of existing data for this compound's bioactivity and presents it alongside efficacy data for standard-of-care drugs from separate studies to offer a contextual overview. The data presented herein is not from head-to-head comparative experiments and should be interpreted with caution.
Introduction to this compound
This compound is a naturally occurring pentacyclic triterpenoid (B12794562) isolated from plants of the Lantana genus, such as Lantana camara. Preliminary research has indicated a range of biological activities, including anti-inflammatory, antibacterial, cytotoxic, and anti-leishmanial properties. However, the body of research, particularly regarding in vivo efficacy and mechanism of action, is still in an exploratory phase. Comprehensive quantitative data from well-controlled animal studies are limited.
Therapeutic Context: Leishmaniasis
Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The current therapeutic options for leishmaniasis are often limited by factors such as toxicity, cost, and emerging drug resistance. The standard-of-care drugs include:
-
Pentavalent Antimonials: Sodium stibogluconate (B12781985) and meglumine (B1676163) antimoniate have been cornerstone treatments for decades.
-
Amphotericin B: Particularly its liposomal formulations (L-AmB), is a highly effective therapy, often used for severe or resistant cases.
-
Miltefosine: The first orally administered drug for leishmaniasis.
This guide focuses on the potential anti-leishmanial activity of this compound in the context of these established therapies.
Comparative Efficacy Data
The following tables summarize available efficacy data. It is crucial to note that the data for the this compound mixture and the standard-of-care drugs were obtained from different studies with potentially varying experimental conditions.
Table 1: In Vitro Anti-leishmanial Activity and Cytotoxicity
| Compound/Mixture | Leishmania Species | Parasite Stage | IC₅₀ (µM) | Host Cell Line | CC₅₀ (µM) | Selectivity Index (SI) |
| Lantanilic acid / this compound (79%/21%) | L. mexicana | Promastigote | 12.02 ± 0.36 | J774A.1 macrophages | >100 | >8.32 |
| Lantanilic acid / this compound (79%/21%) | L. amazonensis | Promastigote | 12.02 ± 0.36 | J774A.1 macrophages | >100 | >8.32 |
| Amphotericin B | L. amazonensis | Amastigote | ~0.02 - 0.05 | Macrophages | >10 | >200 |
| Miltefosine | L. amazonensis | Amastigote | ~1.5 - 5.0 | Macrophages | ~20 - 40 | ~4 - 26 |
| Meglumine Antimoniate (SbV) | L. infantum | Amastigote | ~15 - 30 µg/mL | Macrophages | High | Low |
IC₅₀: Half-maximal inhibitory concentration against the parasite. CC₅₀: Half-maximal cytotoxic concentration against host cells. Selectivity Index (SI) = CC₅₀ / IC₅₀. Data for standard-of-care drugs are approximate ranges compiled from multiple literature sources for comparative context.
Table 2: In Vivo Efficacy in Murine Models of Leishmaniasis (BALB/c mice)
| Treatment | Leishmania Species | Dosing Regimen | Key Efficacy Endpoint | Outcome |
| This compound | - | No peer-reviewed in vivo data available | - | - |
| Meglumine Antimoniate | L. amazonensis | Intraperitoneal; e.g., 30 µmol/kg/day for 28 days | Lesion Size Reduction | Significant reduction compared to untreated controls. |
| Liposomal Amphotericin B | L. major / L. donovani | Intravenous; e.g., single or multiple doses of 3-10 mg/kg | Parasite Load Reduction (Liver/Spleen) | >99% reduction in parasite burden. |
| Miltefosine | L. amazonensis | Oral; e.g., 30-50 mg/kg/day | Lesion Size / Parasite DNA | Dose-dependent lesion reduction; disappearance of lesions and parasite DNA at higher doses. |
This table illustrates typical outcomes for standard-of-care drugs in preclinical models. These are not direct comparisons with this compound.
Experimental Protocols
Protocol 1: In Vitro Anti-promastigote Activity Assay (for this compound Mixture)
-
Objective: To determine the 50% inhibitory concentration (IC₅₀) of the this compound-containing mixture against Leishmania promastigotes.
-
Cell Culture: Leishmania mexicana or L. amazonensis promastigotes are cultured in Schneider's Drosophila Medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) to the logarithmic growth phase.
-
Assay Procedure:
-
Harvest logarithmic-phase promastigotes and adjust the concentration to 1 x 10⁶ parasites/mL in fresh medium.
-
Dispense 100 µL of the parasite suspension into 96-well microtiter plates.
-
Add 100 µL of the test compound (Lantanilic acid / this compound mixture) dissolved in DMSO and serially diluted in culture medium to achieve a range of final concentrations. Amphotericin B is used as a positive control.
-
Incubate plates at the appropriate temperature (e.g., 26°C) for 72 hours.
-
Assess parasite viability using a resazurin-based assay. Add 20 µL of resazurin (B115843) solution (0.125% in PBS) to each well and incubate for another 4-6 hours.
-
Measure fluorescence using a microplate reader.
-
Calculate the IC₅₀ value by nonlinear regression analysis of the dose-response curve.
-
Protocol 2: In Vivo Murine Model of Cutaneous Leishmaniasis (General Protocol)
-
Objective: To evaluate the in vivo efficacy of a test compound against cutaneous leishmaniasis.
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Infection:
-
Stationary-phase promastigotes of a Leishmania species (e.g., L. major, L. amazonensis) are harvested.
-
Mice are anesthetized and infected by subcutaneous injection of 1 x 10⁶ to 2 x 10⁶ promastigotes in a small volume (e.g., 50 µL) into the hind footpad or the ear dermis.
-
-
Treatment:
-
Treatment is initiated once lesions become measurable (e.g., 3-4 weeks post-infection).
-
Animals are randomized into groups: Vehicle Control, Test Compound (e.g., this compound), and Positive Control (e.g., Miltefosine).
-
Drugs are administered according to the study design (e.g., orally, intraperitoneally) for a defined period (e.g., 21-28 days).
-
-
Efficacy Assessment:
-
Lesion Size: Lesion diameter or thickness is measured weekly using a digital caliper.
-
Parasite Burden: At the end of the experiment, animals are euthanized. The infected tissue (footpad, ear) and relevant organs (spleen, liver, draining lymph node) are collected. The parasite load is quantified using methods such as limiting dilution assay, quantitative PCR (qPCR), or by counting amastigotes in Giemsa-stained tissue imprints.
-
-
Data Analysis: Compare the mean lesion size and parasite load between treated and control groups using appropriate statistical tests.
Visualizations: Pathways and Workflows
Hypothesized Anti-inflammatory Signaling Pathway
Given that this compound is reported to have anti-inflammatory properties, a potential mechanism could involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
Caption: Hypothesized inhibition of the NF-κB inflammatory pathway by this compound.
Experimental Workflow for In Vivo Efficacy Comparison
This diagram outlines a potential experimental design to directly compare the efficacy of this compound with a standard-of-care drug.
Caption: Proposed experimental workflow for a comparative in vivo study.
Conclusion and Future Directions
This compound has demonstrated preliminary in vitro anti-leishmanial activity as part of a natural product mixture. However, there is a significant gap in the literature regarding its in vivo efficacy, safety profile, and mechanism of action. To ascertain its therapeutic potential, future research must focus on:
-
Isolation and Purification: Conducting studies with pure this compound to determine its specific contribution to the observed biological activities.
-
In Vivo Studies: Performing well-designed animal studies, such as the one outlined above, to directly compare the efficacy and safety of pure this compound against standard-of-care drugs like liposomal amphotericin B and miltefosine.
-
Mechanistic Elucidation: Investigating the specific molecular targets and signaling pathways modulated by this compound to understand how it exerts its anti-parasitic and anti-inflammatory effects.
Until such data becomes available, the potential of this compound as a viable clinical candidate for leishmaniasis or other conditions remains speculative.
Camaric Acid: A Natural Nematicide Candidate Benchmarked Against Commercial Standards
For Immediate Release
Ghent, Belgium – December 4, 2025 – In the persistent search for effective and environmentally benign solutions to combat plant-parasitic nematodes, new research highlights the potential of Camaric acid, a natural compound, as a potent nematicidal agent. This guide provides a comparative analysis of this compound's efficacy against established commercial nematicides, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Performance Benchmark: this compound vs. Commercial Nematicides
Initial in-vitro studies have demonstrated the significant nematicidal activity of this compound, primarily tested against the root-knot nematode Meloidogyne incognita, a pest of global agricultural significance. One study revealed that this compound at a concentration of 0.5% (5000 ppm) resulted in 95.0% mortality of M. incognita juveniles after 72 hours of exposure. Another related compound, camarinic acid, showed 100% mortality at a 1.0% concentration.
To contextualize these findings, the following table summarizes the efficacy of this compound in comparison to several commercial nematicides. It is important to note that the data is compiled from various studies and experimental conditions may not be identical, which can influence outcomes.
| Nematicide | Active Ingredient | Target Nematode | Concentration | Efficacy |
| This compound | This compound | Meloidogyne incognita | 0.5% (5000 ppm) | 95.0% mortality after 72 hours |
| Oxamyl | Oxamyl | Meloidogyne incognita | 10.88 ppm (LC50) | 50% mortality of juveniles |
| Abamectin | Abamectin | Meloidogyne incognita | 0.2 v% | 70.0% - 82.3% mortality after 1-2 days |
| Fluopyram | Fluopyram | Meloidogyne javanica | 0.25 µL/L (0.25 ppm) | >80% paralysis of juveniles after 24 hours |
| Fosthiazate | Fosthiazate | Meloidogyne incognita | 250 µl/l (standard) | Complete inhibition of root gall formation |
Understanding the Mechanisms: How Nematicides Work
The mode of action for many commercial nematicides is well-established, primarily targeting the nematode's nervous system. However, the precise molecular mechanism of this compound is not yet fully understood, though some evidence suggests it may disrupt cellular respiration by targeting the mitochondrial complex II.
Here's a breakdown of the known mechanisms of action for the compared commercial nematicides:
-
Acetylcholinesterase (AChE) Inhibitors (e.g., Oxamyl, Fosthiazate): These compounds inhibit the enzyme acetylcholinesterase, leading to an accumulation of the neurotransmitter acetylcholine. This causes continuous nerve stimulation, resulting in paralysis and death of the nematode.
-
Glutamate-gated Chloride Channel (GluCl) Modulators (e.g., Abamectin): Avermectins, like Abamectin, target glutamate-gated chloride channels in the nerve and muscle cells of nematodes. This action leads to an influx of chloride ions, causing hyperpolarization of the cell membrane, which in turn inhibits nerve signal transmission and leads to paralysis.
-
Succinate (B1194679) Dehydrogenase Inhibitors (SDHI) (e.g., Fluopyram): Fluopyram inhibits succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain. This disruption of cellular respiration prevents energy production, ultimately leading to the nematode's death.
Experimental Protocols: A Guide to Nematicidal Bioassays
To ensure the reliability and comparability of nematicidal efficacy testing, standardized in-vitro bioassay protocols are crucial. The following is a typical workflow for assessing the nematicidal activity of a compound like this compound against M. incognita.
Standard In-Vitro Nematicidal Bioassay Protocol
-
Nematode Culture and Extraction:
-
Root-knot nematodes (Meloidogyne incognita) are cultured on susceptible host plants, such as tomato (Solanum lycopersicum), in a greenhouse.
-
Infected roots with visible galls are collected, washed, and macerated to extract eggs.
-
Second-stage juveniles (J2s), the infective stage, are hatched from the eggs using a Baermann funnel apparatus. Freshly hatched J2s (within 48 hours) are used for the bioassay to ensure viability.
-
-
Preparation of Test Solutions:
-
A stock solution of the test compound (e.g., this compound) is prepared by dissolving it in a suitable solvent like ethanol (B145695) or DMSO.
-
Serial dilutions of the stock solution are made with distilled water to achieve the desired test concentrations.
-
Control solutions are prepared with the solvent and distilled water, without the test compound. A known commercial nematicide may be used as a positive control.
-
-
Nematicidal Assay:
-
The assay is typically conducted in multi-well plates.
-
A suspension containing a known number of J2s (e.g., 100-200 individuals) is added to each well.
-
The various concentrations of the test solutions are then added to the wells. Each treatment and control should be replicated multiple times.
-
The plates are incubated at a controlled temperature, typically between 25-28°C.
-
-
Mortality Assessment and Data Analysis:
-
Nematode mortality is observed under an inverted microscope at specific time intervals (e.g., 24, 48, and 72 hours).
-
Nematodes are considered dead if they are immobile and do not respond to a physical stimulus, such as a gentle touch with a fine needle.
-
The collected data is statistically analyzed to determine key toxicological parameters, such as the LC50 (the concentration required to kill 50% of the nematode population).
-
Visualizing the Science: Workflows and Pathways
To further elucidate the experimental process and the known molecular interactions, the following diagrams have been generated.
Caption: Experimental workflow for in-vitro nematicidal activity assessment.
Safety Operating Guide
Navigating the Disposal of Camaric Acid: A Guide for Laboratory Professionals
Essential Safety and Handling Precautions
Before proceeding with disposal, proper handling of these organic acids is crucial to minimize risks. Adherence to safety protocols is paramount in a laboratory setting.
Personal Protective Equipment (PPE):
A fundamental aspect of laboratory safety is the consistent use of appropriate PPE. The following table outlines the recommended protective gear when handling Carminic or Coumaric acid in solid or solution form.
| Scenario | Engineering Controls | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid Powder | Chemical Fume Hood or Ventilated Enclosure | Safety goggles with side shields or a face shield | Chemical-resistant gloves (e.g., nitrile, neoprene) | Lab coat | N95-rated respirator or higher, especially if dust generation is likely |
| Preparing Solutions | Chemical Fume Hood | Chemical splash goggles or a face shield | Chemical-resistant gloves (e.g., nitrile, neoprene) | Lab coat or chemical-resistant apron | Not generally required if handled in a fume hood |
General Handling Procedures:
-
Always work in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.
-
Avoid generating dust when handling the solid form.
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.
-
Store in a cool, dry place in a tightly closed container.
Step-by-Step Disposal Procedures
The appropriate disposal method depends on the form of the waste (solid or solution) and must always be in compliance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
Solid Waste Disposal
For solid Carminic acid or Coumaric acid waste, such as contaminated paper towels, gloves, and weigh boats:
-
Segregation: Keep solid waste separate from liquid waste.
-
Containment: Place all contaminated disposable items in a designated, clearly labeled hazardous waste container. The container should be kept closed except when adding waste.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name (e.g., "Carminic Acid Waste"), and the approximate quantity.
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Pickup: Arrange for pickup by your institution's hazardous waste management service.
For small quantities of uncontaminated solid acid, some institutions may permit disposal as normal trash, provided it is in a sealed container and clearly labeled. However, it is critical to verify this with your EHS office.
Liquid Waste Disposal
Aqueous Solutions:
-
Neutralization: For acidic or basic solutions, neutralization is a key step. Carminic acid's color is pH-dependent, appearing yellow below pH 4.8 and deep violet above pH 6.2. Slowly add a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions or a dilute acid for basic solutions) while stirring in a well-ventilated area. The target pH for neutralized solutions is typically between 5.5 and 9.5.
-
Drain Disposal (with caution): Small quantities of dilute, neutralized aqueous solutions may be permissible for drain disposal with copious amounts of water, depending on local regulations. Always confirm with your local EHS guidelines before disposing of any chemical down the drain.
-
Hazardous Waste Collection: If drain disposal is not permitted, collect the neutralized solution in a labeled, sealed container for chemical waste pickup.
Solutions in Organic Solvents:
Solutions of Carminic or Coumaric acid in organic solvents should never be disposed of down the drain.
-
Collection: Collect these solutions in a designated, labeled container for hazardous waste disposal.
-
Compatibility: Ensure the container is compatible with the solvent used.
-
Pickup: Arrange for pickup by your institution's hazardous waste management service.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of Carminic and Coumaric acid waste.
Caption: Decision workflow for acidic waste disposal.
This guide provides a framework for the safe disposal of what is likely Carminic or Coumaric acid. Always prioritize safety and environmental compliance by consulting your institution's specific protocols and the chemical's Safety Data Sheet.
Personal protective equipment for handling Camaric acid
Disclaimer: "Camaric acid" is not a widely recognized chemical compound in scientific literature or databases. The following guidance is based on the general safety principles for handling potentially hazardous, corrosive organic acids. Researchers must consult the official Safety Data Sheet (SDS) provided by the supplier as the primary source of information. This document is intended to supplement, not replace, the supplier's SDS.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for researchers, scientists, and drug development professionals handling this compound.
Personal Protective Equipment (PPE)
To prevent exposure through skin and eye contact, inhalation, or ingestion, appropriate PPE is mandatory. The level of PPE required depends on the specific procedure and the quantities of this compound being handled.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Scenario | Engineering Controls | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid Powder (e.g., weighing) | Chemical Fume Hood or Ventilated Enclosure | Safety goggles with side shields or a face shield. | Chemical-resistant gloves (e.g., nitrile, neoprene). | Lab coat. | N95-rated respirator or higher, especially if dust generation is likely. |
| Preparing Solutions (e.g., dissolving in solvents) | Chemical Fume Hood | Chemical splash goggles or a face shield. | Chemical-resistant gloves (e.g., nitrile, neoprene). | Lab coat or chemical-resistant apron. | Not generally required if handled within a fume hood with good airflow. |
| General Laboratory Use of Dilute Solutions | Well-ventilated laboratory bench | Safety glasses with side shields. | Chemical-resistant gloves (e.g., nitrile). | Lab coat. | Not generally required. |
| Large-Scale Operations or Potential for Aerosol Generation | Closed system or dedicated ventilated enclosure | Face shield and chemical splash goggles. | Heavy-duty chemical-resistant gloves. | Chemical-resistant suit or apron over a lab coat. | A properly fitted respirator with appropriate cartridges for organic vapors and particulates. |
Operational Plan: From Handling to Disposal
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
Experimental Protocol: Safe Weighing and Solution Preparation of this compound
-
Preparation:
-
Ensure all necessary PPE is donned correctly before entering the designated handling area.
-
Verify that the chemical fume hood is operational and the sash is at the appropriate working height.
-
Prepare all necessary equipment (e.g., spatula, weigh boat, beaker, solvent, magnetic stir bar) and place it inside the fume hood.
-
Have a designated, labeled waste container ready for contaminated disposables.
-
-
Weighing the Solid:
-
Perform all weighing operations within the fume hood to contain any dust.
-
Carefully transfer the desired amount of solid this compound from its primary container to a weigh boat.
-
Minimize the generation of dust during transfer.
-
Close the primary container of this compound securely.
-
-
Preparing the Solution:
-
Transfer the weighed solid into a beaker containing the appropriate solvent.
-
To minimize splashing, always add the acid to the liquid.
-
If necessary, use a magnetic stir plate to facilitate dissolution.
-
Ensure the final container is properly labeled with the chemical name, concentration, date, and your initials.
-
-
Post-Handling:
-
Decontaminate the spatula and any non-disposable equipment with an appropriate solvent.
-
Dispose of all contaminated disposable items (e.g., weigh boat, gloves) in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Use a safety shower if the contact area is large. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spill: For small spills, neutralize the acid slowly with a suitable agent like sodium bicarbonate. Absorb the residue with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Do not mix this compound waste with other waste streams, especially bases or oxidizing agents, to avoid violent reactions.[1]
-
Containerization: Collect all solid and liquid waste in clearly labeled, sealed, and chemically compatible containers. The label should include "Hazardous Waste," the chemical name, and associated hazards.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's certified hazardous waste management program. Do not pour this compound or its solutions down the drain.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound, from preparation to disposal and emergency response.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
